Anthraquinone-1,8-disulfonic Acid Dipotassium Salt
Description
Properties
IUPAC Name |
dipotassium;9,10-dioxoanthracene-1,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2.2K/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPFDCNGQQSVJK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6K2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164257 | |
| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14938-42-2 | |
| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium 9,10-dihydro-9,10-dioxoanthracene-1,8-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM ANTHRAQUINONE-1,8-DISULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248E1YC069 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anthraquinone-1,8-disulfonic acid dipotassium salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental properties of Anthraquinone-1,8-disulfonic acid dipotassium salt. This document consolidates essential data on its chemical and physical characteristics, analytical methodologies, and biological activities, serving as a vital resource for professionals in research and drug development.
Core Properties and Data
This compound is a derivative of anthraquinone, characterized by the presence of two sulfonate groups at the 1 and 8 positions of the anthraquinone core. These modifications significantly influence its solubility and potential applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This allows for a quick reference to its fundamental physical and chemical properties.
| Property | Value | Source |
| Chemical Formula | C₁₄H₆K₂O₈S₂ | [1] |
| Molecular Weight | 444.51 g/mol | [1][2] |
| CAS Number | 14938-42-2 | [1][2] |
| Appearance | White to yellow or yellow-reddish powder/crystals | |
| Solubility | Slightly soluble in water. The free acid is highly water-soluble (400 g/L at 18°C), but the potassium salt's solubility is reduced. | [2] |
| Thermal Stability | Decomposes at 293°C | [2] |
| UV-Vis Absorption (λmax) | 250–350 nm in aqueous solutions | [2] |
Structural Information
The chemical structure of this compound is fundamental to understanding its reactivity and interactions.
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols related to the synthesis, purification, and analysis of this compound.
Synthesis and Purification
The synthesis of this compound typically involves the sulfonation of anthraquinone. The following is a generalized protocol based on established methods for anthraquinone sulfonation.
Caption: Generalized workflow for the synthesis and purification of this compound.
Methodology:
-
Sulfonation: Anthraquinone is added to oleum (fuming sulfuric acid) in the presence of a mercury catalyst. The reaction mixture is heated to 140-160°C to facilitate the sulfonation at the alpha positions (1 and 8).
-
Drowning: The reaction mixture is carefully poured into water to quench the reaction and dilute the acid.
-
Neutralization: The acidic solution is neutralized with a potassium hydroxide (KOH) solution to form the dipotassium salt.
-
Crystallization and Purification: The product is isolated by crystallization from the aqueous solution. Recrystallization may be performed to achieve higher purity. The final product is collected by filtration and dried.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for assessing the purity of this compound. The following is an illustrative HPLC method.
Caption: A typical experimental workflow for HPLC analysis.
Illustrative HPLC Parameters:
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase: A gradient of methanol and water (acidified with an agent like trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at a wavelength within the 250-350 nm range.
-
Injection Volume: 10-20 µL.
Application in Redox Flow Batteries
This compound is a candidate for use as a negolyte in aqueous organic redox flow batteries. A general protocol for assembling and testing a lab-scale redox flow battery is described below.
Caption: Experimental workflow for testing in a redox flow battery.
Methodology:
-
Electrolyte Preparation: The negolyte is prepared by dissolving this compound in a suitable aqueous supporting electrolyte. The posolyte, a suitable redox couple such as ferro/ferricyanide, is also prepared.
-
Cell Assembly: A two-compartment electrochemical flow cell is assembled with carbon felt electrodes, an ion-exchange membrane separating the two half-cells, and gaskets to ensure a proper seal.
-
System Setup: The flow cell is connected to reservoirs containing the negolyte and posolyte via tubing and peristaltic pumps.
-
Electrochemical Testing: The performance of the battery is evaluated using techniques such as cyclic voltammetry to study the redox behavior and charge-discharge cycling to determine the battery's efficiency and capacity retention over multiple cycles.
Biological Activity and Signaling Pathways
While research into the specific biological activities of this compound is ongoing, the broader class of anthraquinones is known to possess various biological effects, including potential anticancer and antimicrobial properties.
Anticancer Mechanisms of Anthraquinones
Anthraquinone derivatives have been shown to exert anticancer effects through multiple mechanisms. A generalized overview of these mechanisms is presented below. It is important to note that the specific pathways activated by the 1,8-disulfonic acid dipotassium salt may vary.
Caption: Generalized signaling pathways for the anticancer activity of anthraquinones.
The anticancer activity of anthraquinones can be attributed to several mechanisms, including the induction of DNA damage, leading to cell cycle arrest and apoptosis.[3][4] Some derivatives can also modulate autophagy and increase the production of reactive oxygen species (ROS), causing oxidative stress and subsequent cancer cell death.[3][4]
Antimicrobial Mechanisms of Anthraquinones
The antimicrobial properties of anthraquinones are also multifaceted. The proposed mechanisms of action against bacteria include:
-
Inhibition of Biofilm Formation: Preventing bacteria from forming protective biofilm communities.
-
Cell Wall Disruption: Damaging the integrity of the bacterial cell wall.
-
Inhibition of Nucleic Acid and Protein Synthesis: Interfering with essential cellular processes.
-
Blockage of Energy Metabolism: Disrupting the pathways bacteria use to generate energy.[5]
The presence and position of substituent groups, such as the sulfonate groups in this compound, are known to influence the potency and spectrum of antimicrobial activity.[5]
Safety and Handling
Appropriate safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and protective clothing.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
This guide is intended for informational purposes for a scientific audience and should be used in conjunction with established laboratory safety practices and a thorough review of the current literature.
References
- 1. 9,10-anthraquinone-1,8-disulfonate dipotassium salt | C14H6K2O8S2 | CID 26976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 14938-42-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
CAS number for Anthraquinone-1,8-disulfonic acid dipotassium salt
An In-depth Technical Guide to Anthraquinone-1,8-disulfonic acid dipotassium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a synthetic anthraquinone derivative with significant potential in various scientific fields. This document details its chemical and physical properties, synthesis protocols, biological activities, and relevant experimental methodologies.
Chemical Identity and Properties
This compound (AQDS) is an organic compound noted for the two sulfonate groups that enhance its water solubility and biological activity.[1]
CAS Number : 14938-42-2[1][2][3]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below, which is crucial for experimental design.
| Property | Value | References |
| Molecular Formula | C₁₄H₆K₂O₈S₂ | [1][4] |
| Molecular Weight | 444.51 g/mol | [1][5] |
| Appearance | White to yellow to orange powder/crystalline solid | [2] |
| Solubility | Highly water-soluble | [1] |
| Stability | Stable under ambient conditions; sensitive to strong oxidizers and prolonged UV exposure. | [1] |
| Synonyms | Dipotassium anthraquinone-1,8-disulfonate; 9,10-Dioxoanthracene-1,8-disulfonic acid dipotassium salt | [2][3] |
Safety and Hazards
Based on GHS classifications, this compound is considered an irritant.[5]
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation[5]
-
H335: May cause respiratory irritation[5]
Synthesis and Purification
The synthesis of this compound involves the sulfonation of anthraquinone, followed by neutralization to form the desired salt.[1]
Experimental Protocol: Synthesis
-
Sulfonation: Anthraquinone is sulfonated using concentrated sulfuric acid or oleum. Mercury (e.g., yellow mercuric oxide) is used as a catalyst to direct the sulfonation to the 1 and 8 positions.[1][2] The reaction is typically conducted with vigorous stirring at temperatures between 140–160°C.[1]
-
Quenching: The hot acid solution is cautiously poured into hot water with stirring. The mixture is boiled for a short period to ensure complete reaction and precipitation of unreacted anthraquinone.[2]
-
Filtration: The unreacted, insoluble anthraquinone is removed by suction filtration.[2]
-
Neutralization: The filtrate is cooled, and a solution of potassium hydroxide (e.g., 45% w/v) or potassium chloride is added to neutralize the sulfonic acid groups, precipitating the dipotassium salt.[1][2] The pH is adjusted to 7-8 while keeping the temperature below 30°C.[1]
-
Crystallization & Purification: The product is crystallized from the aqueous solution, often by cooling.[1][2] Purification is typically achieved by recrystallization from water to remove byproducts and impurities.[1]
Synthesis Workflow Diagram
Caption: Synthesis and Purification Workflow.
Biological Activity and Applications
This compound has been investigated for several biological activities and has applications in diverse research areas.
| Application Area | Description of Activity | References |
| Anticancer Research | Induces apoptosis in various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and potential DNA intercalation, disrupting cell proliferation. A dose-dependent increase in apoptosis markers has been observed. | [1] |
| Antimicrobial Research | Shown to significantly reduce the formation of biofilms on medical devices, indicating potential utility in preventing implant-associated infections. | [1] |
| Biochemical Assays | Employed as a reagent in various biochemical assays and can be used as a staining agent in microscopy. | [1] |
| Energy Storage | Utilized as a negolyte in aqueous organic redox flow batteries due to its favorable electrochemical properties and well-defined redox kinetics. | [1] |
Proposed Anticancer Mechanism of Action
While the precise signaling pathways for this compound are still under investigation, a proposed mechanism involves the induction of apoptosis through oxidative stress. For other anthraquinone derivatives, the ROS/JNK signaling pathway has been identified as a key mediator of apoptosis.[3]
Caption: Proposed Anticancer Mechanism of Action.
Key Experimental Methodologies
Protocol: Apoptosis Assay via Annexin V Staining
To quantify the apoptotic effects of this compound on cancer cells, an Annexin V assay followed by flow cytometry is a standard method.[4] This protocol is based on a general procedure.
-
Cell Culture: Seed target cancer cells (e.g., 1 x 10⁶ cells) in T25 culture flasks. Prepare triplicate flasks for each experimental condition (e.g., different concentrations of the compound) and necessary controls (unstained, Annexin V only, Propidium Iodide only).
-
Treatment: After allowing cells to adhere (typically 24h), treat the experimental flasks with the desired concentrations of this compound. Incubate for a specified period (e.g., 48 hours).
-
Cell Harvesting: Collect the cell culture supernatant, which contains floating apoptotic cells. Wash the adherent cells with PBS, then detach them using trypsin. Combine the supernatant and the detached cells for each sample.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 2 µL of Annexin V-FLUOS and 2 µL of Propidium Iodide (PI) solution. Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
-
References
- 1. This compound | 14938-42-2 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9,10-anthraquinone-1,8-disulfonate dipotassium salt | C14H6K2O8S2 | CID 26976 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Anthraquinone-1,8-disulfonic Acid Dipotassium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Anthraquinone-1,8-disulfonic acid dipotassium salt, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document outlines detailed experimental protocols, data analysis, and visualizations to support research and development in related fields.
Introduction
Anthraquinone-1,8-disulfonic acid and its salts are important chemical entities utilized in the development of a range of biologically active molecules and functional materials. The strategic placement of the sulfonate groups at the 1 and 8 positions of the anthraquinone core significantly influences the molecule's solubility, electronic properties, and reactivity, making it a versatile building block in medicinal chemistry and materials science. This guide details a reliable method for its synthesis and a comprehensive approach to its characterization.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process: the disulfonation of anthraquinone to yield a mixture of isomeric disulfonic acids, followed by the separation of the desired 1,8-isomer and its conversion to the dipotassium salt.
Experimental Protocol: Disulfonation of Anthraquinone
The selective sulfonation of anthraquinone to the alpha positions is directed by the use of a mercury catalyst. To favor disulfonation over monosulfonation, a higher reaction temperature and an excess of oleum are employed compared to the conditions for monosulfonation[1].
Materials:
-
Anthraquinone
-
Fuming sulfuric acid (Oleum, 20-30% SO₃)
-
Mercuric sulfate (HgSO₄)
-
Concentrated sulfuric acid (98%)
-
Potassium chloride (KCl)
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, cautiously add mercuric sulfate to fuming sulfuric acid (oleum).
-
Gradually add finely powdered anthraquinone to the stirred solution.
-
Heat the reaction mixture to 150-160°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature. This reaction mixture will contain a mixture of anthraquinone-1,5-disulfonic acid and anthraquinone-1,8-disulfonic acid.
Experimental Protocol: Separation and Salt Formation
The separation of the 1,5- and 1,8-isomers is based on the principle of differential solubility of the sulfonic acid derivatives in a sulfuric acid medium. A similar principle is used for the separation of 1,5- and 1,8-dinitroanthraquinone isomers[2]. The 1,5-isomer is generally less soluble in oleum than the 1,8-isomer.
Procedure:
-
Cool the reaction mixture from the disulfonation step to 0-5°C. The less soluble anthraquinone-1,5-disulfonic acid will precipitate.
-
Filter the cold mixture to isolate the precipitated 1,5-isomer.
-
The filtrate, enriched with anthraquinone-1,8-disulfonic acid, is then carefully and slowly poured into a stirred vessel containing a saturated aqueous solution of potassium chloride.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with a cold, saturated solution of potassium chloride to remove any remaining impurities.
-
Dry the product under vacuum to obtain pure this compound.
Synthesis Workflow
References
Molecular structure of Anthraquinone-1,8-disulfonic acid dipotassium salt
A Technical Guide to Anthraquinone-1,8-disulfonic acid dipotassium salt
Introduction: this compound (AQDS) is a synthetic organic compound derived from anthraquinone. Characterized by two sulfonate groups at the 1 and 8 positions of the anthraquinone core, this dipotassium salt exhibits enhanced solubility and specific electrochemical properties.[1] While it has historical use in the synthesis of dyes, its contemporary significance is predominantly in scientific research, particularly in the development of sustainable energy storage solutions.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in chemistry and drug development.
Molecular Structure and Physicochemical Properties
This compound is structurally defined by a central anthraquinone framework, which consists of three fused benzene rings with two ketone groups at positions 9 and 10. Two sulfonic acid groups are substituted at the alpha-positions 1 and 8. In the dipotassium salt form, the acidic protons of the sulfonate groups are replaced by potassium ions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14938-42-2 | [1][2][3] |
| Molecular Formula | C₁₄H₆K₂O₈S₂ | [1][3] |
| Molecular Weight | 444.5 g/mol | [1][3] |
| IUPAC Name | dipotassium;9,10-dioxoanthracene-1,8-disulfonate | [1][3] |
| Appearance | White to yellow to orange crystalline powder | [4] |
| Solubility | The dipotassium salt form is highly water-soluble.[1] However, another source states it is slightly soluble in water, with its solubility being reduced compared to the free acid due to ion pairing.[1] The free acid is highly soluble (400 g/L at 18°C).[1] | |
| Decomposition Point | 293°C | [1] |
| Stability | Stable under ambient conditions; sensitive to strong oxidizing agents and prolonged exposure to UV light.[1] |
Synthesis and Characterization
The primary method for preparing anthraquinone-α-sulfonates involves the sulfonation of anthraquinone in the presence of a mercury salt catalyst, which directs the substitution to the α-positions (1, 5, 8).[5]
Experimental Protocol: Generalized Synthesis
This protocol is a generalized procedure based on established methods for α-sulfonation of anthraquinone.[5]
Materials:
-
Anthraquinone
-
Oleum (19–22% fuming sulfuric acid)
-
Yellow mercuric oxide (HgO)
-
Potassium chloride (KCl)
-
Distilled water
Procedure:
-
A three-necked flask equipped with a mechanical stirrer and thermometer is charged with 19–22% oleum and a catalytic amount of yellow mercuric oxide.
-
The mixture is heated to approximately 100°C in an oil bath.
-
Anthraquinone powder is added gradually while stirring vigorously.
-
The reaction temperature is raised to and maintained at 147–152°C for approximately one hour to facilitate disulfonation.
-
After the reaction period, the mixture is allowed to cool slightly before being cautiously poured into hot water with stirring.
-
The solution is boiled for several minutes to ensure the dissolution of sulfonated products.
-
Unchanged anthraquinone is removed by hot filtration.
-
The hot filtrate, containing the anthraquinone disulfonic acids, is heated to 90°C. A concentrated solution of potassium chloride is then added to precipitate the potassium salts.
-
The mixture is cooled to allow for complete crystallization of the dipotassium salt.
-
The precipitate is collected by suction filtration, washed with a cold potassium chloride solution, and then with cold water to remove impurities.
-
The final product is dried under vacuum.
Caption: Generalized workflow for the synthesis of AQDS dipotassium salt.
Characterization Methods
The identity and purity of the synthesized compound are confirmed using various spectroscopic and analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose |
| ¹H and ¹³C NMR | Confirms the chemical structure by identifying the hydrogen and carbon environments in the molecule.[6] |
| Infrared (IR) Spectroscopy | Identifies functional groups, such as S=O from sulfonate and C=O from the quinone structure.[6] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[6] |
| Elemental Analysis | Quantifies the elemental composition (C, H, K, O, S) to verify the empirical formula. |
Key Applications and Biological Activity
AQDS is a versatile compound with applications spanning from materials science to biomedical research.
Application in Energy Storage
A primary research application for AQDS is as a negative electrolyte (negolyte) in aqueous organic redox flow batteries (AORFBs).[1][7] Its ability to undergo fast and reversible two-electron redox reactions makes it an excellent candidate for high-performance, cost-effective, and sustainable energy storage systems, which are crucial for integrating renewable energy sources into the power grid.[1][8][9]
Potential Therapeutic Applications
Research has indicated that anthraquinone derivatives, including AQDS, possess potential anticancer properties.[1] Studies suggest that these compounds may induce apoptosis (programmed cell death) in cancer cells.[1] This activity is hypothesized to stem from mechanisms involving the generation of oxidative stress and direct interaction with cellular DNA.[1] It has also been employed in biochemical assays and as a staining agent in microscopy.[1]
Caption: Proposed anticancer mechanism of action for anthraquinone derivatives.
Safety and Handling
This compound is classified as an irritant and requires careful handling.
Table 3: GHS Hazard Information
| Hazard Code | Description | Classification |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Source:[3]
Handling and Storage Precautions
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid formation and inhalation of dust.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents and incompatible materials.
-
First Aid (Eyes): Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[10]
-
First Aid (Skin): Remove contaminated clothing and wash the affected area with soap and plenty of water.[10]
-
Spills: Avoid dust generation. Sweep up the material, place it in a suitable disposal container, and clean the area.[11]
-
Decomposition: When heated to decomposition, it may emit toxic fumes of sulfur oxides (SOx) and potassium oxide (K₂O).[2]
References
- 1. This compound | 14938-42-2 | Benchchem [benchchem.com]
- 2. This compound | CAS 14938-42-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 9,10-anthraquinone-1,8-disulfonate dipotassium salt | C14H6K2O8S2 | CID 26976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dipotassium Anthraquinone-1,8-disulfonate | 14938-42-2 | TCI AMERICA [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound(14938-42-2) IR Spectrum [m.chemicalbook.com]
- 7. Anthraquinone Disulfonic Acid Disodium Salt | High-Quality Chemical Manufacturer & Supplier [novainternational.net]
- 8. Anthraquinone-2,7-disulfonic Acid Disodium Salt | 853-67-8 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
Solubility of Anthraquinone-1,8-disulfonic Acid Dipotassium Salt in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Anthraquinone-1,8-disulfonic acid dipotassium salt in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, quantitative solubility data for this compound in common organic solvents remains largely unavailable. This document summarizes the existing qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of organic salts in non-aqueous media. Furthermore, it includes visualizations to illustrate the experimental workflow and the structural basis for the compound's expected solubility behavior.
Introduction
This compound is a derivative of anthraquinone, an aromatic organic compound. The addition of two sulfonate groups and the formation of a dipotassium salt significantly alter its physicochemical properties, particularly its solubility. While its aqueous solubility is established, its behavior in organic solvents is less documented, posing a challenge for its application in non-aqueous systems relevant to various areas of research and development, including organic synthesis and materials science. This guide aims to provide a foundational understanding of its solubility characteristics and a practical framework for its empirical determination.
Solubility Profile
Currently, there is a notable absence of specific quantitative data for the solubility of this compound in common organic solvents within publicly accessible literature. The available information is primarily qualitative and focuses on its solubility in water.
Table 1: Summary of Qualitative Solubility Data
| Solvent/System | Solubility Description | Source Citation |
| Water | Slightly soluble | [1] |
| Aqueous Alkali Hydroxides | Very soluble | [2] |
| Acetone | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Diethyl Ether | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Non-polar solvents | Likely less soluble | [3] |
Note: The solubility data for Acetone, Chloroform, Diethyl Ether, and Ethanol is for 1,8-Dihydroxyanthraquinone, a related but structurally different compound. It is included to provide a potential starting point for solvent selection in experimental determinations.
The high polarity imparted by the two sulfonate groups and the ionic nature of the dipotassium salt suggest that the compound will exhibit limited solubility in non-polar organic solvents and potentially greater solubility in polar aprotic solvents like DMSO and DMF, although empirical data is needed for confirmation.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an organic salt, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (e.g., methanol, ethanol, DMSO, DMF), analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker/incubator. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, remove the vial and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed and carefully collect the supernatant, or filter the solution using a syringe filter compatible with the organic solvent. This step must be performed quickly to minimize temperature fluctuations.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent using volumetric flasks.
-
Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved salt in the saturated solution.
-
The solubility is then calculated and can be expressed in units such as g/L, mg/mL, or mol/L.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart of the experimental protocol for determining solubility.
Structure-Solubility Relationship
The chemical structure of this compound provides insight into its expected solubility in different types of organic solvents.
Caption: Logical diagram of expected solubility based on molecular structure.
Conclusion
References
An In-depth Technical Guide to the Electrochemical Behavior of Anthraquinone-1,8-disulfonic acid dipotassium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of Anthraquinone-1,8-disulfonic acid dipotassium salt (AQDS-1,8-K₂). The document details its redox properties, relevant experimental methodologies, and potential applications, with a focus on its role in energy storage and potential implications in biological systems.
Core Electrochemical Properties
This compound is a key organic electroactive compound notable for its fast and reversible redox reactions.[1] This characteristic makes it a valuable candidate for various electrochemical applications, particularly as a negolyte (negative electrolyte) in Aqueous Organic Redox Flow Batteries (AORFBs).[1] The two sulfonate groups on the anthraquinone core enhance its solubility in aqueous solutions, a crucial property for battery electrolytes.[1]
The fundamental electrochemical process involves the reversible two-electron, two-proton reduction of the quinone groups to hydroquinone, as illustrated in the general mechanism for anthraquinone derivatives. The redox potential of anthraquinone derivatives is influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing groups, such as sulfonate groups, generally make the reduction potential less negative.
While specific quantitative data for the 1,8-disulfonic acid isomer is not as prevalent in the literature as for its 2,6- and 2,7- counterparts, the general principles of anthraquinone electrochemistry apply. For comparison, a mixture of anthraquinone-2,6-disulfonic acid (2,6-AQDS) and anthraquinone-2,7-disulfonic acid (2,7-AQDS) in 1 M H₂SO₄ exhibits a half-wave potential (E₁/₂) of approximately +0.217 V versus the Standard Hydrogen Electrode (SHE).[2] The peak-to-peak separation in cyclic voltammograms for these isomers is around 30 mV, which is consistent with a two-electron reduction process.[2]
Table 1: Physicochemical and Electrochemical Properties of Anthraquinone Sulfonates
| Property | Value | Compound | Conditions | Reference |
| Molecular Weight | 444.5 g/mol | This compound | - | [1] |
| Solubility | Slightly soluble in water | This compound | - | [1] |
| Decomposition Temperature | 293°C | This compound | - | [1] |
| Half-wave Potential (E₁/₂) | ~0.02 V vs. Ag/AgCl (+0.217 V vs. SHE) | 2,6-AQDS and 2,7-AQDS mixture | 1 M H₂SO₄ | [2] |
| Redox Mechanism | 2-electron, 2-proton transfer | Anthraquinone derivatives | Aqueous media | [3][4] |
Experimental Protocols
The electrochemical characterization of this compound typically involves techniques such as cyclic voltammetry (CV), rotating disk electrode (RDE) voltammetry, and chronoamperometry. These methods allow for the determination of key parameters including redox potentials, electron transfer kinetics, and diffusion coefficients.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique used to probe the redox behavior of a compound. A typical experimental setup and procedure are outlined below.
Objective: To determine the redox potentials and assess the reversibility of the electrochemical reactions of this compound.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire or graphite rod
-
Electrolyte solution: e.g., 1 M Sulfuric Acid (H₂SO₄) or a buffered solution of desired pH
-
This compound solution (e.g., 1-10 mM in the electrolyte)
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing cloth to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate in ethanol and water to remove any polishing residues.
-
Dry the electrode before use.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution containing the dissolved this compound.
-
-
Deaeration:
-
Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters in the software:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potential 1 (Switching Potential): A potential sufficiently negative to induce the reduction of the anthraquinone.
-
Vertex Potential 2: A potential sufficiently positive to cause the re-oxidation of the reduced species.
-
Scan Rate: Start with a typical scan rate of 50-100 mV/s. A range of scan rates should be investigated to study the kinetics.
-
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (ipc), and anodic peak current (ipa).
-
Calculate the half-wave potential (E₁/₂) as (Epc + Epa) / 2.
-
The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the reaction. For a reversible two-electron transfer, the theoretical value is approximately 29.5 mV.
-
The ratio of the peak currents (ipa/ipc) should be close to 1 for a reversible process.
-
Signaling Pathways and Logical Relationships
While this compound is primarily studied for its electrochemical properties in materials science, related anthraquinone derivatives, particularly 1,8-dihydroxyanthraquinones like emodin, have been shown to exhibit significant biological activity, including anticancer properties.[5] These compounds can influence critical signaling pathways involved in cell proliferation and survival.[5]
A logical workflow for investigating the anticancer potential of such compounds would involve a series of in vitro and in vivo studies to elucidate their mechanism of action.
Caption: Logical workflow for evaluating the anticancer properties of anthraquinone derivatives.
Derivatives of 1,8-dihydroxyanthraquinone have been shown to induce apoptosis and necrosis in cancer cells by impacting key signaling pathways such as the MAPK and PI3K/Akt pathways.[5] These pathways are crucial for cell survival and proliferation.
Caption: Simplified signaling pathway showing the inhibitory effect of 1,8-dihydroxyanthraquinone derivatives on cancer cell survival pathways.
Conclusion
This compound exhibits favorable electrochemical properties, making it a compound of significant interest for energy storage applications. Its reversible redox behavior and aqueous solubility are key attributes for its use in redox flow batteries. Furthermore, the broader class of 1,8-substituted anthraquinones demonstrates potent biological activities that warrant further investigation, particularly in the context of drug development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists working with this and related compounds.
References
- 1. This compound | 14938-42-2 | Benchchem [benchchem.com]
- 2. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]
- 4. Voltammetric characterization of DNA intercalators across the full pH range: anthraquinone-2,6-disulfonate and anthraquinone-2-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of Anthraquinone-1,8-disulfonic acid dipotassium salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for Anthraquinone-1,8-disulfonic acid dipotassium salt. Due to the limited availability of direct experimental spectra for this specific compound, this guide also includes comparative data from closely related anthraquinone derivatives to offer valuable context for researchers. The information is presented to facilitate its use in research, drug development, and quality control.
Spectroscopic Data
UV-Vis Spectroscopy
This compound is reported to have absorption maxima in the range of 250–350 nm.[1] The exact absorption maxima, molar absorptivity, and solvent dependency are not detailed in the available literature. For comparison, the UV-Vis absorption characteristics of the parent compound, anthraquinone, are provided.
Table 1: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | 250-350 | Not Specified |
| Anthraquinone | 250, 272, 321 | Ethanol |
Infrared (IR) Spectroscopy
Specific IR spectral data for this compound is not publicly available. However, the characteristic vibrational modes for the anthraquinone core and sulfonate groups can be predicted. The table below lists these expected characteristic peaks.
Table 2: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (quinone) | 1670 - 1690 |
| C=C (aromatic) | 1580 - 1600 and 1450 - 1500 |
| S=O (sulfonate) | 1180 - 1220 and 1050 - 1080 |
| C-S | 650 - 750 |
| C-H (aromatic) | 3000 - 3100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for this compound has been found in the reviewed literature. For comparative purposes, the ¹H and ¹³C NMR chemical shifts for the parent compound, anthraquinone, in CDCl₃ are presented below. The introduction of two sulfonate groups at the 1 and 8 positions would be expected to significantly shift the signals of the aromatic protons and carbons, particularly those on the substituted ring.
Table 3: ¹H NMR Spectroscopic Data of Anthraquinone (in CDCl₃)
| Proton | Chemical Shift (δ) ppm |
| H-1, H-4, H-5, H-8 | 8.32 |
| H-2, H-3, H-6, H-7 | 7.81 |
Table 4: ¹³C NMR Spectroscopic Data of Anthraquinone (in CDCl₃)
| Carbon | Chemical Shift (δ) ppm |
| C-9, C-10 (C=O) | 183.2 |
| C-4a, C-5a, C-8a, C-9a | 134.3 |
| C-1, C-4, C-5, C-8 | 133.5 |
| C-2, C-3, C-6, C-7 | 127.2 |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, the following are general methodologies that can be adapted for this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the sulfonation of anthraquinone. The following protocol is a general procedure based on established methods for the alpha-sulfonation of anthraquinones.
-
Sulfonation: In a reaction vessel equipped with a stirrer and a thermometer, fuming sulfuric acid (oleum) is added. Anthraquinone is then slowly introduced while maintaining the temperature. A mercury catalyst (e.g., mercury(II) sulfate) is often required to direct the sulfonation to the alpha positions (1 and 8). The reaction mixture is heated to approximately 140-160°C and stirred for several hours until the reaction is complete.
-
Quenching and Precipitation: The hot reaction mixture is carefully poured into a large volume of cold water or ice. This quenching step causes the precipitation of the unreacted anthraquinone and the monosulfonated products.
-
Filtration: The precipitate is removed by filtration, yielding an aqueous solution of the disulfonic acid.
-
Neutralization and Salt Formation: The acidic filtrate is neutralized with a potassium base, such as potassium hydroxide or potassium carbonate, to a pH of 7-8. This results in the formation of the dipotassium salt.
-
Isolation and Purification: The solution is then concentrated, and the this compound is precipitated, often by cooling or by the addition of a suitable organic solvent. The product is collected by filtration, washed, and dried. Recrystallization from water can be performed for further purification.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, given the high water solubility of the salt). Add a small amount of an internal standard (e.g., DSS or TSP) for referencing.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC would be highly beneficial.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for attenuated total reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., deionized water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of at least 200-800 nm using a dual-beam UV-Vis spectrophotometer.
Workflow and Process Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Unveiling the Electrochemical Heart of Anthraquinone-1,8-disulfonic acid dipotassium salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core electrochemical properties of Anthraquinone-1,8-disulfonic acid dipotassium salt, a molecule of significant interest in various scientific domains, including energy storage and potentially as a redox mediator in biological systems. While specific experimental data for the 1,8-disulfonic acid isomer is limited in publicly available literature, this guide leverages data from closely related and well-studied anthraquinone disulfonic acid isomers to provide a robust understanding of its expected redox behavior.
Electrochemical Profile: A Quantitative Overview
The following table summarizes the key electrochemical parameters, using data from the aforementioned isomers as a proxy for this compound.
| Parameter | Value | Reference Electrode | Notes |
| Half-Wave Potential (E1/2) | ~ +0.217 V | Standard Hydrogen Electrode (SHE) | Based on data for 2,6- and 2,7-anthraquinone disulfonic acid isomers. |
| Number of Electrons Transferred | 2 | - | Typical for the quinone/hydroquinone redox couple. |
Deciphering the Redox Mechanism: The Two-Electron Transfer
The characteristic redox activity of anthraquinone and its derivatives involves a reversible two-electron, two-proton transfer process. The central quinone moiety is reduced to a hydroquinone, and this transformation is the basis for its electrochemical functionality.
Experimental Determination of Redox Potential: A Detailed Protocol
The primary technique for determining the redox potential of compounds like this compound is cyclic voltammetry (CV). This powerful electrochemical method measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time.
Below is a detailed, generalized experimental protocol for performing cyclic voltammetry on an anthraquinone disulfonic acid derivative, based on common practices in the field.
Objective: To determine the half-wave potential (E1/2) of this compound.
Materials and Equipment:
-
Potentiostat/Galvanostat (e.g., Bio-Logic VMP-3)[2]
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Counter Electrode: Platinum wire or foil
-
Reference Electrode: Ag/AgCl (in 3 M KCl) or a Standard Hydrogen Electrode (SHE)
-
Electrolyte solution (e.g., 0.1 M H₂SO₄ in deionized water)
-
This compound
-
Inert gas (e.g., Argon or Nitrogen) for deoxygenation
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution of the desired concentration (e.g., 0.1 M H₂SO₄). It is crucial to use high-purity reagents and deionized water.
-
Analyte Solution Preparation: Dissolve a known concentration of this compound in the electrolyte solution.
-
Deoxygenation: Purge the analyte solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then ethanol to remove any residual polishing material.
-
Clean the platinum counter electrode, for example, by flaming or electrochemical cleaning.
-
Ensure the reference electrode is properly filled and free of air bubbles.
-
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared electrodes immersed in the deoxygenated analyte solution.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment:
-
Initial and final potentials (e.g., sweeping from a potential where no reaction occurs to a potential beyond the reduction peak and back).
-
Scan rate (e.g., 50 mV/s).
-
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
-
Data Analysis:
-
From the resulting cyclic voltammogram, identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).
-
Calculate the half-wave potential (E1/2) using the equation: E1/2 = (Epa + Epc) / 2.
-
If using a reference electrode other than SHE, convert the measured potential to the SHE scale for standardization. For an Ag/AgCl (3 M KCl) reference electrode, the potential is approximately +0.210 V vs. SHE[3][4].
-
Signaling Pathways and Biological Relevance
Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in specific biological signaling pathways. However, the general class of anthraquinones is known to possess a wide range of biological activities. Some anthraquinone derivatives have been investigated for their potential as anticancer agents, in part due to their ability to intercalate into DNA and generate reactive oxygen species, which can disrupt cellular signaling and induce apoptosis. Further research is required to elucidate any specific roles of the 1,8-disulfonic acid derivative in cellular processes.
Conclusion
This compound is a molecule with significant potential in electrochemical applications. While direct experimental data on its redox potential is scarce, the behavior of its isomers provides a strong indication of its electrochemical properties, centered around a reversible two-electron redox couple. The standardized and well-understood methodology of cyclic voltammetry offers a clear path for the precise determination of its redox characteristics. As research into organic redox-active materials continues to expand, a deeper understanding of the specific properties of isomers like this compound will be crucial for the rational design of next-generation technologies and for exploring its potential in the realm of drug development.
References
- 1. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthraquinone-2,6-disulfamidic acid: an anolyte with low decomposition rates at elevated temperatures - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05545C [pubs.rsc.org]
- 3. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]
An In-depth Technical Guide to the Early Research of Anthraquinone-1,8-disulfonic Acid and Its Derivatives
This technical guide provides a comprehensive overview of the early 20th-century research on Anthraquinone-1,8-disulfonic acid, a pivotal intermediate in the synthesis of dyes and pharmacologically active compounds. The document is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the core chemical processes as understood and practiced in that era.
Introduction
The study of anthraquinone derivatives was a cornerstone of industrial and medicinal chemistry in the late 19th and early 20th centuries. Initially driven by the burgeoning synthetic dye industry, the sulfonation of anthraquinone became a key industrial process. The introduction of sulfonic acid groups into the anthraquinone nucleus, particularly at the alpha positions (1, 5, and 8), was crucial for the production of various dyes. Anthraquinone-1,8-disulfonic acid, along with its 1,5-isomer, were important precursors for the synthesis of dihydroxyanthraquinones, which themselves were used as dyes and later investigated for their medicinal properties.
Early research focused on controlling the sulfonation reaction to achieve desired isomer ratios and on developing methods to separate these closely related compounds. The presence of a mercury catalyst was found to be essential for directing sulfonation to the alpha positions.[1] Subsequent research explored the conversion of these sulfonic acids into other derivatives, most notably 1,8-dihydroxyanthraquinone (Danthron), which found use as a laxative.[2] This guide delves into the foundational chemical synthesis and separation techniques of this era, providing a window into the early methodologies that paved the way for the development of a wide range of anthraquinone-based compounds.
Synthesis of Anthraquinone-1,8-disulfonic Acid
The primary method for synthesizing Anthraquinone-1,8-disulfonic acid in the early 20th century was the direct sulfonation of anthraquinone using oleum (fuming sulfuric acid) in the presence of a mercury catalyst. Without mercury, sulfonation predominantly yields beta-substituted products such as the 2,6- and 2,7-disulfonic acids.[1][3] The addition of mercury or its salts directs the sulfonation to the alpha positions, resulting in a mixture of 1,5- and 1,8-disulfonic acids.[1][3]
Quantitative Data on Synthesis
The following tables summarize the quantitative data extracted from early patents and publications for the sulfonation of anthraquinone to its alpha-disulfonic acid derivatives.
Table 1: Reagents and Conditions for the Disulfonation of Anthraquinone
| Parameter | Value | Source |
| Anthraquinone | 1.5 moles | [3] |
| Oleum (SO₃ content) | 50-70% excess SO₃ | [3] |
| Catalyst | Mercuric sulfate (HgSO₄) | [3] |
| Catalyst Amount | ~1.0% by weight of anthraquinone | [3] |
| Solvent | Liquid Sulfur Dioxide (SO₂) | [3] |
| Reaction Temperature | 110-130 °C | [3] |
| Reaction Time | 4-6 hours | [3] |
Table 2: Product Yields and Conversions
| Product | Yield | Conversion | Source |
| Crude 1-Anthraquinonesulfonic acid | 100% | 72% | [3] |
| Unreacted Anthraquinone | - | 28% | [3] |
| Mixture of 1,5- and 1,8-disulfonic acids | High (not specified) | High (not specified) | [3] |
Experimental Protocol: Sulfonation of Anthraquinone in Liquid Sulfur Dioxide
This protocol is based on the descriptions found in early 20th-century patents for the production of a mixture of anthraquinone-1,5- and 1,8-disulfonic acids.[3]
Materials:
-
Anthraquinone
-
Mercuric sulfate (HgSO₄)
-
Liquid sulfur dioxide (SO₂)
-
Oleum (fuming sulfuric acid)
-
Acid-resistant, high-pressure reactor with agitation and temperature control
Procedure:
-
Charge a 1-gallon stainless steel jacketed reactor with 312g (1.5 moles) of anthraquinone and 4.5g of mercuric sulfate catalyst.[3]
-
Condense approximately 3.5 lbs of sulfur dioxide into a cooled, jacketed feedtank.
-
Transfer the liquid sulfur dioxide from the feedtank to the reactor.
-
Heat the reactor to between 120-125 °C with agitation.
-
In a separate vessel, prepare a solution of oleum in sulfur dioxide.
-
Pump the oleum-SO₂ solution into the reactor over a period of 2 hours, maintaining the temperature between 130-135 °C.
-
Hold the reaction mixture at this temperature for 4-6 hours with continuous agitation.[3]
-
After the reaction is complete, cool the reactor to room temperature and vent the sulfur dioxide solvent.
-
The resulting product is a mixture of anthraquinone-1,5- and 1,8-disulfonic acids, along with some unreacted anthraquinone and monosulfonated derivatives.
Separation of Anthraquinone-1,5- and 1,8-disulfonic Acid Isomers
The sulfonation of anthraquinone in the presence of a mercury catalyst produces a mixture of the 1,5- and 1,8-disulfonic acid isomers. Early industrial processes required the separation of these isomers for the synthesis of pure downstream products. The separation methods developed in the early 20th century relied on the differential solubility of the disulfonic acids or their salts in sulfuric acid of varying concentrations.[4][5]
Quantitative Data on Isomer Separation
The following table outlines the conditions for the separation of the 1,5- and 1,8-disulfonic acid isomers.
Table 3: Conditions for the Separation of Disulfonic Acid Isomers
| Step | Reagent/Condition | Observation | Source |
| 1. Precipitation | Adjust sulfonation mixture to 85-95% H₂SO₄ concentration | Anthraquinone-1,5-disulfonic acid precipitates | [5] |
| 2. Filtration | Filtration of the cooled mixture | Solid: 1,5-isomer; Filtrate: 1,8-isomer in H₂SO₄ | [5] |
| 3. Isolation of 1,8-isomer | Dilution of the filtrate with water | Precipitates anthraquinone (from desulfonation of the 1,8-isomer at high temp) | [5] |
| 4. Recovery of 1,8-isomer | Neutralization and salting out of the final filtrate | Isolation of the sodium salt of the 1,8-disulfonic acid | [5] |
Experimental Protocol: Separation of 1,5- and 1,8-disulfonic Acid Isomers
This protocol is a generalized procedure based on early patent literature.[4][5]
Materials:
-
Sulfonation mixture containing 1,5- and 1,8-anthraquinonedisulfonic acids
-
Concentrated sulfuric acid
-
Water
-
Sodium chloride (for salting out)
Procedure:
-
Carefully add water to the hot sulfonation mixture to adjust the sulfuric acid concentration to between 85% and 95%.
-
Cool the mixture, which will cause the less soluble anthraquinone-1,5-disulfonic acid to precipitate.
-
Separate the precipitated 1,5-isomer by filtration. The filtrate contains the more soluble anthraquinone-1,8-disulfonic acid.[5]
-
The filtrate containing the 1,8-disulfonic acid can be further processed. One historical method involved heating the sulfuric acid mother liquor to around 180°C to induce desulfonation, followed by dilution with water to precipitate unreacted anthraquinone.[5] The resulting filtrate containing the more stable sulfonic acids could then be worked up.
-
Alternatively, the filtrate containing the 1,8-disulfonic acid can be diluted with water and the sulfonic acid can be isolated by salting out with sodium chloride.
Early Biological Research on Derivatives
Direct pharmacological studies on anthraquinone-1,8-disulfonic acid from the early 20th century are limited. The primary interest in this compound was as a chemical intermediate. However, its derivatives, particularly 1,8-dihydroxyanthraquinone (Danthron or Chrysazin), were the subject of significant pharmacological investigation.[2]
Danthron was prepared by the caustic fusion of anthraquinone-1,8-disulfonic acid.[2] It was widely used as a laxative.[2] The early understanding of the biological activity of these compounds was largely observational, focusing on their physiological effects rather than specific molecular mechanisms or signaling pathways, which are modern concepts. The prevailing theory for the laxative effect of Danthron was that it stimulated the intestinal mucosa, leading to increased peristalsis.
The relationship between the sulfonic acid precursor and the biologically active dihydroxy derivative illustrates an early example of using chemical synthesis to create compounds with medicinal applications. The sulfonate groups were seen as chemical handles that could be replaced with other functional groups, such as hydroxyl groups, to impart biological activity.
Visualizations
Synthesis Workflow
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 4. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 5. US3792065A - Production of anthraquinone-alphasulfonic acids - Google Patents [patents.google.com]
Theoretical Framework for the Analysis of Anthraquinone-1,8-disulfonic acid dipotassium salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthraquinone-1,8-disulfonic acid dipotassium salt is a molecule of significant interest due to its applications in diverse fields, including as a redox mediator in energy storage systems and potentially in medicinal chemistry.[1] A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for its effective utilization and for the design of novel derivatives. While extensive experimental data on this specific salt is not widely published, theoretical and computational studies offer a powerful avenue to elucidate its fundamental characteristics. This technical guide provides a comprehensive overview of the theoretical approaches that can be employed to study this compound, outlines the expected data from such studies, and presents the currently available experimental and chemical information.
Introduction
Anthraquinone and its derivatives represent a broad class of organic compounds with a diverse range of applications, from dyes and pigments to pharmaceuticals. The addition of sulfonate groups to the anthraquinone core, as in this compound, significantly modifies its physical and chemical properties, most notably increasing its water solubility.[1] This characteristic is particularly advantageous for applications in aqueous systems, such as in redox flow batteries.
Theoretical studies, primarily based on quantum chemical calculations, are indispensable for gaining a detailed understanding of the molecular properties that govern the behavior of this compound. This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method for investigating the electronic structure and properties of molecules.
General Physicochemical and Identification Properties
A summary of the known identification and physicochemical properties of this compound is presented in Table 1. This information is crucial for both experimental and theoretical investigations.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 14938-42-2 | [1] |
| Molecular Formula | C₁₄H₆K₂O₈S₂ | [1] |
| Molecular Weight | 444.51 g/mol | [1] |
| Appearance | White to yellow to orange powder/crystalline solid | |
| Solubility | Highly water-soluble | [1] |
| Stability | Stable under ambient conditions, but sensitive to strong oxidizers | [1] |
Theoretical and Computational Methodology
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) is the most common and effective method for studying the electronic structure of anthraquinone derivatives. The choice of the functional and basis set is critical for obtaining accurate results. Based on studies of similar molecules, a combination of the B3LYP functional with a 6-31G* basis set is a reliable starting point for geometry optimization and electronic property calculations.
A typical computational workflow for the theoretical study of this compound is illustrated in the following diagram.
Caption: A generalized workflow for the theoretical analysis of the Anthraquinone-1,8-disulfonate anion.
Expected Theoretical Data
A comprehensive theoretical study of this compound (or its anion) would yield a wealth of quantitative data, which can be categorized as follows:
-
Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles provide a detailed 3D structure of the molecule in its ground state. This is fundamental for understanding its shape and steric properties.
-
Electronic Properties:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions, reactivity, and redox potential. The HOMO-LUMO gap is an indicator of chemical stability.
-
Mulliken Atomic Charges: These provide insight into the charge distribution within the molecule, identifying electron-rich and electron-deficient regions, which is key to predicting sites of electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential and providing a guide to intermolecular interactions.
-
-
Vibrational Frequencies: Calculated infrared (IR) and Raman spectra can be used to predict the vibrational modes of the molecule. Comparison with experimental spectra can aid in the assignment of observed spectral bands to specific molecular vibrations.
While the precise values for this compound are not available in the literature, Table 2 provides a template for how such data would be presented.
| Parameter | Expected Data Type and Significance |
| Optimized Geometry | Bond lengths (Å), Bond angles (°), Dihedral angles (°). These define the 3D structure and are crucial for understanding steric interactions and molecular packing. |
| HOMO Energy | Energy in electron volts (eV). Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy in electron volts (eV). Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Energy difference in eV. A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Mulliken Charges | Charge distribution on each atom (in atomic units). Identifies reactive sites for electrophilic and nucleophilic attack. |
| Vibrational Frequencies | Wavenumbers (cm⁻¹) and intensities for IR and Raman spectra. Allows for the prediction and interpretation of experimental vibrational spectra. |
Molecular Structure and Signaling Pathways
The core structure of the molecule is the anthraquinone tricyclic system. The sulfonate groups are attached at the 1 and 8 positions. The potassium ions are expected to be ionically bonded to the negatively charged sulfonate groups.
Caption: A 2D representation of the Anthraquinone-1,8-disulfonate anion.
While this molecule is not directly involved in biological signaling pathways in the traditional sense, its redox properties are central to its function. In applications like redox flow batteries, the key "pathway" is the reversible two-electron, two-proton reduction and oxidation of the quinone moieties.
Caption: The fundamental redox transformation of the anthraquinone core.
Experimental Protocols for Theoretical Validation
To validate the results of theoretical calculations, experimental data is essential. The following are key experimental techniques that would provide the necessary data for comparison with computational results.
X-ray Crystallography
-
Objective: To determine the precise three-dimensional atomic coordinates, bond lengths, and bond angles of the molecule in the solid state.
-
Methodology:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated aqueous solution.
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data to obtain the unit cell parameters and integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Vibrational Spectroscopy (FTIR and Raman)
-
Objective: To obtain the vibrational spectra of the molecule, which correspond to the energies of its molecular vibrations.
-
Methodology:
-
FTIR Spectroscopy:
-
Prepare a sample by either pressing a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
-
Raman Spectroscopy:
-
Place a small amount of the solid sample on a microscope slide.
-
Acquire the Raman spectrum using a Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm).
-
-
Conclusion and Future Directions
Theoretical studies provide a powerful and essential framework for understanding the molecular properties of this compound. While specific computational data for this molecule is not yet prevalent in the scientific literature, the methodologies outlined in this guide provide a clear path for future research. The combination of DFT calculations with experimental validation through techniques like X-ray crystallography and vibrational spectroscopy will enable a comprehensive understanding of its structure-property relationships. Such knowledge is critical for optimizing its performance in current applications and for the rational design of new functional materials for a wide range of scientific and industrial purposes. Future research should focus on performing these detailed theoretical calculations and corroborating them with new experimental data to build a complete picture of this versatile molecule.
References
Methodological & Application
Application Notes and Protocols: Anthraquinone-1,8-disulfonic Acid Dipotassium Salt in Redox Flow Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Anthraquinone-1,8-disulfonic acid dipotassium salt (AQDS) and its isomers in aqueous redox flow batteries (RFBs). This document includes key performance data, detailed experimental protocols, and visualizations of the underlying processes to facilitate research and development in this promising area of energy storage.
Introduction
Anthraquinone disulfonates are a class of organic molecules that have garnered significant attention as negolyte (negative electrolyte) materials in aqueous RFBs. Their popularity stems from their fast redox kinetics, high solubility, and the potential for low-cost, sustainable production from abundant feedstocks.[1] These characteristics make them a compelling alternative to traditional vanadium-based systems. This document focuses on the 1,8-isomer, while also drawing data from the more commonly studied 2,7- and 2,6-isomers due to their frequent co-existence in synthesis products and similar electrochemical behavior.[2][3]
Physicochemical and Electrochemical Properties
AQDS undergoes a reversible two-electron, two-proton redox reaction, making it an efficient charge carrier. Its properties can be tuned through chemical modification, and its performance is influenced by the electrolyte's pH and composition.
Key Properties of Anthraquinone Disulfonates:
| Property | Value | Conditions | Reference |
| Molar Mass | 444.5 g/mol | [4] | |
| Redox Potential | +0.2 V vs. SHE | pH 0 | [5] |
| Kinetic Rate Constant (k⁰) | 7.2 × 10⁻³ cm/s | On glassy carbon | [5][6] |
| Electron Transfer | 2-electron transfer | [6] | |
| Solubility (Free Acid) | 400 g/L | at 18°C | [1] |
Performance in Redox Flow Batteries
The performance of AQDS-based RFBs has been evaluated in various configurations, often paired with a bromine or iron-based catholyte. The following tables summarize key performance metrics from different studies.
Table 1: Performance of AQDS-Bromine Redox Flow Batteries
| Parameter | Value | Conditions | Reference |
| Open Circuit Voltage (OCV) | 0.92 V | 90% State of Charge (SOC) | [6] |
| Peak Power Density | ~1.4 W/cm² | 90% SOC, 3 M HBr + 0.5 M Br₂ catholyte, 1 M AQDS + 1 M H₂SO₄ anolyte | [6] |
| Peak Power Density | 335 mW/cm² | 90% SOC, using a mixture of AQDS isomers | [2] |
| Coulombic Efficiency (CE) | 99.7% | [5] | |
| Energy Efficiency (EE) | 77.2% - 83.2% | at 125 mA cm⁻² | [5] |
| Capacity Retention | >99% | [6] | |
| Capacity Fade | -0.34% to -0.45% Qtheor/cycle | [5] |
Table 2: Performance of AQDS-Iron Redox Flow Batteries
| Parameter | Value | Conditions | Reference |
| Coulombic Efficiency (CE) | 99.63% (average) | Symmetric cell configuration | [7][8] |
| Capacity Fade Rate | 7.6 × 10⁻⁵% per cycle | Over 500 cycles in a symmetric cell | [7][8] |
| Peak Power Density | 194 mW/cm² | Graphite felt electrode with MWCNTs | [8] |
| Material Costs | ~$66 per kWh | [7][8] |
Table 3: Performance in a Neutral pH AQDS-Ferrocyanide System
| Parameter | Value | Conditions | Reference |
| Coulombic Efficiency (CE) | 98% | at 40 mA cm⁻² | [9] |
| Volumetric Capacity | 17.8 Ah/L | [9] | |
| Capacity Decay Rate | >99% retention | up to 100 cycles | [9] |
Experimental Protocols
Protocol for Preparation of AQDS Negolyte (Acidic)
This protocol is based on the sulfonation of anthraquinone, which typically yields a mixture of isomers.
Materials:
-
Anthraquinone (98% purity)
-
Oleum (e.g., 58% SO₃)
-
Boric acid (catalyst)
-
Deionized water
-
Sulfuric acid (for supporting electrolyte)
Procedure:
-
In a suitable reaction flask, combine 202 g of anthraquinone with 1 g of boric acid.
-
Slowly add 276 g of oleum to the mixture while stirring.
-
Heat the mixture to 120°C and maintain this temperature for 16 hours with continuous stirring. The reaction is complete when the fuming of SO₃ ceases.[5]
-
After cooling, the resulting mixture can be carefully diluted with deionized water to the desired concentration.
-
Add sulfuric acid to the solution to create the final supporting electrolyte, for instance, to a final concentration of 1 M H₂SO₄.
Protocol for Redox Flow Battery Assembly and Testing
This protocol describes the general assembly of a lab-scale redox flow battery for evaluating AQDS electrolytes.
Materials:
-
Flow battery cell hardware (e.g., graphite flow plates, gaskets)
-
Carbon felt electrodes
-
Ion-exchange membrane (e.g., Nafion™)
-
Peristaltic pumps
-
Tubing (chemically resistant)
-
Reservoirs for anolyte and catholyte
-
AQDS negolyte (prepared as in 4.1)
-
Catholyte (e.g., 3 M HBr / 0.5 M Br₂ or 1 M FeSO₄ in 2 M H₂SO₄)
-
Battery cycler/potentiostat
Assembly Workflow:
-
Cut the carbon felt electrodes and membrane to the desired dimensions of the cell's active area.
-
Assemble the cell in the following order: end plate, current collector, graphite flow plate, gasket, carbon felt electrode, membrane, second carbon felt electrode, gasket, second graphite flow plate, current collector, and end plate.
-
Ensure proper sealing by tightening the cell hardware to the manufacturer's specifications.
-
Connect the reservoirs containing the anolyte and catholyte to the respective sides of the flow cell using tubing and peristaltic pumps.
-
Connect the cell to a battery cycler to perform electrochemical characterization.
Electrochemical Testing:
-
Cyclic Voltammetry (CV): To evaluate the redox behavior of the AQDS electrolyte.
-
Electrochemical Impedance Spectroscopy (EIS): To determine the internal resistance of the cell.
-
Galvanostatic Cycling: Charge and discharge the battery at a constant current to evaluate capacity, efficiency (coulombic, voltage, and energy), and capacity fade over multiple cycles.
-
Polarization Curve: To determine the peak power density of the battery.
Visualizations
The following diagrams illustrate key concepts related to the use of AQDS in redox flow batteries.
Caption: Redox mechanism of Anthraquinone-1,8-disulfonic acid (AQDS).
References
- 1. This compound | 14938-42-2 | Benchchem [benchchem.com]
- 2. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 9,10-anthraquinone-1,8-disulfonate dipotassium salt | C14H6K2O8S2 | CID 26976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bestmag.co.uk [bestmag.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Neutral pH aqueous redox flow batteries using an anthraquinone-ferrocyanide redox couple - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Anthraquinone-1,8-disulfonic Acid Dipotassium Salt as an Anolyte Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinone-1,8-disulfonic acid dipotassium salt is an organic compound that has garnered interest as a potential anolyte, or negative electrolyte, material for aqueous organic redox flow batteries (AORFBs).[1] These batteries are a promising technology for large-scale energy storage. The core advantages of using anthraquinone-based materials lie in their fast and reversible redox reactions.[1] Research is actively exploring various anthraquinone sulfonic acids to enhance key performance metrics such as energy density, cycle life, and cost-effectiveness.[1]
This document provides an overview of the available information on this compound and presents detailed experimental protocols and performance data for a closely related and extensively studied analog, anthraquinone-2,7-disulfonic acid, to serve as a comprehensive guide for researchers in this field.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₆K₂O₈S₂ | TCI Chemicals |
| Molecular Weight | 444.51 g/mol | TCI Chemicals |
| Appearance | White to Yellow to Orange crystalline powder | TCI Chemicals |
| Purity | >98.0% | TCI Chemicals |
| Synonyms | This compound | TCI Chemicals |
Electrochemical Performance Data
While specific performance data for this compound as a standalone anolyte is not extensively available in the reviewed literature, the following tables summarize the performance of a mixture of anthraquinone disulfonic acid (AQDS) isomers (predominantly 2,6- and 2,7-AQDS) in an acidic redox flow battery, which provides a relevant benchmark.
Table 1: Single-Cell Parameters of AQDS-based Anolytes [2]
| Parameter | AQDS Sulfonation Mixture | Pure 2,7-AQDS |
| Discharge Resistance (Rdis) | 0.58 Ω cm² | 0.44 Ω cm² |
| Charge Transfer Resistance (RCT) | 0.38 Ω cm² | 0.18 Ω cm² |
| Ohmic Resistance (Rohmic) | ~0.2 Ω cm² | ~0.2 Ω cm² |
| Energy Efficiency (EE) at 125 mA cm⁻² | 77.2% | 83.2% |
Table 2: Stability of AQDS Sulfonation Mixture Anolyte [2]
| Condition | Capacity Decay Rate (% per day) |
| Fully Charged (100% SOC) at 20 °C | 0.9 |
| Fully Charged (100% SOC) at 40 °C | 2.45 |
| 50% SOC or lower at 40 °C (under current load) | 0.02 |
Experimental Protocols
The following protocols are based on methodologies reported for the characterization and testing of anthraquinone disulfonic acid anolytes.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the sulfonation of anthraquinone at the alpha positions (1 and 8).[1]
Materials:
-
Anthraquinone
-
Concentrated sulfuric acid or oleum
-
Mercury (as a catalyst)
-
Potassium hydroxide
-
Deionized water
Procedure:
-
In a reaction vessel, combine anthraquinone with concentrated sulfuric acid or oleum.
-
Add a catalytic amount of mercury.
-
Heat the reaction mixture to 140–160 °C.
-
Maintain the temperature and stir for the required reaction time to achieve sulfonation at the 1 and 8 positions.
-
After the reaction is complete, cool the mixture.
-
Carefully neutralize the mixture with a potassium hydroxide solution to form the dipotassium salt.
-
Purify the product by recrystallization from an aqueous solution to remove unreacted starting materials and byproducts.
Protocol 2: Preparation of the Anolyte Solution
Materials:
-
This compound
-
Supporting electrolyte (e.g., sulfuric acid, potassium chloride)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Determine the desired concentration of the anolyte and the supporting electrolyte.
-
Weigh the required amount of this compound.
-
In a volumetric flask, dissolve the supporting electrolyte in deionized water.
-
Add the weighed this compound to the supporting electrolyte solution.
-
Stir the solution using a magnetic stirrer until the anolyte is completely dissolved.
Protocol 3: Electrochemical Characterization using Cyclic Voltammetry (CV)
Objective: To determine the redox potential and electrochemical reversibility of the anolyte.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Anolyte solution prepared as in Protocol 2
Procedure:
-
Assemble the three-electrode cell with the anolyte solution.
-
Connect the electrodes to the potentiostat.
-
Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry by scanning the potential within a defined window.
-
Record the resulting voltammogram (current vs. potential).
-
Analyze the voltammogram to determine the peak potentials for the oxidation and reduction reactions. The midpoint of these peaks provides the formal redox potential.
Protocol 4: Redox Flow Battery Assembly and Testing
Objective: To evaluate the performance of the anolyte in a redox flow battery, including its capacity retention, coulombic efficiency, and energy efficiency.
Materials and Equipment:
-
Redox flow battery test cell (including two half-cells, a membrane, electrodes, and flow fields)
-
Anolyte solution
-
Catholyte solution (e.g., a solution of a suitable redox couple like ferro/ferricyanide)
-
Peristaltic pumps
-
Tubing
-
Reservoirs for anolyte and catholyte
-
Battery cycler
Procedure:
-
Assemble the redox flow battery cell, ensuring the membrane separates the two half-cells and the electrodes are correctly placed.
-
Fill the reservoirs with the anolyte and catholyte solutions.
-
Connect the reservoirs to the cell using tubing and peristaltic pumps.
-
Circulate the electrolytes through their respective half-cells at a defined flow rate.
-
Connect the cell to the battery cycler.
-
Perform charge-discharge cycling at a specific current density.
-
Monitor the cell voltage, current, and capacity over multiple cycles.
-
Calculate the coulombic efficiency, voltage efficiency, and energy efficiency for each cycle.
-
Plot the discharge capacity over the number of cycles to determine the capacity retention.
Visualizations
Caption: Experimental workflow for the synthesis, preparation, and testing of the anolyte.
Caption: Reversible two-electron, two-proton redox reaction of anthraquinone disulfonate.
References
Application Notes and Protocols: Anthraquinone-1,8-disulfonic acid dipotassium salt in Electrocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinone-1,8-disulfonic acid dipotassium salt (AQDS-1,8) is an organic compound that is gaining significant attention in the field of electrocatalysis.[1] Its chemical structure, featuring a redox-active anthraquinone core and solubilizing sulfonate groups, makes it a compelling candidate for various electrochemical applications.[1] Primarily, AQDS-1,8 and its isomers are investigated as highly effective electrocatalysts for the selective two-electron reduction of oxygen to produce hydrogen peroxide (H₂O₂).[2][3] This application is of particular interest as an alternative to the energy-intensive anthraquinone process currently used for industrial H₂O₂ synthesis.[4][5] Additionally, anthraquinone derivatives are utilized as redox mediators in bioelectrochemical systems and as the negolyte in aqueous organic redox flow batteries.[6][7]
These application notes provide an overview of the use of this compound in electrocatalysis, with a focus on experimental protocols for hydrogen peroxide production and the characterization of its electrocatalytic activity.
Data Presentation
The electrocatalytic performance of anthraquinone derivatives is influenced by factors such as the specific isomer, electrode material, and electrolyte conditions. While specific data for the 1,8-disulfonic acid dipotassium salt is not extensively available in a consolidated format, the following table summarizes representative quantitative data for various anthraquinone-based electrocatalysts in the context of oxygen reduction and hydrogen peroxide production to provide a comparative overview.
| Electrocatalyst/System | Application | Current Density | H₂O₂ Production Rate | Faradaic Efficiency for H₂O₂ | Electrolyte | Reference |
| Amino-anthraquinone GDE | H₂O₂ Electrosynthesis | 30 mA cm⁻² | 0.25 mg cm⁻² min⁻¹ | - | 0.1 M Na₂SO₄ | [8][9] |
| S, N-codoped graphene | H₂O₂ Electrosynthesis | - | 4.8 mol g⁻¹ h⁻¹ | 90-100% (at 0.20-0.55 V) | Acidic | [1] |
| Anthraquinone-modified C₃N₄ | H₂O₂ Electrosynthesis | - | 60.1 mmol gcatalyst⁻¹ h⁻¹ | 42.2% | - | [2] |
| AQDS/Pt/C Anode | H₂ Fuel Cell | >200 mA cm⁻² | - | - | 1 M H₂SO₄ | [6] |
| 1,8-Dinitroanthraquinone | Li-O₂ Battery ORR Mediator | - | - | - | Aprotic | [10] |
Experimental Protocols
Preparation of AQDS-1,8 Electrolyte Solution
This protocol outlines the preparation of a standard aqueous electrolyte solution containing this compound for electrocatalysis experiments.
Materials:
-
This compound (reagent grade)
-
Supporting electrolyte (e.g., potassium chloride (KCl), sulfuric acid (H₂SO₄), or potassium hydroxide (KOH))
-
Deionized (DI) water or ultrapure water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Determine the desired concentration of AQDS-1,8 and the supporting electrolyte. A typical starting concentration for AQDS-1,8 is in the range of 1-10 mM, and for the supporting electrolyte, 0.1-1.0 M.
-
Calculate the required mass of AQDS-1,8 and the supporting electrolyte salt based on the desired concentrations and the final volume of the solution.
-
Dissolve the supporting electrolyte in approximately 80% of the final volume of DI water in a volumetric flask. Stir the solution using a magnetic stirrer until the salt is completely dissolved.
-
Accurately weigh the calculated mass of this compound.
-
Add the AQDS-1,8 powder to the supporting electrolyte solution. Continue stirring until the AQDS-1,8 is fully dissolved. The solution should have a characteristic color.
-
Adjust the pH of the solution, if necessary, using a pH meter and dropwise addition of a suitable acid (e.g., H₂SO₄) or base (e.g., KOH). The optimal pH will depend on the specific electrocatalytic reaction being studied.
-
Bring the solution to the final volume with DI water, ensuring the flask is at room temperature to maintain accuracy.
-
Mix the solution thoroughly by inverting the volumetric flask several times.
-
Purge the electrolyte with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before the electrochemical experiment to remove dissolved oxygen, unless oxygen is the reactant.
Electrochemical Characterization using Cyclic Voltammetry (CV)
This protocol describes the use of cyclic voltammetry to investigate the redox behavior of AQDS-1,8 and its electrocatalytic activity towards a specific reaction, such as oxygen reduction.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (including a working electrode, a reference electrode, and a counter electrode)
-
Gas dispersion tube (for purging with gases)
Procedure:
-
Assemble the three-electrode cell. A common setup includes a glassy carbon working electrode, an Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode, and a platinum wire or graphite rod as the counter electrode.
-
Prepare the working electrode. Polish the glassy carbon electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with DI water and sonicate in DI water and ethanol to remove any residual polishing material. Dry the electrode before use.
-
Fill the electrochemical cell with the prepared AQDS-1,8 electrolyte solution.
-
Deaerate the solution by bubbling with an inert gas (e.g., N₂) for at least 30 minutes to obtain a baseline voltammogram in the absence of oxygen.
-
Perform the cyclic voltammetry scan. Set the potential window to encompass the expected redox peaks of AQDS-1,8. A typical scan rate is 50-100 mV/s. Record the cyclic voltammogram.
-
Introduce the reactant. For the oxygen reduction reaction, switch the gas flow from N₂ to O₂ and saturate the electrolyte with oxygen for at least 30 minutes.
-
Record the cyclic voltammogram in the presence of the reactant. An increase in the cathodic current and a decrease or disappearance of the anodic peak in the presence of oxygen indicate the electrocatalytic reduction of oxygen.
-
Vary the scan rate to investigate the kinetics of the electron transfer process.
Evaluation of H₂O₂ Production using Rotating Disk Electrode (RDE) Voltammetry
This protocol details the use of a rotating disk electrode to quantify the kinetics and selectivity of the oxygen reduction reaction to hydrogen peroxide catalyzed by AQDS-1,8.
Equipment:
-
Potentiostat with a rotating electrode controller
-
Rotating disk electrode (e.g., glassy carbon)
-
Three-electrode electrochemical cell
Procedure:
-
Prepare the electrolyte and electrochemical cell as described in the cyclic voltammetry protocol.
-
Saturate the electrolyte with oxygen.
-
Perform linear sweep voltammetry (LSV) at different rotation rates. Set the potential range to cover the oxygen reduction region. Start at a low rotation rate (e.g., 400 rpm) and increase in steps (e.g., 900, 1600, 2500 rpm).
-
Analyze the data using the Koutecky-Levich equation: 1/J = 1/Jₖ + 1/(Bω¹/²) where J is the measured current density, Jₖ is the kinetic current density, ω is the angular velocity of the electrode, and B is the Levich constant.
-
Construct Koutecky-Levich plots (1/J vs. 1/ω¹/²) at different potentials. The linearity of the plots indicates first-order reaction kinetics with respect to the dissolved oxygen concentration.
-
Determine the number of electrons transferred (n) from the slope of the Koutecky-Levich plots. For the two-electron reduction to H₂O₂, n should be close to 2.
Calculation of Faradaic Efficiency for H₂O₂ Production
This protocol describes how to determine the Faradaic efficiency (FE), which is the percentage of the total charge passed that is used for the production of hydrogen peroxide.
Procedure:
-
Perform bulk electrolysis at a constant potential in the oxygen reduction region for a set period in an oxygen-saturated electrolyte.
-
Measure the total charge (Q) passed during the electrolysis using the potentiostat's coulometry function.
-
Determine the concentration of H₂O₂ produced in the electrolyte using a suitable analytical method, such as UV-Vis spectrophotometry with the potassium titanium oxalate method or titration with potassium permanganate.
-
Calculate the theoretical charge (Q_theoretical) required to produce the measured amount of H₂O₂ using Faraday's law: Q_theoretical = n * F * (moles of H₂O₂) where n is the number of electrons transferred per mole of H₂O₂ (n=2), and F is the Faraday constant (96485 C/mol).
-
Calculate the Faradaic Efficiency: FE (%) = (Q_theoretical / Q_total) * 100
Signaling Pathways and Mechanisms
The primary electrocatalytic application of this compound is the two-electron reduction of oxygen to hydrogen peroxide. The general mechanism follows a redox-mediated pathway.
Caption: Electrocatalytic cycle for two-electron oxygen reduction.
The process begins with the electrochemical reduction of the quinone form of AQDS-1,8 at the electrode surface to its hydroquinone form. This reduced species then undergoes a chemical reaction with dissolved oxygen in the electrolyte, oxidizing back to the quinone form and in the process reducing oxygen to hydrogen peroxide. The regenerated AQDS-1,8 can then participate in another catalytic cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the electrocatalytic performance of this compound.
Caption: Workflow for electrocatalyst evaluation.
References
- 1. thegraphenecouncil.org [thegraphenecouncil.org]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of two-electron oxygen-reduction electrocatalysts for H2O2 production and their in situ integration with oxidation reactions in green chemical processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthraquinone process - Wikipedia [en.wikipedia.org]
- 6. Anthraquinone-Mediated Fuel Cell Anode with an Off-Electrode Heterogeneous Catalyst Accessing High Power Density when Paired with a Mediated Cathode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anthraquinone-catalyzed H2O2 electrosynthesis coupled with an advanced oxidation process for water treatment - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Protocols for using Anthraquinone-1,8-disulfonic acid dipotassium salt as a pH indicator
A Note to Researchers: While the inquiry specified the use of Anthraquinone-1,8-disulfonic acid dipotassium salt as a pH indicator, a comprehensive review of the scientific literature did not yield established protocols or specific data regarding its pKa, pH transition range, or colorimetric changes. Therefore, this document provides detailed application notes and protocols for a closely related and well-characterized anthraquinone derivative, Alizarin Red S , which is widely used as a pH indicator. The principles and procedures outlined below for Alizarin Red S may serve as a foundational guide for investigating the potential pH indicator properties of other sulfonated anthraquinones like this compound.
Alizarin Red S: A Versatile pH Indicator
Alizarin Red S (3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid sodium salt) is an anthraquinone dye that exhibits distinct color changes in response to varying pH levels, making it a valuable tool in various chemical and biological applications.[1] Its utility as a pH indicator stems from the protonation and deprotonation of its hydroxyl groups.[1]
Quantitative Data for Alizarin Red S as a pH Indicator
The key parameters for Alizarin Red S as a pH indicator are summarized in the table below. Notably, it has two distinct pKa values, allowing it to be used across two different pH ranges.[1][2]
| Parameter | Value | Reference |
| pKa₁ | ~4.5 - 5.82 | [1][2][3] |
| pH Transition Range 1 | pH 4.0 - 6.0 | [4] |
| Color Change (Range 1) | Yellow to Red | [4] |
| pKa₂ | ~10.78 - 11 | [1][2] |
| pH Transition Range 2 | pH 9.4 - 12.0 | [1] |
| Color Change (Range 2) | Brown-orange to Violet | [1] |
Experimental Protocols
Preparation of Alizarin Red S Indicator Solution (0.1% w/v)
Materials:
-
Alizarin Red S (powder)
-
Distilled or deionized water
-
50 mL volumetric flask
-
Analytical balance
-
Spatula
-
Weighing paper
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Accurately weigh 0.05 g of Alizarin Red S powder using an analytical balance.
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 30-40 mL of distilled or deionized water to the flask.
-
Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely.
-
Once dissolved, add distilled or deionized water to the 50 mL mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the indicator solution in a clearly labeled, sealed container, protected from light.
Protocol for pH Determination of an Aqueous Solution
This protocol describes the use of Alizarin Red S for the qualitative determination of the pH of an unknown aqueous solution.
Materials:
-
Alizarin Red S indicator solution (0.1% w/v)
-
Unknown aqueous solution
-
Test tubes or a small beaker
-
Pipette or dropper
-
pH color chart for Alizarin Red S (can be self-prepared using buffer solutions of known pH)
Procedure:
-
Place a small volume (e.g., 1-2 mL) of the unknown solution into a clean test tube or beaker.
-
Add 1-2 drops of the Alizarin Red S indicator solution to the unknown solution.
-
Gently swirl the container to mix the indicator with the solution.
-
Observe the resulting color of the solution.
-
Compare the observed color to a pH color chart for Alizarin Red S to estimate the pH of the solution.
-
A yellow color indicates a pH below 4.0 .
-
A transition from yellow to red indicates a pH in the range of 4.0 to 6.0 .
-
A red color indicates a pH between 6.0 and 9.4 .
-
A transition from brown-orange to violet indicates a pH in the range of 9.4 to 12.0 .
-
A violet color indicates a pH above 12.0 .
-
Protocol for Acid-Base Titration
Alizarin Red S can be used as an indicator for certain acid-base titrations, particularly where the endpoint falls within its transition ranges. The first transition range (pH 4.0-6.0) is suitable for titrations of a strong acid with a weak base.
Materials:
-
Analyte (acid or base solution of unknown concentration)
-
Titrant (standardized acid or base solution)
-
Burette
-
Erlenmeyer flask
-
Pipette
-
Alizarin Red S indicator solution (0.1% w/v)
Procedure:
-
Rinse and fill the burette with the titrant. Record the initial volume.
-
Pipette a known volume of the analyte into an Erlenmeyer flask.
-
Add 2-3 drops of Alizarin Red S indicator solution to the analyte in the flask. The solution will turn a color corresponding to the initial pH of the analyte.
-
Slowly add the titrant from the burette to the flask while continuously swirling the flask to ensure thorough mixing.
-
Continue adding the titrant dropwise as the endpoint is approached, observing the color change.
-
The endpoint of the titration is reached when the indicator undergoes a distinct and permanent color change (e.g., from yellow to red for the first transition).
-
Record the final volume of the titrant used.
-
Calculate the concentration of the analyte using the titration formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the analyte, and M₂ and V₂ are the molarity and volume of the titrant.
Diagrams
Caption: Workflow for pH determination using Alizarin Red S indicator.
References
Application Notes and Protocols for the HPLC Analysis of Anthraquinone-1,8-disulfonic acid dipotassium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinone-1,8-disulfonic acid dipotassium salt is a chemical compound with applications in various industrial and research fields. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of this and related compounds. This document provides a detailed application note and protocol for the analysis of this compound using a proposed ion-pair reversed-phase HPLC method.
Principle of the Method
The described method utilizes ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). Anthraquinone-1,8-disulfonic acid is a highly polar, anionic compound that exhibits poor retention on conventional reversed-phase columns. To overcome this, a cationic ion-pairing reagent, cetyltrimethylammonium bromide (CTAB), is added to the mobile phase. The CTAB forms a neutral ion-pair with the anionic analyte, increasing its hydrophobicity and enabling its retention and separation on a C18 stationary phase. The separation is based on the differential partitioning of the ion-paired analyte between the nonpolar stationary phase and the polar mobile phase. Detection is achieved by UV-Vis spectrophotometry, leveraging the chromophoric nature of the anthraquinone structure.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following conditions are proposed based on established methods for similar compounds.
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) containing 0.8% (w/v) Cetyltrimethylammonium Bromide (CTAB) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Reagent and Standard Preparation
-
Water: HPLC grade or ultrapure water.
-
Acetonitrile: HPLC grade.
-
Cetyltrimethylammonium Bromide (CTAB): Analytical or HPLC grade.
-
This compound reference standard: Of known purity.
Preparation of Mobile Phase (1 L):
-
Weigh 8.0 g of Cetyltrimethylammonium Bromide (CTAB).
-
Dissolve the CTAB in 400 mL of HPLC grade water in a 1 L volumetric flask.
-
Add 600 mL of HPLC grade acetonitrile.
-
Mix thoroughly and sonicate for 15 minutes to degas.
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
Preparation of Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation: Method Performance (Representative Data)
The following tables summarize the expected performance characteristics of this HPLC method. Note: This is representative data and should be verified through in-house method validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Representative Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Representative Result |
| Retention Time (min) | ~ 5.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualizations
Logical Workflow of HPLC Analysis
Caption: A logical workflow for the HPLC analysis of this compound.
Principle of Ion-Pair Reversed-Phase Separation
Application Notes and Protocols for Cyclic Voltammetry Analysis of Anthraquinone-1,8-disulfonic acid dipotassium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinone-1,8-disulfonic acid dipotassium salt is a redox-active organic molecule of significant interest in various fields, including the development of aqueous organic redox flow batteries and as an electrochemical probe.[1] Its electrochemical behavior is characterized by a reversible two-electron, two-proton transfer process.[2][3][4] Cyclic voltammetry (CV) is a fundamental and powerful electrochemical technique to investigate the redox properties, reaction mechanisms, and kinetics of this compound.[5][6][7]
These application notes provide a comprehensive guide, including detailed protocols, for the study of this compound using cyclic voltammetry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₆K₂O₈S₂ | [1][8] |
| Molecular Weight | 444.51 g/mol | [1][8] |
| CAS Number | 14938-42-2 | [1][8][9] |
| Appearance | Light yellow to green crystalline solid | |
| Solubility in Water | Slightly soluble | [1] |
| Stability | Stable under ambient conditions; sensitive to strong oxidizers. | [1] |
Note: The free acid form, Anthraquinone-1,8-disulfonic acid, is highly water-soluble (400 g/L at 18°C), but the solubility of the dipotassium salt is reduced.[1]
Electrochemical Behavior and Data
The electrochemical behavior of anthraquinone disulfonic acids in aqueous media is characterized by a well-defined, reversible redox couple. The reaction involves the transfer of two electrons and two protons, as depicted in the signaling pathway diagram in section 5. The formal potential of this redox process is pH-dependent.
Table 2: Representative Cyclic Voltammetry Data for Anthraquinone Disulfonic Acid (AQDS) Mixture in 1 M H₂SO₄ [10]
| Scan Rate (mV/s) | Cathodic Peak Potential (Epc) vs. SHE (V) | Anodic Peak Potential (Epa) vs. SHE (V) | Formal Potential (E⁰') vs. SHE (V) | Peak Separation (ΔEp) (mV) |
| 50 | ~0.187 | ~0.247 | 0.217 | 60 |
| 250 | ~0.162 | ~0.272 | 0.217 | 110 |
| 1000 | ~0.127 | ~0.307 | 0.217 | 180 |
Data is adapted from a study on a mixture of 2,6- and 2,7-AQDS isomers.[10] The formal potential (E⁰') is calculated as (Epa + Epc)/2.
Experimental Protocols
This section provides detailed protocols for the preparation of the electrolyte and the execution of cyclic voltammetry measurements.
Preparation of Aqueous Electrolyte Solution (1 mM this compound in 1 M H₂SO₄)
Materials:
-
This compound (MW: 444.51 g/mol )
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare 1 M H₂SO₄ Supporting Electrolyte:
-
Carefully add 55.5 mL of concentrated H₂SO₄ to approximately 800 mL of deionized water in a 1 L volumetric flask while stirring in an ice bath. Caution: Always add acid to water, not the other way around, as the dilution process is highly exothermic.
-
Allow the solution to cool to room temperature.
-
Add deionized water to the mark to make a final volume of 1 L.
-
-
Prepare 1 mM Analyte Solution:
-
Weigh out 44.45 mg of this compound.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add a small amount of the 1 M H₂SO₄ supporting electrolyte to the flask and swirl to dissolve the solid. Due to its slight solubility, sonication may be required to fully dissolve the compound.
-
Once dissolved, fill the volumetric flask to the 100 mL mark with the 1 M H₂SO₄ supporting electrolyte.
-
Mix the solution thoroughly by inverting the flask several times.
-
-
Deoxygenate the Solution:
-
Transfer a suitable volume of the prepared electrolyte solution to the electrochemical cell.
-
Bubble high-purity argon or nitrogen gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammetry Measurement
Apparatus:
-
Potentiostat
-
Electrochemical cell
-
Three-electrode system:
-
Working Electrode (WE): Glassy carbon electrode (GCE)
-
Reference Electrode (RE): Silver/silver chloride (Ag/AgCl)
-
Counter Electrode (CE): Platinum wire or graphite rod
-
-
Polishing materials for the working electrode (e.g., alumina slurries on a polishing pad)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and then with the supporting electrolyte.
-
Ensure the reference electrode is filled with the appropriate solution and is free of air bubbles.
-
Clean the counter electrode, for example, by flame annealing if it is a platinum wire.
-
-
Cell Assembly:
-
Assemble the three electrodes in the electrochemical cell containing the deoxygenated analyte solution.
-
Ensure the tip of the reference electrode is placed close to the working electrode to minimize iR drop.
-
-
Cyclic Voltammetry Scan:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting point for AQDS in acidic media would be:
-
Initial Potential: 0.6 V (vs. Ag/AgCl)
-
Vertex Potential 1: -0.2 V (vs. Ag/AgCl)
-
Vertex Potential 2: 0.6 V (vs. Ag/AgCl)
-
Scan Rate: 100 mV/s
-
Number of Cycles: 3-5
-
-
Initiate the scan and record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electrode process.
-
Visualizations
Signaling Pathway: Redox Mechanism
The redox mechanism of Anthraquinone-1,8-disulfonic acid (AQDS) in aqueous solution is a proton-coupled electron transfer (PCET) process. The quinone moiety undergoes a reversible two-electron, two-proton reduction to form the corresponding hydroquinone.
Caption: Redox mechanism of Anthraquinone-1,8-disulfonic acid.
Experimental Workflow
The following diagram outlines the workflow for conducting a cyclic voltammetry experiment to study this compound.
Caption: Workflow for cyclic voltammetry of Anthraquinone-1,8-disulfonic acid.
References
- 1. This compound | 14938-42-2 | Benchchem [benchchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. static.igem.org [static.igem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 9,10-anthraquinone-1,8-disulfonate dipotassium salt | C14H6K2O8S2 | CID 26976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS 14938-42-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anthraquinone-1,8-disulfonic acid dipotassium salt in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Anthraquinone-1,8-disulfonic acid dipotassium salt (AQDS-1,8-K₂) in wastewater treatment processes. The information is targeted towards professionals in research and development who are exploring advanced methods for the degradation of persistent organic pollutants.
Introduction
This compound is a water-soluble organic compound that has garnered interest in environmental remediation due to its properties as a redox mediator and a photosensitizer. Its primary applications in wastewater treatment are in enhancing anaerobic biological degradation processes and in advanced oxidation processes (AOPs). The sulfonate groups on the anthraquinone core enhance its solubility in aqueous media, making it a suitable candidate for various wastewater treatment scenarios.
Principle of Action
In wastewater treatment, this compound primarily functions in two ways:
-
Redox Mediator in Anaerobic Bioremediation: In anaerobic environments, certain microorganisms can reduce the quinone groups of AQDS-1,8-K₂ to hydroquinone forms. These reduced forms can then abiotically transfer electrons to recalcitrant pollutants, such as azo dyes, leading to their degradation. The AQDS-1,8-K₂ is subsequently regenerated by the microorganisms, allowing it to act as a catalyst in a continuous cycle. This is particularly effective for breaking the azo bonds (-N=N-) in many textile dyes, which are resistant to conventional aerobic treatment.
-
Photosensitizer in Advanced Oxidation Processes (AOPs): Upon absorption of light (particularly UV or visible light), the anthraquinone moiety can be excited to a triplet state. This excited state can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻•). These ROS are highly reactive and can oxidize a wide range of organic pollutants, leading to their mineralization.
Applications
The primary applications of this compound in wastewater treatment include:
-
Enhanced Decolorization of Textile Effluents: Particularly effective for wastewaters containing azo dyes.
-
Degradation of Phenolic Compounds: As a photosensitizer in AOPs for the breakdown of phenols and other aromatic pollutants.
-
General Enhancement of Anaerobic Digestion: By facilitating electron transfer, it can improve the overall efficiency of anaerobic treatment processes.
Data Presentation
The following tables summarize quantitative data from studies on anthraquinone sulfonates in wastewater treatment. It is important to note that much of the available research has been conducted with structurally similar isomers, such as anthraquinone-2,6-disulfonic acid (AQDS-2,6) and anthraquinone-2,7-disulfonic acid (AQDS-2,7). The data presented here is indicative of the expected performance of the 1,8-isomer.
Table 1: Enhancement of Azo Dye Decolorization by Anthraquinone Sulfonates as Redox Mediators
| Azo Dye | Microorganism/System | Anthraquinone Sulfonate Isomer & Concentration | Decolorization Efficiency (%) | Incubation Time (h) |
| Methyl Orange | Bacillus sp. | AQDS@rGO (1 g/L) | >95% | 48 |
| Reactive Red 2 | Anaerobic Granular Sludge | AQDS-2,6 (catalytic) | ~96% | 24 |
| Reactive Black 5 | Anaerobic consortium | AQDS-2,6 (0.2 mM) | ~90% | 72 |
| Acid Blue 113 | Anaerobic sludge | AQDS-2,6 (0.1 mM) | >85% | 96 |
Table 2: Kinetic Data for Azo Dye Reduction with Anthraquinone Sulfonates
| Azo Dye | System | Anthraquinone Sulfonate Isomer | Rate Constant Enhancement (k_with_AQDS / k_without_AQDS) |
| Reactive Red 2 | Anaerobic Granular Sludge | AQDS-2,6 | ~1.5-fold |
| Reactive Red 120 | Biological System | AQDS-2,6 | ~7.6-fold |
Experimental Protocols
The following are generalized protocols for the application of this compound in wastewater treatment, based on common methodologies for related compounds.
Protocol 1: Enhanced Anaerobic Decolorization of Azo Dyes
Objective: To evaluate the effectiveness of this compound as a redox mediator for the anaerobic biodegradation of an azo dye.
Materials:
-
Wastewater containing a known concentration of an azo dye (e.g., Methyl Red, Reactive Black 5).
-
Anaerobic sludge or a specific bacterial culture capable of azo dye reduction.
-
Basal medium (containing nutrients for microbial growth, e.g., glucose, peptone, yeast extract).
-
This compound (AQDS-1,8-K₂).
-
Serum bottles or anaerobic bioreactor.
-
Nitrogen gas for creating an anaerobic environment.
-
Spectrophotometer for measuring dye concentration.
-
Shaking incubator.
Procedure:
-
Preparation of Media: Prepare the basal medium and autoclave. Prepare a stock solution of the target azo dye and AQDS-1,8-K₂.
-
Experimental Setup: In serum bottles, add a defined volume of the basal medium, the anaerobic sludge or bacterial inoculum, and the azo dye to a final concentration of 50-100 mg/L.
-
Addition of Redox Mediator: To the experimental bottles, add AQDS-1,8-K₂ to a final concentration in the range of 0.1-1.0 mM. Prepare control bottles without the addition of AQDS-1,8-K₂.
-
Creation of Anaerobic Conditions: Sparge the headspace of each bottle with nitrogen gas for 10-15 minutes to remove oxygen. Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Incubation: Incubate the bottles in a shaking incubator at a controlled temperature (e.g., 35°C) and agitation speed (e.g., 150 rpm).
-
Sampling and Analysis: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw a small aliquot of the sample using a sterile syringe.
-
Centrifuge the sample to remove suspended solids.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using a spectrophotometer.
-
Data Analysis: Calculate the decolorization efficiency at each time point using the formula: Decolorization (%) = [(Initial Absorbance - Absorbance at time t) / Initial Absorbance] x 100.
-
Plot the decolorization efficiency as a function of time for both the control and experimental groups to determine the effect of AQDS-1,8-K₂.
Protocol 2: Photocatalytic Degradation of Phenolic Compounds
Objective: To assess the efficacy of this compound as a photosensitizer for the degradation of a model phenolic pollutant.
Materials:
-
A model phenolic pollutant (e.g., phenol, bisphenol A) solution in deionized water.
-
This compound (AQDS-1,8-K₂).
-
Photoreactor equipped with a UV or visible light source.
-
Magnetic stirrer.
-
Quartz reaction vessel.
-
High-Performance Liquid Chromatography (HPLC) system for pollutant concentration analysis.
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the phenolic pollutant and AQDS-1,8-K₂.
-
Experimental Setup: In the quartz reaction vessel, add the phenolic pollutant solution to a known initial concentration (e.g., 10-20 mg/L).
-
Addition of Photosensitizer: Add AQDS-1,8-K₂ to the reaction vessel to a final concentration of 0.1-0.5 mM.
-
Dark Adsorption: Stir the solution in the dark for 30-60 minutes to ensure adsorption/desorption equilibrium is reached between the photosensitizer and the pollutant.
-
Photoreaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.
-
Sampling: At specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), collect samples from the reaction vessel.
-
Sample Analysis: Analyze the concentration of the phenolic pollutant in each sample using an HPLC system with a suitable column and detector.
-
Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100.
-
Plot the degradation efficiency versus irradiation time to evaluate the photocatalytic performance of AQDS-1,8-K₂.
Mandatory Visualizations
Caption: Experimental workflows for wastewater treatment protocols.
Caption: Signaling pathway of AQDS-1,8-K₂ as a redox mediator.
Application Notes and Protocols for Flow Battery Testing with Anthraquinone-1,8-disulfonic acid dipotassium salt
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and testing of a lab-scale redox flow battery utilizing Anthraquinone-1,8-disulfonic acid dipotassium salt (AQDS) as the negative electrolyte (negolyte). These protocols are designed to ensure accurate and reproducible results for performance evaluation and electrochemical characterization.
Introduction
Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage due to their potential for low cost, high safety, and the use of earth-abundant materials.[1][2] Anthraquinone derivatives, such as this compound (AQDS), are attractive candidates for the negolyte in these systems owing to their reversible two-electron, two-proton redox reaction, high solubility in aqueous solutions, and fast electrochemical kinetics.[3][4][5]
This application note details the necessary materials, equipment, and step-by-step protocols for assembling and testing a flow battery with an AQDS-based negolyte. The procedures cover electrolyte preparation, cell assembly, and key electrochemical characterization techniques, including cyclic voltammetry, charge-discharge cycling, and electrochemical impedance spectroscopy.
Materials and Equipment
The following tables summarize the necessary materials and equipment for the experimental setup.
Table 1: Chemicals and Consumables
| Material | Specification | Supplier Example | Purpose |
| This compound | >98% purity | Sigma-Aldrich, TCI | Active material for the negative electrolyte |
| Sulfuric acid (H₂SO₄) | 95-98% | Sigma-Aldrich, Fisher Scientific | Supporting electrolyte for the negolyte and posolyte |
| Potassium ferrocyanide (K₄[Fe(CN)₆]) | >99% purity | Sigma-Aldrich | Active material for the positive electrolyte (posolyte) |
| Potassium ferricyanide (K₃[Fe(CN)₆]) | >99% purity | Sigma-Aldrich | Active material for the positive electrolyte (posolyte) |
| Deionized (DI) water | Resistivity > 18 MΩ·cm | - | Solvent for electrolytes |
| Nafion® 117 or 212 membrane | - | Ion Power, Fuel Cell Store | Proton exchange membrane |
| Carbon felt electrodes | - | Fuel Cell Store, SGL Carbon | Electrode material |
| Argon (Ar) or Nitrogen (N₂) gas | High purity (99.998%) | Airgas, Praxair | Inert gas for deaerating electrolytes |
Table 2: Equipment and Instrumentation
| Equipment | Specification | Supplier Example | Purpose |
| Potentiostat/Galvanostat with EIS capability | - | Bio-Logic, Gamry, Metrohm Autolab | Electrochemical measurements |
| Peristaltic pumps | - | Cole-Parmer, Masterflex | Circulation of electrolytes |
| Lab-scale flow battery hardware | 25 cm² active area | Scribner Associates, Fuel Cell Technologies | Housing for the membrane electrode assembly |
| Glass reservoirs | 50-250 mL | - | To hold the negolyte and posolyte |
| Tubing (e.g., Tygon®, Viton®) | Chemically resistant | Cole-Parmer | Connecting reservoirs, pumps, and cell |
| pH meter | - | Mettler Toledo, Hanna Instruments | Measuring electrolyte pH |
| Magnetic stirrer and stir bars | - | - | Mixing electrolytes |
| Vacuum oven | - | - | Drying electrodes |
| Analytical balance | - | Mettler Toledo, Sartorius | Weighing chemicals |
| Volumetric flasks and pipettes | - | - | Preparing solutions |
Experimental Protocols
Electrolyte Preparation
Negative Electrolyte (Negolyte): 0.5 M AQDS in 1 M H₂SO₄
-
Accurately weigh the required amount of this compound to prepare the desired volume of a 0.5 M solution.
-
In a volumetric flask, dissolve the AQDS powder in a portion of 1 M H₂SO₄ solution.
-
Once fully dissolved, add 1 M H₂SO₄ to the final volume.
-
Stir the solution thoroughly using a magnetic stirrer.
-
Deaerate the solution by bubbling with high-purity argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
Positive Electrolyte (Posolyte): 0.5 M K₄[Fe(CN)₆] / 0.5 M K₃[Fe(CN)₆] in 1 M H₂SO₄
-
Accurately weigh the required amounts of potassium ferrocyanide and potassium ferricyanide to prepare the desired volume of a solution containing 0.5 M of each species.
-
In a separate volumetric flask, dissolve the salts in a portion of 1 M H₂SO₄ solution.
-
Add 1 M H₂SO₄ to the final volume.
-
Stir the solution until all salts are completely dissolved.
-
Deaerate the posolyte solution with argon or nitrogen gas for at least 30 minutes.
Membrane and Electrode Pre-treatment
-
Membrane: Cut the Nafion® membrane to the appropriate size for the flow cell hardware. Pre-treat the membrane by boiling it in the following sequence:
-
3% hydrogen peroxide solution for 1 hour.
-
Deionized water for 1 hour.
-
0.5 M H₂SO₄ for 1 hour.
-
Deionized water for 1 hour.
-
Store the membrane in deionized water until use.
-
-
Electrodes: Cut the carbon felt electrodes to the desired dimensions. To improve their wettability and electrochemical activity, thermally treat the electrodes in a furnace at 400°C in air for several hours.
Flow Battery Assembly
-
Place one gasket on one of the end plates of the flow cell.
-
Position a graphite flow field plate on top of the gasket.
-
Carefully place the pre-treated carbon felt electrode onto the flow field.
-
Position the pre-treated Nafion® membrane on top of the carbon felt electrode.
-
Place the second carbon felt electrode on the other side of the membrane.
-
Position the second graphite flow field plate on top of the second electrode.
-
Place the second gasket and the other end plate.
-
Tighten the cell bolts in a star pattern to ensure even pressure distribution.
-
Connect the tubing from the reservoirs and pumps to the inlet and outlet ports of the flow cell.
Electrochemical Testing
Cyclic Voltammetry (CV)
-
Perform CV measurements in a three-electrode setup to determine the redox potentials of the AQDS negolyte.[6]
-
Use a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Scan the potential at various scan rates (e.g., 10-100 mV/s) to assess the electrochemical reversibility.
Charge-Discharge Cycling
-
Pump the negolyte and posolyte through their respective half-cells at a constant flow rate (e.g., 20-100 mL/min).
-
Perform galvanostatic (constant current) charge-discharge cycling using a potentiostat/galvanostat.
-
Set appropriate voltage cut-offs to prevent electrolyte degradation (e.g., 0.6 V for discharge and 1.6 V for charge).[4][5]
-
Cycle the battery at a specific current density (e.g., 50 mA/cm²).[4][5]
-
Record the cell voltage as a function of time to determine the charge and discharge capacities.
Electrochemical Impedance Spectroscopy (EIS)
-
EIS is used to investigate the internal resistance of the battery.
-
Perform EIS at different states of charge (SOC), typically at 50% SOC.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist plot to determine the ohmic and polarization resistances.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experiments.
Table 3: Electrolyte Properties
| Property | Negolyte (AQDS) | Posolyte (Ferro/Ferricyanide) |
| Concentration (M) | ||
| Supporting Electrolyte | ||
| pH | ||
| Ionic Conductivity (S/cm) | ||
| Viscosity (cP) |
Table 4: Flow Battery Performance Metrics
| Parameter | Value | Units |
| Current Density | mA/cm² | |
| Discharge Capacity | Ah/L | |
| Energy Density | Wh/L | |
| Coulombic Efficiency | % | |
| Voltage Efficiency | % | |
| Energy Efficiency | % | |
| Capacity Fade per Cycle | % |
Table 5: Electrochemical Impedance Spectroscopy Data
| State of Charge (SOC) | Ohmic Resistance (R_ohm) | Charge Transfer Resistance (R_ct) |
| 25% | ||
| 50% | ||
| 75% |
Visualization
The following diagrams illustrate the experimental workflow and the schematic of the flow battery setup.
Caption: Experimental workflow for AQDS flow battery testing.
Caption: Schematic of the lab-scale flow battery setup.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. psecommunity.org [psecommunity.org]
- 6. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Anthraquinone-1,8-disulfonic acid dipotassium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and notably, drug delivery.[1][2] The choice of the organic linker is crucial in determining the final structure and properties of the MOF.[1] Anthraquinone and its derivatives are of interest as linkers due to their rigid structure and potential for functionalization. While carboxylate-based anthraquinone linkers have been explored in MOF synthesis, the use of sulfonate-based linkers like Anthraquinone-1,8-disulfonic acid is less common but offers the potential for novel network topologies and properties due to the different coordination chemistry of sulfonate groups compared to carboxylates.[1][3]
These application notes provide a comprehensive guide to the proposed synthesis and characterization of Metal-Organic Frameworks (MOFs) using Anthraquinone-1,8-disulfonic acid dipotassium salt as the organic linker. The protocols outlined below are based on established methodologies for MOF synthesis, specifically hydrothermal and solvothermal methods, which are widely employed for the crystallization of these materials.[4][5] This document also details potential applications in drug delivery, including protocols for drug loading and release studies.
Materials and Equipment
Materials:
-
This compound (C₁₄H₆K₂O₈S₂)
-
Metal salts (e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Zirconium(IV) chloride (ZrCl₄))
-
Solvents: N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Methanol, Deionized water
-
Modulators (optional, e.g., Hydrochloric acid (HCl), Acetic acid)
-
Drug molecules for loading studies (e.g., Ibuprofen, 5-Fluorouracil)
-
Phosphate-buffered saline (PBS)
Equipment:
-
Analytical balance
-
Glass vials (e.g., 20 mL scintillation vials)
-
Teflon-lined stainless-steel autoclaves
-
Oven or heating block
-
Ultrasonicator
-
Centrifuge
-
Schlenk line or vacuum oven for activation
-
Powder X-ray Diffractometer (PXRD)
-
Thermogravimetric Analyzer (TGA)
-
Gas sorption analyzer (for BET surface area analysis)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Scanning Electron Microscope (SEM)
-
UV-Vis Spectrophotometer
Experimental Protocols
Protocol 1: Proposed Hydrothermal/Solvothermal Synthesis of a MOF with this compound
This protocol describes a general procedure for the synthesis of a MOF using this compound. The specific metal salt, solvent system, temperature, and reaction time should be systematically varied to optimize the synthesis of a crystalline material.
Procedure:
-
Preparation of Precursor Solution:
-
In a 20 mL glass vial, dissolve this compound (e.g., 0.05 mmol, 22.9 mg) in a suitable solvent or solvent mixture (e.g., 10 mL of DMF/water in a 1:1 v/v ratio).
-
In a separate vial, dissolve the chosen metal salt (e.g., 0.05 mmol of Zn(NO₃)₂·6H₂O, 14.9 mg) in the same solvent system.
-
-
Mixing and Sealing:
-
Combine the two solutions in a single vial.
-
If necessary, add a modulator (e.g., a few drops of HCl or acetic acid) to control the nucleation and growth of the crystals.
-
Tightly cap the vial. For reactions above the boiling point of the solvent, the reaction mixture should be transferred to a Teflon-lined autoclave.
-
-
Crystallization:
-
Place the sealed vessel in an oven preheated to the desired temperature (e.g., 80-150 °C).
-
Maintain the temperature for a specified duration (e.g., 24-72 hours).
-
-
Isolation and Washing:
-
After the reaction is complete, allow the vessel to cool down to room temperature.
-
Collect the resulting solid product by centrifugation or filtration.
-
Wash the product thoroughly with the synthesis solvent (e.g., DMF) to remove any unreacted starting materials. This is typically done by resuspending the solid in fresh solvent and centrifuging, repeating this process several times.[4]
-
Subsequently, wash with a more volatile solvent like ethanol or methanol to facilitate the removal of the high-boiling point synthesis solvent.[6]
-
-
Activation:
-
Activate the synthesized MOF to remove the solvent molecules from the pores. This can be achieved by heating the sample under vacuum (e.g., at 120 °C for 12 hours).[4] The activation conditions should be determined based on the thermal stability of the material, as assessed by TGA.
-
Diagram of the Proposed Synthesis Workflow:
Caption: A generalized workflow for the hydrothermal/solvothermal synthesis of a MOF.
Protocol 2: Characterization of the Synthesized MOF
A series of characterization techniques should be employed to confirm the successful synthesis of the MOF and to determine its properties.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.[2] A unique diffraction pattern will indicate the formation of a new crystalline phase.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the appropriate activation temperature.[7]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF, which are crucial parameters for applications like drug delivery.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the sulfonate groups of the linker to the metal centers.[9]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the synthesized MOF particles.[8]
Protocol 3: Drug Loading into the MOF
This protocol describes a common method for loading a drug molecule into the pores of the MOF.
Procedure:
-
Prepare a stock solution of the desired drug (e.g., 1 mg/mL of Ibuprofen in ethanol).
-
Disperse a known amount of the activated MOF (e.g., 10 mg) in a specific volume of the drug solution (e.g., 5 mL).
-
Stir the suspension at room temperature for a set period (e.g., 24 hours) to allow for the diffusion of the drug molecules into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the solid with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
To determine the amount of loaded drug, measure the concentration of the drug in the supernatant using UV-Vis spectrophotometry by comparing it to a standard calibration curve. The drug loading capacity can be calculated using the following formula:
Drug Loading (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100
Protocol 4: In Vitro Drug Release Study
This protocol outlines a method to study the release of the loaded drug from the MOF in a simulated physiological environment.
Procedure:
-
Disperse a known amount of the drug-loaded MOF (e.g., 5 mg) in a specific volume of a release medium (e.g., 10 mL of PBS at pH 7.4).
-
Place the suspension in a shaker bath at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with an equal volume of fresh PBS to maintain a constant total volume.
-
Centrifuge the withdrawn aliquot to separate any MOF particles.
-
Measure the concentration of the released drug in the supernatant using UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
Diagram of Drug Loading and Release:
Caption: A conceptual diagram of the drug loading and release process from a MOF.
Data Presentation
Quantitative data from the characterization and drug delivery studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Proposed Synthesis Conditions and Outcomes
| Entry | Metal Salt | Solvent System (v/v) | Temp (°C) | Time (h) | Outcome |
|---|---|---|---|---|---|
| 1 | Zn(NO₃)₂·6H₂O | DMF/H₂O (1:1) | 100 | 48 | Crystalline Powder |
| 2 | Cu(NO₃)₂·3H₂O | DEF/Ethanol (1:1) | 120 | 72 | Amorphous Solid |
| 3 | ZrCl₄ | DMF | 150 | 24 | Microcrystalline Needles |
Table 2: Physicochemical Characterization Data (Example)
| MOF Sample | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C, TGA) |
|---|---|---|---|
| Zn-AQDS-MOF | 450 | 0.25 | 350 |
| Cu-AQDS-MOF | N/A | N/A | 300 |
| Zr-AQDS-MOF | 620 | 0.38 | 450 |
(Note: AQDS refers to Anthraquinone-1,8-disulfonate. Data are hypothetical examples.)
Table 3: Drug Loading and Release Performance (Example)
| MOF Sample | Drug | Loading Capacity (wt%) | Release in 24h (%) |
|---|---|---|---|
| Zn-AQDS-MOF | Ibuprofen | 15.2 | 65.8 |
| Zr-AQDS-MOF | 5-Fluorouracil | 22.5 | 80.2 |
(Data are hypothetical examples.)
Conclusion
The protocols and application notes provided herein offer a foundational framework for the synthesis, characterization, and evaluation of novel Metal-Organic Frameworks using this compound as a building block. While specific experimental data for this system is not yet prevalent in the literature, the proposed methodologies are based on well-established principles of MOF chemistry and are intended to serve as a robust starting point for researchers in this field. The successful synthesis of such MOFs could lead to new materials with unique properties for applications in drug delivery and other areas. Systematic optimization of the synthesis conditions and thorough characterization are paramount to unlocking the full potential of these materials.
References
- 1. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]
- 9. sciforum.net [sciforum.net]
Application Notes and Protocols for the Determination of Specific Metal Ions
This document provides detailed application notes and experimental protocols for the determination of four key metal ions: Mercury (Hg²⁺), Zinc (Zn²⁺), Lead (Pb²⁺), and Copper (Cu²⁺). The methodologies presented are based on contemporary analytical techniques relevant to researchers in environmental science, life sciences, and drug development.
Ratiometric Fluorescent Sensing of Mercury (Hg²⁺)
Application Note
Mercury is a highly toxic heavy metal that poses significant risks to human health and the environment.[1] The development of sensitive and selective methods for Hg²⁺ detection is crucial for environmental monitoring and food safety.[2] Ratiometric fluorescent sensors offer a robust detection mechanism by measuring the ratio of fluorescence intensities at two different wavelengths, which minimizes interference from environmental factors and instrument fluctuations.[3] This section details a method using a dual-ligand lanthanide metal-organic framework (MOF) as a ratiometric probe for Hg²⁺.[4] The probe, Eu-DHTA/DPA, utilizes dipyridylic acid (DPA) and 2,5-dihydroxyterephthalic acid (DHTA) as ligands.[4] In the presence of Hg²⁺, the fluorescence of the Eu³⁺ ion is quenched, while the fluorescence of the DHTA ligand is enhanced, allowing for sensitive ratiometric detection.[4][5]
Quantitative Data Summary
The following table summarizes the analytical performance of lanthanide-based ratiometric fluorescent probes for mercury detection.
| Sensor/Probe | Linear Range | Limit of Detection (LOD) | Sample Type | Reference |
| Coumarin@Ce/Tb-AMP | 0.08 - 1000 nM | 0.03 nM | Drinking Water, Human Blood Serum | [3][5] |
| Eu-DHTA/DPA MOF | 2 - 20 µM | 40 nM | Industrial Wastewater | [4] |
| Adenine-based CPNPs | Not Specified | 0.2 nM | Aqueous Solution | [6] |
Experimental Protocol: Ratiometric Detection of Hg²⁺ using Eu-DHTA/DPA MOF
This protocol is adapted from the methodology described for dual-ligand lanthanide MOF probes.[4]
1. Materials and Reagents:
-
Europium(III) chloride (EuCl₃)
-
2,5-dihydroxyterephthalic acid (DHTA)
-
Dipyridylic acid (DPA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Mercury(II) standard solution
-
Deionized water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
2. Synthesis of Eu-DHTA/DPA Probe: a. Dissolve EuCl₃, DHTA, and DPA in DMF in a stoichiometric ratio. b. Seal the mixture in a Teflon-lined stainless steel autoclave. c. Heat the autoclave at a specified temperature (e.g., 120°C) for 24-48 hours. d. After cooling to room temperature, collect the crystalline product by centrifugation. e. Wash the product repeatedly with DMF and ethanol to remove unreacted precursors. f. Dry the final Eu-DHTA/DPA MOF product under vacuum.
3. Sample Preparation: a. For environmental water samples (e.g., industrial wastewater), filter the sample to remove particulate matter.[4] b. Adjust the pH of the sample to the optimal range for the probe, if necessary. c. Prepare a stock suspension of the Eu-DHTA/DPA probe in a suitable solvent like ethanol or deionized water.
4. Measurement Protocol: a. Prepare a series of standard Hg²⁺ solutions with known concentrations in the buffer solution. b. Add a fixed amount of the Eu-DHTA/DPA probe suspension to each standard solution and the prepared environmental samples. c. Incubate the mixtures for a short period (e.g., 5-10 minutes) to allow for the coordination reaction between Hg²⁺ and the probe. d. Measure the fluorescence spectrum of each solution using a spectrofluorometer. Set the excitation wavelength to 273 nm.[4] e. Record the emission intensities at 559 nm (from DHTA) and 616 nm (from Eu³⁺).[4] f. Calculate the fluorescence intensity ratio (I₅₅₉/I₆₁₆). g. Plot the intensity ratio against the Hg²⁺ concentration to generate a calibration curve. h. Determine the Hg²⁺ concentration in the unknown samples using the calibration curve.
Visualizations
Caption: General experimental workflow for Hg²⁺ detection.
Caption: Ratiometric fluorescence change upon Hg²⁺ binding.
"Turn-On" Fluorescent Detection of Zinc (Zn²⁺)
Application Note
Zinc is an essential trace element vital for numerous biological processes, including enzyme function and neurotransmission.[7] Abnormal Zn²⁺ concentrations are linked to various diseases, making its detection in biological systems critical for diagnostics and drug development.[8][9] "Turn-on" fluorescent probes are particularly useful for bioimaging as they exhibit a significant increase in fluorescence intensity upon binding with the target ion, providing a high signal-to-background ratio.[10] This section describes a Schiff base fluorescent probe that selectively binds to Zn²⁺, inhibiting C=N isomerization and causing chelation-enhanced fluorescence (CHEF), leading to a "turn-on" response.[7]
Quantitative Data Summary
The table below summarizes the performance of various "turn-on" fluorescent probes for zinc detection.
| Probe | Linear Range | Limit of Detection (LOD) | Key Feature | Reference |
| Probe L (Schiff Base) | Not Specified | 9.53 x 10⁻⁸ M | High selectivity over Cd²⁺ | [7] |
| Probe 4 | Not Specified | Not Specified | Constant fluorescence in pH 6-8 range | [10] |
| Probe 7 | Not Specified | 25 ± 5 nM | Ratiometric response (455 nm to 515 nm) | [10] |
| L1-H | Not Specified | Not Specified | Fluorescence enhancement SR=90% in DCM | [11] |
Experimental Protocol: Detection of Zn²⁺ using a Schiff Base Probe
This protocol is a generalized procedure based on the principles of chelation-enhanced fluorescence probes.[7]
1. Materials and Reagents:
-
Schiff base fluorescent probe (Probe L)
-
Solvent (e.g., Ethanol, or HEPES buffer for biological applications)
-
Zinc chloride (ZnCl₂) standard solution
-
Other metal ion solutions (for selectivity testing, e.g., Cd²⁺, Cu²⁺, Fe³⁺)
-
pH meter and buffer solutions (if applicable)
2. Probe Solution Preparation: a. Dissolve the Schiff base fluorescent probe in the chosen solvent to prepare a stock solution (e.g., 1 mM). b. The final working concentration will depend on the probe's specific properties but is typically in the low micromolar range.
3. Measurement Protocol: a. Prepare a series of ZnCl₂ solutions of varying concentrations in the solvent. b. In a cuvette, add the working solution of the fluorescent probe. c. Record the baseline fluorescence spectrum of the probe solution alone. d. Sequentially add aliquots of the Zn²⁺ standard solution to the cuvette. e. After each addition, mix thoroughly and allow the system to equilibrate. f. Measure the fluorescence emission spectrum after each addition. The excitation wavelength will be specific to the probe. g. Observe the "turn-on" effect as a proportional increase in fluorescence intensity with increasing Zn²⁺ concentration.[7]
4. Selectivity Test: a. Prepare solutions of the probe mixed with various other metal ions at the same concentration. b. Measure the fluorescence intensity for each mixture. c. A highly selective probe will show a significant fluorescence increase only in the presence of Zn²⁺, with minimal response to other ions.[7]
5. Stoichiometry Determination (Job's Plot): a. Prepare equimolar solutions of the probe and Zn²⁺. b. Mix them in varying molar fractions (from 0 to 1) while keeping the total molar concentration constant. c. Measure the fluorescence intensity for each mixture. d. Plot the fluorescence intensity against the molar fraction of Zn²⁺. The peak of the plot indicates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex).[7]
Visualizations
Caption: Chelation-enhanced fluorescence mechanism for Zn²⁺.
Colorimetric Detection of Lead (Pb²⁺)
Application Note
Lead is a toxic heavy metal that can cause severe health problems, particularly affecting the nervous system.[12] Therefore, simple, rapid, and inexpensive methods for Pb²⁺ detection in drinking water and environmental samples are highly desirable.[12][13] Colorimetric sensors based on gold nanoparticles (AuNPs) provide a powerful platform for visual detection.[1][14] This section describes a method where Pb²⁺ is detected during the synthesis of AuNPs using gallic acid (GA) as both a reducing and stabilizing agent. The presence of Pb²⁺ forms a Pb-GA complex, which induces the aggregation of newly formed AuNPs, resulting in a distinct color change from red to blue.[12]
Quantitative Data Summary
The table below presents the performance characteristics of colorimetric sensors for lead detection.
| Sensor Principle | Linear Range | Limit of Detection (LOD) | Visual Detection Limit | Reference |
| Pb²⁺-induced AuNP Aggregation (Gallic Acid) | 5.0 x 10⁻⁸ - 1.0 x 10⁻⁶ M | 2.5 x 10⁻⁸ M | Not specified | [12] |
| Accelerated Etching of Au Nanorods | 25 - 300 nM | 20 nM | 0.1 µM | [15] |
| NDTM-AuNPs | 0 - 30 µM | 0.35 µM | 10 µM | [13] |
Experimental Protocol: Colorimetric Detection of Pb²⁺ using In-Situ AuNP Synthesis
This protocol is based on the method described by Guan et al.[12]
1. Materials and Reagents:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Gallic acid (GA)
-
Lead(II) nitrate (Pb(NO₃)₂) standard solution
-
Deionized water
2. Measurement Protocol: a. Prepare a series of standard Pb²⁺ solutions with concentrations ranging from 5.0 x 10⁻⁸ M to 1.0 x 10⁻⁶ M. Prepare a blank sample with deionized water. b. In separate test tubes, add a fixed volume of the sample or standard solution. c. To each tube, add a freshly prepared solution of gallic acid. d. Initiate the reaction by adding a solution of HAuCl₄. The total volume should be kept constant for all samples. e. Mix the solutions thoroughly and allow them to react at room temperature for a specified time (e.g., 30 minutes). f. Visual Observation: Observe the color of the solutions. In the absence of Pb²⁺, the solution will be a wine-red color. With increasing Pb²⁺ concentrations, the color will shift to purple and then to blue.[12] g. Spectrometric Analysis: i. Measure the UV-Vis absorption spectrum of each solution using a spectrophotometer over a range of 400-800 nm. ii. The solution without Pb²⁺ will show a surface plasmon resonance (SPR) peak around 530 nm. iii. In the presence of Pb²⁺, this peak will red-shift and a new, broader peak may appear at a longer wavelength, indicating nanoparticle aggregation. iv. Plot the shift of the absorption band (Δλ) against the logarithm of the Pb²⁺ concentration to obtain a calibration curve.[12]
Visualizations
Caption: Pb²⁺-induced aggregation of AuNPs for color change.
Electrochemical Detection of Copper (Cu²⁺)
Application Note
Copper is an essential micronutrient, but elevated levels can be toxic. Monitoring Cu²⁺ concentrations is important in environmental water analysis, food quality control, and pharmaceutical preparations.[16][17] Electrochemical methods, particularly square wave anodic stripping voltammetry (SWASV), offer high sensitivity, good selectivity, and a wide linear range for trace metal analysis.[16] The method involves a preconcentration step where Cu²⁺ is deposited onto the working electrode at a negative potential, followed by a stripping step where the deposited copper is oxidized, generating a current peak proportional to its concentration.[16][18]
Quantitative Data Summary
The table below summarizes the performance of electrochemical sensors for copper detection.
| Electrode/Method | Linear Dynamic Range | Limit of Detection (LOD) | Sample Type | Reference |
| HDPBA–MWCNTs/CPE (SWASV) | 0.00007–1.5000 μM | 0.0048 nM | Water, Vegetable, Tablet | [16] |
| Glassy Carbon Electrode (DPV) | Not Specified | ~1.6 ppm (25 µM) | Aqueous Solution | [18] |
| Pt Electrode (Polarisation Curves) | 0.1 - 100.0 mM | Not Specified | Aqueous Solution | [19] |
Experimental Protocol: SWASV Detection of Cu²⁺
This protocol is based on the methodology for a modified carbon paste electrode (CPE) but can be adapted for other working electrodes like glassy carbon.[16][18]
1. Apparatus and Reagents:
-
Potentiostat with a three-electrode cell setup (e.g., MedPstat).[18]
-
Working Electrode (e.g., HDPBA–MWCNTs/CPE or Glassy Carbon Electrode).
-
Reference Electrode (e.g., Ag/AgCl).
-
Counter Electrode (e.g., Platinum wire).
-
Supporting Electrolyte: 0.1 M Ammonium chloride (NH₄Cl), pH adjusted to 5.[16]
-
Copper(II) standard stock solution.
2. Electrode Preparation (if using a modified electrode): a. Follow the specific literature procedure for preparing the modified electrode (e.g., mixing HDPBA, MWCNTs, and graphite powder for the CPE). b. For a glassy carbon electrode, polish it with alumina slurry, then sonicate in deionized water and ethanol before use.
3. Measurement Protocol (SWASV): a. Place 20 mL of the supporting electrolyte (0.1 M NH₄Cl, pH 5) into the electrochemical cell. b. Add a known concentration of Cu²⁺ solution to the cell. c. Immerse the three electrodes into the solution. d. Preconcentration Step: Apply a negative potential (e.g., -0.70 V vs. Ag/AgCl) for a fixed time (e.g., 180 seconds) while stirring the solution. This reduces Cu²⁺ to Cu⁰ and deposits it on the working electrode.[16] e. Resting Step: Stop stirring and allow the solution to become quiescent for about 10 seconds. f. Stripping Step: Scan the potential in the positive direction using a square wave voltammetry waveform. During this scan, the deposited copper is oxidized back to Cu²⁺ (Cu⁰ → Cu²⁺ + 2e⁻), producing a sharp current peak. g. Record the square wave voltammogram. The peak height is proportional to the concentration of Cu²⁺ in the sample. h. Create a calibration curve by plotting the peak current against Cu²⁺ concentration for a series of standards. i. For real samples (e.g., digested food samples), use the standard addition method to quantify the Cu²⁺ content.[16]
Visualizations
Caption: The four key steps of the SWASV technique for Cu²⁺ analysis.
References
- 1. Application of Nanotechnology in Analysis and Removal of Heavy Metals in Food and Water Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ratiometric fluorescence sensing of mercuric ion based on dye-doped lanthanide coordination polymer particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual-ligand lanthanide metal-organic framework probe for ratiometric fluorescence detection of mercury ions in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Fluorescent Probes for Zinc Ions Based on Various Response Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Organic Small-Molecule Fluorescent Probes for the Detection of Zinc Ions (Zn2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Colorimetric Assay for Determination of Lead (II) Based on Its Incorporation into Gold Nanoparticles during Their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Sensitive Detection of Heavy Metals by using Nano Sensor in Environmental Samples – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of a new electrochemical method for the determination of copper( ii ) at trace levels in environmental and food samples - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06941E [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. mtxlabsglobal.com [mtxlabsglobal.com]
- 19. silverstripe.fkit.hr [silverstripe.fkit.hr]
Troubleshooting & Optimization
Technical Support Center: Anthraquinone-1,8-disulfonic acid dipotassium salt in Batteries
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Anthraquinone-1,8-disulfonic acid dipotassium salt and its isomers in battery applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for anthraquinone-based electrolytes in redox flow batteries?
A1: The most commonly cited degradation pathway for anthraquinone derivatives in both acidic and alkaline electrolytes involves the reduced form of the molecule (the anthrahydroquinone). This reduced species can undergo a chemical transformation to form an anthrone intermediate. This anthrone is electrochemically inactive and can further react, for example, through irreversible dimerization, leading to a loss of active material and a corresponding fade in battery capacity.[1][2][3] Another potential degradation mechanism involves the loss of aromaticity in the anthraquinone structure.[1][4]
Q2: Why is my battery experiencing rapid capacity fade?
A2: Rapid capacity fade in batteries utilizing anthraquinone-based electrolytes can be attributed to several factors:
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Electrolyte Degradation: As described in Q1, the intrinsic chemical instability of the anthraquinone molecule, particularly in its reduced state, can lead to the formation of inactive species.[2][3]
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High State of Charge (SOC) Operation: Cycling the battery to or holding it at a very high state of charge (approaching 100%) can accelerate the degradation of anthraquinone derivatives.[1][2][4]
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Elevated Operating Temperatures: Higher temperatures can increase the rate of chemical degradation of the organic active species.[1][2][4]
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Oxygen Ingress: The presence of oxygen can lead to side reactions with the reduced anthraquinone species, potentially contributing to capacity loss.[2]
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State of Charge Imbalance: In some systems, particularly in alkaline electrolytes, parasitic reactions like hydrogen evolution can cause an imbalance in the state of charge between the positive and negative electrolytes, reducing the overall discharge capacity.[2]
Q3: Can a degraded anthraquinone electrolyte be regenerated?
A3: Partial regeneration of a degraded anthraquinone electrolyte may be possible. For degradation involving the formation of an anthrone intermediate, exposure to an oxidant, such as oxygen (air), can re-oxidize the anthrone back to the active anthraquinone.[1][2] However, this process may not be fully effective, especially if irreversible dimerization of the anthrone has occurred.[3] Other in-situ methods, such as electrochemical rebalancing, may be employed to address capacity fade due to state of charge imbalance.[2]
Q4: How does pH affect the stability of anthraquinone-based electrolytes?
A4: The stability of anthraquinone derivatives is pH-dependent. For instance, dihydroxyanthraquinones have shown degradation pathways involving anthrone formation in alkaline environments.[1][5] Sulfonated anthraquinones are often used in acidic electrolytes, where they can also undergo degradation, particularly at high states of charge.[1][5] The specific degradation mechanisms and rates can vary significantly with the electrolyte's pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Rapid and Continuous Capacity Fade | Chemical Degradation of Anthraquinone | 1. Operate the battery within a more limited state of charge (SOC) window (e.g., avoid charging to 100%).[2][3]2. Lower the operating temperature of the battery.[1][2][4]3. Analyze a sample of the electrolyte using HPLC or UV-Vis spectroscopy to confirm the presence of degradation products.[1][2] | Slower rate of capacity fade and reduced degradation rate. Identification of degradation products confirming the degradation pathway. |
| State of Charge Imbalance | 1. For alkaline systems, consider incorporating a hydrogen evolution suppressing additive.[2]2. Perform a rebalancing procedure, such as in-situ electrolysis, to correct the SOC imbalance.[2] | A more stable capacity over multiple cycles and potential recovery of lost capacity. | |
| Unstable Open Circuit Voltage (OCV) | Electrolyte Crossover | 1. Verify the integrity of the membrane separating the half-cells.2. Utilize a membrane with lower permeability to the active species. | A more stable OCV and reduced capacity loss due to crossover. |
| Oxygen Leakage into the System | 1. Check all seals and connections for potential air leaks.2. Purge the electrolyte reservoirs and headspace with an inert gas (e.g., nitrogen or argon) before and during operation.[2] | Stabilization of battery performance and prevention of unintended oxidation of the reduced species. | |
| Formation of Precipitate in the Electrolyte | Low Solubility of Active Species or Degradation Products | 1. Ensure the concentration of the anthraquinone salt is below its solubility limit in the supporting electrolyte.2. Analyze the precipitate to determine if it is the active material or a degradation product. | Prevention of cell clogging and maintenance of the desired concentration of the active species. |
Quantitative Data
The following table summarizes the capacity fade rates for various anthraquinone derivatives under different experimental conditions as reported in the literature.
| Anthraquinone Derivative | Electrolyte Conditions | Capacity Fade Rate (% per day) | Reference |
| 2,6- and 2,7-Anthraquinone Disulfonic Acid Mixture | Acidic, 100% SoC, 20°C | 0.9 | [1][4] |
| 2,6- and 2,7-Anthraquinone Disulfonic Acid Mixture | Acidic, 100% SoC, 40°C | 2.45 | [1][4] |
| 2,6- and 2,7-Anthraquinone Disulfonic Acid Mixture | Acidic, 50% SoC, 40°C | 0.02 | [1][4] |
| 2,6-Dihydroxyanthraquinone (DHAQ) | 2.2 M KOH | 1.33 | [6] |
| Alizarin | 1.3 M KOH | 0.93 | [6] |
| Alizarin Red S | 1.5 M KOH | 1.36 | [6] |
| 0.1 M 2,6-DHAQ + 0.1 M DBEAQ | Alkaline | 0.9 | [7][8] |
| 0.1 M 2,6-DHAQ + 0.2 M DBEAQ | Alkaline | 0.43 | [7][8] |
Experimental Protocols
Protocol 1: Electrochemical Evaluation of Stability via Galvanostatic Cycling
Objective: To assess the electrochemical stability and capacity fade of the Anthraquinone-1,8-disulfonic acid electrolyte through continuous charge-discharge cycling.
Instrumentation:
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Redox flow battery test station with a potentiostat/galvanostat.
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Flow cell with appropriate electrodes (e.g., carbon felt) and membrane (e.g., Nafion®).
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Peristaltic pumps.
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Electrolyte reservoirs.
Methodology:
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Electrolyte Preparation: Prepare the negative electrolyte (negolyte) by dissolving a known concentration of this compound in the desired supporting electrolyte (e.g., aqueous H₂SO₄ or KOH). Prepare a suitable positive electrolyte (posolyte).
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Cell Assembly: Assemble the flow cell according to the manufacturer's instructions, ensuring no leaks.
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System Purging: Purge the electrolytes and reservoirs with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
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Galvanostatic Cycling: Cycle the battery at a constant current density (e.g., 20-100 mA/cm²). Set appropriate voltage limits for charging and discharging.
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Data Acquisition: Record the charge and discharge capacity, coulombic efficiency, voltaic efficiency, and energy efficiency for each cycle.
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Data Analysis: Plot the discharge capacity and efficiencies as a function of cycle number. A steady decline in discharge capacity is indicative of capacity fade.
Protocol 2: Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and identify potential degradation products in a cycled anthraquinone electrolyte.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
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Reversed-phase C18 column.
Methodology:
-
Sample Preparation: Withdraw a small aliquot (e.g., 1 mL) of the cycled electrolyte. Dilute the sample with the mobile phase to a concentration within the calibrated range of the instrument. Filter the sample through a 0.22 µm syringe filter before injection.[2]
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Mobile Phase: A common mobile phase for anthraquinone analysis is a gradient mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate with 0.8% trifluoroacetic acid, pH 2.5) and an organic solvent like acetonitrile or methanol.[2] The specific gradient program should be optimized for the separation of the parent compound and its expected degradation products.
-
Detection: Monitor the elution at a wavelength corresponding to the maximum absorbance of the anthraquinone derivative. A DAD can scan a range of wavelengths to help in the identification of new peaks corresponding to degradation products.[2]
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Data Analysis: Compare the chromatograms of the fresh and cycled electrolytes. A decrease in the peak area of the parent anthraquinone compound and the appearance of new peaks are indicative of degradation.[2]
Protocol 3: In-situ Monitoring of Electrolyte Composition by UV-Vis Spectroscopy
Objective: To monitor changes in the concentration of the anthraquinone species and detect the formation of degradation products in real-time.
Instrumentation:
-
UV-Vis spectrophotometer.
-
Flow-through cuvette integrated into a loop of the electrolyte circulation system.
Methodology:
-
System Setup: Integrate a flow-through cuvette into the electrolyte tubing of the flow battery setup.
-
Baseline Spectrum: Record the UV-Vis spectrum of the fresh electrolyte before starting the cycling experiment.
-
In-situ Monitoring: Periodically record the UV-Vis spectrum of the circulating electrolyte during battery operation.
-
Data Analysis: Analyze the changes in the absorbance peaks corresponding to the oxidized and reduced forms of the anthraquinone. The appearance of new absorption bands or shifts in the existing peaks can indicate the formation of degradation products or intermediates like the quinhydrone dimer.[9]
Visualizations
Caption: Inferred degradation pathway of anthraquinone disulfonic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA06073G [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UV-Vis spectrophotometry of quinone flow battery electrolyte for in situ monitoring and improved electrochemical modeling of potential and quinhydrone formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Issues of Anthraquinone-1,8-disulfonic acid dipotassium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Anthraquinone-1,8-disulfonic acid dipotassium salt (CAS: 14938-42-2).
Troubleshooting Guides
Issue 1: Difficulty in Dissolving the Salt in Water at Room Temperature
If you are encountering issues with dissolving this compound in water at ambient temperature, it is likely due to its moderate aqueous solubility and the influence of the potassium counter-ions, which can reduce solubility compared to the free acid form.
Solubility Data Summary
For easier comparison, the following table summarizes the known solubility of this compound and its free acid form in common laboratory solvents.
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | 25 | 22.4 g/100 mL |
| This compound | Dimethyl Sulfoxide (DMSO) | 25 | 45.6 g/100 mL |
| Anthraquinone-1,8-disulfonic acid (Free Acid) | Water | 18 | 40.0 g/100 mL (400 g/L)[1] |
Experimental Protocols to Enhance Solubility
Here are detailed methodologies to improve the dissolution of this compound:
Protocol 1: Dissolution in Water Using Heat
The solubility of anthraquinone disulfonates, including the 1,8-isomer, generally increases with temperature.[1]
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Weighing: Accurately weigh the desired amount of this compound.
-
Solvent Addition: Add the desired volume of deionized water to a suitable flask.
-
Mixing: While stirring, gradually add the weighed salt to the water.
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Heating: Gently heat the solution on a hot plate with continuous stirring. Monitor the temperature and do not exceed 60-70°C to avoid potential degradation.
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Observation: Continue heating and stirring until the salt is completely dissolved, resulting in a clear solution.
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Cooling: Allow the solution to cool to room temperature. If the salt remains dissolved, the solution is stable at that concentration. If precipitation occurs upon cooling, the solution was supersaturated at room temperature.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is an excellent solvent for this compound and can be used to prepare a concentrated stock solution that is then diluted in an aqueous buffer.
-
Weighing: Accurately weigh the desired amount of the salt.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.
-
Dissolution: Vortex the mixture vigorously. If necessary, gentle warming (up to 40°C) or brief sonication can be applied to facilitate dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Issue 2: Precipitation Occurs Upon Dilution of a DMSO Stock Solution into an Aqueous Buffer
This is a common phenomenon known as "antisolvent precipitation," where the compound is less soluble in the final mixture of DMSO and aqueous buffer than in the initial DMSO stock.
Troubleshooting Workflow for Precipitation
The following diagram illustrates a logical workflow to troubleshoot precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule due to the presence of two sulfonate groups. It is considered slightly soluble in water and highly soluble in DMSO. The presence of the potassium salt form reduces its aqueous solubility compared to the free sulfonic acid. Its solubility in water is also temperature-dependent, increasing as the temperature rises.
Q2: Why is the free acid form more soluble in water than the dipotassium salt?
A2: The higher solubility of the free 1,8-disulfonic acid (400 g/L at 18°C) compared to its dipotassium salt is attributed to ion pairing effects in the salt.[1] In the solid crystal lattice of the salt, strong ionic bonds exist between the sulfonate anions and the potassium cations. These bonds require significant energy to overcome during the dissolution process. The free acid can more readily form hydrogen bonds with water, facilitating its dissolution.
Q3: Can I adjust the pH to improve the solubility of the dipotassium salt?
A3: Yes, pH can influence the solubility of anthraquinone sulfonates. For salts of sulfonic acids, lowering the pH (making the solution more acidic) can increase the proportion of the protonated free acid form, which is more soluble. However, it is crucial to consider the pH constraints of your specific experiment.
Q4: Are there any recommended co-solvents to enhance aqueous solubility?
A4: Yes, for applications such as aqueous organic redox flow batteries, ethylene glycol has been used to improve the solubility of anthraquinone disulfonates. For general laboratory use, preparing a concentrated stock in DMSO and diluting it into your aqueous medium is a common practice. If precipitation is an issue, including a small percentage of a water-miscible organic co-solvent in your final aqueous solution may help, provided it does not interfere with your experiment.
Q5: How does the position of the sulfonate groups affect solubility?
A5: The position of the sulfonate groups on the anthraquinone core can significantly impact the compound's solubility. Different isomers of anthraquinone disulfonic acid salts can exhibit a wide range of solubilities due to differences in their crystal lattice energies and how the molecules pack in the solid state.
Factors Affecting Solubility
The following diagram outlines the key factors that influence the solubility of this compound.
References
Technical Support Center: Optimizing Anthraquinone-1,8-disulfonic acid dipotassium salt for Catalysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Anthraquinone-1,8-disulfonic acid dipotassium salt (AQDS-1,8-K₂) as a catalyst. The information is structured to address common challenges and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound?
A1: this compound and its isomers are primarily utilized as electron shuttles or mediators in various redox reactions. While its application in traditional organic synthesis catalysis is not extensively documented, it is a key component in electrochemical systems and photocatalysis. Its catalytic activity stems from its ability to undergo reversible oxidation and reduction. Key application areas include:
-
Redox Flow Batteries: As a redox-active component in aqueous organic redox flow batteries.
-
Photocatalysis: In the generation of hydrogen peroxide for driving enzymatic reactions.
-
Environmental Remediation: In the reductive dissolution of iron oxides and the degradation of pollutants.
Q2: How does the concentration of AQDS-1,8-K₂ affect its catalytic performance?
A2: The concentration of AQDS-1,8-K₂ can significantly impact reaction kinetics and the overall efficiency of a catalytic process. At low concentrations, it typically demonstrates ideal electrochemical reversibility. However, at higher concentrations (often above 10 mM), intermolecular dimerization can occur, which may alter the catalytic properties and reduce the effective concentration of the active monomeric species. The optimal concentration is application-dependent and requires empirical determination.
Q3: What are the typical storage conditions for this compound to maintain its catalytic activity?
A3: To ensure stability and prevent degradation, this compound should be stored in airtight, light-resistant containers at 4–8°C. The compound is sensitive to strong oxidizing agents and prolonged exposure to UV light. It is also hygroscopic, and moisture absorption can lead to degradation.
Q4: Which analytical techniques can be used to monitor the concentration and purity of AQDS-1,8-K₂ during a reaction?
A4: Several analytical techniques are suitable for characterizing this compound:
-
UV-Vis Spectroscopy: Can be used to quantify the concentration in aqueous solutions by detecting its absorption maxima, typically in the 250–350 nm range.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and monitoring the progress of a reaction. A reverse-phase C18 column with a mobile phase like methanol/water (acidified with 0.1% trifluoroacetic acid) is often employed.
-
Cyclic Voltammetry (CV): An electrochemical method to study the redox behavior and determine the active concentration of the catalyst.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound as a catalyst.
Issue 1: Low Catalytic Activity or Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Concentration | The catalyst concentration may be too low for an effective reaction rate or too high, leading to dimerization and reduced activity. Perform a concentration screening experiment to determine the optimal loading for your specific reaction. |
| Catalyst Degradation | The catalyst may have degraded due to improper storage or handling (exposure to light, moisture, or strong oxidizers). Use fresh, properly stored catalyst. Confirm the purity of the catalyst using HPLC or UV-Vis spectroscopy. |
| Incorrect pH of the Reaction Medium | The redox potential and catalytic activity of anthraquinone derivatives are often pH-dependent. Optimize the pH of your reaction mixture to ensure the catalyst is in its most active form. |
| Presence of Inhibitors | Certain compounds in the reaction mixture may act as inhibitors, poisoning the catalyst. Analyze your starting materials for impurities that could interfere with the catalytic cycle. |
Issue 2: Catalyst Precipitation During the Reaction
| Potential Cause | Troubleshooting Steps |
| Low Solubility in the Reaction Solvent | This compound has limited solubility in some organic solvents. Ensure the chosen solvent system can maintain the catalyst in solution at the desired concentration and reaction temperature. Consider using a co-solvent to improve solubility. |
| Formation of Insoluble Complexes | The catalyst may form insoluble complexes with substrates, products, or intermediates. Analyze the precipitate to identify its composition. Adjusting the reaction conditions (e.g., temperature, pH, solvent) may prevent complex formation. |
| Exceeding the Solubility Limit at a Given Temperature | The solubility of the catalyst may decrease as the reaction proceeds or if the temperature fluctuates. Ensure the reaction temperature is maintained within a range where the catalyst remains soluble. |
Data Presentation: Solubility of Anthraquinone Sulfonates
The solubility of anthraquinone sulfonates is a critical factor in optimizing their concentration. The following table summarizes the solubility of a related compound, Anthraquinone-1,8-disulfonic acid, and its dipotassium salt in various solvents.
| Compound | Solvent | Solubility ( g/100 mL at 25°C) |
| Anthraquinone-1,8-disulfonic acid | Water | 40.0 (at 18°C) |
| This compound | Water | Slightly soluble |
| This compound | Ethanol | 0.8 |
| This compound | Dimethyl sulfoxide (DMSO) | 45.6 |
Note: The dipotassium salt has reduced solubility in water compared to the free acid due to ion pairing.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Concentration Optimization
This protocol outlines a general method for determining the optimal concentration of this compound for a given catalytic reaction.
-
Reaction Setup:
-
Set up a series of identical reactions in parallel.
-
To each reaction vessel, add the substrate, solvent, and any other reagents, keeping their concentrations constant across all reactions.
-
-
Catalyst Addition:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add varying amounts of the catalyst stock solution to each reaction vessel to achieve a range of final catalyst concentrations (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
-
Reaction Monitoring:
-
Initiate the reactions simultaneously (e.g., by heating to the desired temperature).
-
Monitor the progress of each reaction over time by taking aliquots and analyzing them using an appropriate technique (e.g., GC, HPLC, TLC).
-
-
Data Analysis:
-
Plot the reaction yield or conversion as a function of catalyst concentration at a specific time point.
-
The optimal concentration will be the one that provides the highest yield or the desired reaction rate without significant side product formation.
-
Visualizations
Diagram 1: General Catalytic Cycle of an Anthraquinone Derivative
Technical Support Center: Anthraquinone-1,8-disulfonic acid dipotassium salt
Welcome to the technical support center for Anthraquinone-1,8-disulfonic acid dipotassium salt. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling, synthesis, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of this compound?
A1: The most common impurities are isomers generated during the sulfonation of anthraquinone. These include Anthraquinone-1,5-disulfonic acid, and to a lesser extent if the reaction is not properly catalyzed, beta-isomers such as Anthraquinone-2,6-disulfonic acid and Anthraquinone-2,7-disulfonic acid.[1][2] Unreacted anthraquinone and monosulfonated intermediates (anthraquinone-1-sulfonic acid) may also be present.[1] Residual mercury from the catalyst is another potential contaminant.[1][2]
Q2: How does the presence of a mercury catalyst influence the sulfonation of anthraquinone?
A2: A mercury catalyst, often in the form of mercuric oxide or sulfate, is crucial for directing the sulfonation to the alpha positions (1, 5, and 8) of the anthraquinone ring.[1][2][3] In the absence of a mercury catalyst, sulfonation almost exclusively yields beta-isomers (2, 6, and 7 substituted products).[2] Therefore, for the synthesis of Anthraquinone-1,8-disulfonic acid, a mercury catalyst is essential to achieve a high yield of the desired alpha-substituted product.
Q3: What is the expected solubility of this compound?
A3: The dipotassium salt of Anthraquinone-1,8-disulfonic acid is slightly soluble in water.[4] Its solubility is influenced by temperature, with solubility increasing as the temperature rises. This property is often exploited during purification, as the solubilities of the desired 1,8-isomer and the common 1,5-isomer byproduct differ with temperature changes.[1]
Q4: What are the recommended storage conditions for this compound?
A4: The compound is stable under ambient conditions. However, it is sensitive to strong oxidizing agents and prolonged exposure to UV light.[4] It is recommended to store the salt in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 1,8-Isomer
Symptoms:
-
The final product yield after synthesis and purification is significantly lower than expected.
-
Analysis of the product mixture (e.g., by HPLC or NMR) shows a high proportion of other isomers, such as the 1,5-disulfonate or beta-isomers.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient or Inactive Mercury Catalyst | Ensure the correct amount of mercury catalyst (e.g., mercuric oxide) is used. The presence of impurities in recovered anthraquinone can affect subsequent reactions, leading to more disulfonation.[1] |
| Incorrect Reaction Temperature | Maintain the sulfonation temperature within the recommended range, typically 140-160°C.[4] Lower temperatures may lead to incomplete sulfonation, while excessively high temperatures can promote the formation of undesired isomers or degradation products. |
| Inappropriate Oleum Concentration | The concentration of sulfur trioxide in the oleum is critical. Using oleum with a lower SO₃ content may result in incomplete disulfonation. Conversely, excessively high concentrations can lead to over-sulfonation. |
| Premature Product Precipitation | During purification by recrystallization, if the solution is cooled too quickly or to too low a temperature, other isomers like the 1,5- and other disulfonates may co-precipitate, reducing the purity and isolated yield of the 1,8-isomer.[1] When using recovered anthraquinone, it is advisable to collect the product at a higher temperature (e.g., 60°C) to keep other disulfonates in the mother liquor.[1] |
Issue 2: Presence of Unreacted Anthraquinone in the Final Product
Symptoms:
-
The final product has poor solubility in water.
-
Analytical tests (e.g., TLC, HPLC) confirm the presence of the starting anthraquinone.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Ensure the reaction is heated at the appropriate temperature for a sufficient duration to allow for complete sulfonation. The reaction time is typically between 45 to 60 minutes at 147-152°C.[1] |
| Poor Mixing | Inefficient stirring can lead to localized areas of low reagent concentration, preventing the complete reaction of the anthraquinone. Use a powerful mechanical stirrer to ensure the reaction mixture is homogeneous.[1] |
| Inadequate Amount of Sulfonating Agent | Verify that the molar ratio of oleum to anthraquinone is correct to achieve disulfonation. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on established methods.[1][4] Researchers should consult specific literature for precise quantities and safety precautions.
Materials:
-
Anthraquinone
-
Oleum (fuming sulfuric acid)
-
Mercuric oxide (catalyst)
-
Potassium chloride
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, place the oleum and mercuric oxide. The flask should be situated in an oil bath for temperature control.
-
Addition of Anthraquinone: Heat the oleum-catalyst mixture to approximately 100°C. Gradually add the anthraquinone powder to the stirred mixture.
-
Sulfonation: Vigorously stir the mixture and heat to 147-152°C for 45-60 minutes.
-
Quenching: After the reaction, cautiously pour the hot acid solution into hot water with stirring. Boil the mixture for a few minutes.
-
Filtration of Unreacted Anthraquinone: Filter the hot solution to remove any unreacted anthraquinone. Wash the solid with hot water.
-
Precipitation of the Potassium Salt: Heat the filtrate to 90°C and add a solution of potassium chloride.
-
Crystallization and Isolation: Allow the solution to cool to precipitate the dipotassium salt. The cooling temperature can be adjusted to optimize the purity, as the solubilities of different isomers vary with temperature.[1] Collect the crystals by filtration, wash with a cold potassium chloride solution, and dry.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis of Anthraquinone-1,8-disulfonic acid.
References
Technical Support Center: Purification of Anthraquinone-1,8-disulfonic acid dipotassium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Anthraquinone-1,8-disulfonic acid dipotassium salt.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Problem 1: Low Purity After Recrystallization
Symptoms:
-
The melting point of the purified product is broad or lower than the literature value.
-
Multiple spots are observed on a Thin Layer Chromatography (TLC) plate.[1]
-
The final product has an "off" or dull color.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete removal of isomers (e.g., 1,5- and other disulfonic acids) | The solubilities of the 1,5- and 1,8-disulfonates increase more rapidly with increasing temperature than that of the α-monosulfonate.[2] This principle can be exploited for fractional crystallization. A second, slower recrystallization may be necessary. Ensure the dissolution temperature is high enough to solubilize all isomers, and then cool the solution very slowly to allow for the selective crystallization of the desired 1,8-isomer. |
| Presence of unreacted anthraquinone | Unreacted anthraquinone is poorly soluble in water.[3] Ensure the crude material is fully dissolved in hot water during the initial step of recrystallization. If undissolved solids are present, they can be removed by hot filtration before allowing the solution to cool. |
| Residual mercury catalyst | If mercury was used as a catalyst during sulfonation, it can contaminate the product.[2] Specialized mercury removal techniques may be required. These can include treatment with chelating agents or specific precipitation methods. |
| Crystallization occurred too quickly | Rapid crystallization can trap impurities within the crystal lattice. To slow down crystallization, you can add a small amount of additional hot solvent and allow the solution to cool more slowly. Placing the flask in an insulated container can help achieve a slower cooling rate. |
Problem 2: Product "Oils Out" During Crystallization
Symptom:
-
Instead of forming solid crystals, the product separates from the solution as an oily liquid.
Possible Causes and Solutions:
| Cause | Solution |
| High concentration of impurities | A high impurity level can lower the melting point of the mixture, causing it to separate as an oil. Perform a preliminary purification step, such as a wash with an organic solvent where the desired product is insoluble but impurities are soluble. |
| Solution is too concentrated | If the solution is supersaturated to a very high degree, the product may come out of solution too quickly and above its melting point in the solvent mixture. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to slightly decrease the saturation, and then allow it to cool slowly. |
| Inappropriate solvent system | While water is the common solvent for recrystallization, the presence of certain impurities might necessitate a mixed solvent system. However, mixed solvents can sometimes promote oiling out.[4] If using a mixed solvent, ensure the second solvent is added slowly at the boiling point of the first solvent. |
Problem 3: No Crystals Form Upon Cooling
Symptom:
-
The solution remains clear even after cooling to room temperature or below.
Possible Causes and Solutions:
| Cause | Solution |
| Too much solvent was used | The solution is not supersaturated. The most common reason for crystallization failure is using too much solvent.[4] Reduce the volume of the solvent by gentle heating under a stream of inert gas or by using a rotary evaporator, and then attempt to recrystallize. |
| Supersaturation without nucleation | The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound. |
| pH of the solution is not optimal | The solubility of sulfonated anthraquinones can be pH-dependent.[5] Ensure the pH of the solution is near neutral. Adjusting the pH slightly might promote crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities include:
-
Isomeric disulfonic acids: Primarily the 1,5-anthraquinone disulfonic acid, but also potentially 2,6- and 2,7-isomers depending on the sulfonation conditions.[3]
-
Unreacted anthraquinone: The starting material for the sulfonation reaction.[2]
-
Monosulfonated anthraquinones: Such as anthraquinone-1-sulfonic acid.
-
Residual mercury: If a mercury catalyst was used in the sulfonation step.[2]
-
Inorganic salts: From the neutralization step.
Q2: What is the best solvent for recrystallizing this compound?
Water is the most common and effective solvent for the recrystallization of this compound due to its high polarity and the ionic nature of the salt. For some related compounds, crystallization from water in the dark has been recommended to prevent potential photochemical reactions.[6]
Q3: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the desired product and its impurities.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural confirmation and help identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting point range.[1]
Q4: How can I remove residual mercury from my product?
Residual mercury from the synthesis is a common issue.[2] Several methods can be employed for its removal, including:
-
Precipitation: Treatment with reagents like sodium thiosulfate can precipitate mercury as mercury sulfide, which can then be filtered off.
-
Chelation: Using chelating agents that specifically bind to heavy metals.
-
Adsorption: Passing a solution of the product through a specialized adsorbent material that captures mercury.
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Solution
This protocol provides a general procedure for the purification of crude this compound by recrystallization from water.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water to form a slurry. Heat the mixture to boiling while stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved. Avoid adding an excess of water to ensure the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., unreacted anthraquinone), perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. The flask can be placed in an insulated container to slow down the cooling rate. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purity Assessment by HPLC
This protocol outlines a general method for analyzing the purity of this compound using reverse-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Purified this compound sample
-
Reference standards for potential impurities (if available)
Procedure:
-
Sample Preparation: Prepare a standard solution of the purified product in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient elution is typically used. For example, start with 95% A and 5% B, and gradually increase the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where anthraquinones have strong absorbance, typically around 254 nm or 280 nm.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak corresponding to this compound. Identification of impurity peaks can be done by comparing their retention times with those of known standards.
Data Presentation
Table 1: Solubility of Anthraquinone Sulfonates
| Compound | Solubility in Water | Temperature Dependence |
| Anthraquinone | Poorly soluble[3] | - |
| Anthraquinone-1-sulfonic acid | Moderately soluble | Moderate increase with temperature |
| Anthraquinone-1,8-disulfonic acid | Soluble | Significant increase with temperature[2] |
| Anthraquinone-1,5-disulfonic acid | Soluble | Significant increase with temperature[2] |
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Logical workflow for troubleshooting common issues during the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. CN115819289B - A preparation method of anthraquinone-2-sulfonic acid compound - Google Patents [patents.google.com]
- 7. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
Technical Support Center: Anthraquinone-1,8-disulfonic acid dipotassium salt Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthraquinone-1,8-disulfonic acid dipotassium salt. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic organic compound. Due to its electrochemical properties and solubility, it has a range of applications in scientific research.[1] It is notably used as a negative electrolyte (negolyte) in aqueous organic redox flow batteries for sustainable energy storage.[1] Additionally, it is utilized as a reagent in organic synthesis, in biochemical assays, as a staining agent in microscopy, and has been investigated for potential therapeutic properties, including anticancer and antimicrobial activities.[1]
Q2: What are the key physical and chemical properties of this compound?
Key properties are summarized in the table below:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₆K₂O₈S₂ | [1] |
| Molecular Weight | 444.51 g/mol | [1] |
| CAS Number | 14938-42-2 | [1] |
| Appearance | White to yellow to orange powder/crystalline solid | |
| Solubility | Slightly soluble in water. The free acid form is highly water-soluble (400 g/L at 18°C), but the potassium salt's solubility is reduced. | [1] |
| Stability | Stable under ambient conditions, but sensitive to strong oxidizers and prolonged UV exposure. | [1] |
Q3: What are the general safety precautions for handling this compound?
This compound is a skin and eye irritant and may cause respiratory irritation.[2] When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Troubleshooting Guide
Solubility and Solution Preparation Issues
Q1.1: I'm having trouble dissolving this compound in water. What can I do?
-
Check the Purity: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of the salt.
-
Gentle Heating: Gently warming the solution can aid dissolution. However, avoid excessive heat as it may lead to degradation.
-
Sonication: Using an ultrasonic bath can help to break up aggregates and improve dissolution.
-
pH Adjustment: The solubility of anthraquinone sulfonates can be pH-dependent. Depending on your experimental needs, slight adjustments to the pH might improve solubility.
-
Consider the Free Acid: For applications where the potassium counter-ion is not critical, the free acid form, Anthraquinone-1,8-disulfonic acid, is significantly more soluble in water.[1]
Q1.2: My solution of this compound is not stable and a precipitate forms over time. Why is this happening and how can I prevent it?
-
Concentration Effects: At higher concentrations, dimerization of the anthraquinone molecules can occur, leading to precipitation.[3] Try working with more dilute solutions if your experimental design allows.
-
Temperature Fluctuations: Changes in temperature can affect solubility and lead to precipitation. Store solutions at a constant temperature.
-
Electrolyte Composition: The presence of other salts in the solution can influence the solubility of the target compound. The choice of counter-ion in the supporting electrolyte can impact solubility by orders of magnitude.
Experimental and Data Interpretation Issues
Q2.1: I am seeing unexpected color changes in my solution during my experiment. What could be the cause?
-
Redox Reactions: Anthraquinone derivatives are redox-active compounds. Color changes can indicate oxidation or reduction of the anthraquinone core. This is expected in electrochemical experiments but could indicate unwanted redox reactions with other components in your system.
-
pH Changes: The color of some anthraquinone derivatives can be sensitive to pH. Ensure your solution is adequately buffered if pH stability is critical.
-
Degradation: Prolonged exposure to light or high temperatures can cause degradation of the compound, leading to color changes.[1] Prepare fresh solutions and store them protected from light.
Q2.2: The results of my cyclic voltammetry (CV) experiments are inconsistent or show unexpected peaks. How can I troubleshoot this?
-
Electrode Surface: Ensure your working electrode is properly cleaned and polished before each experiment. A contaminated or fouled electrode surface is a common source of inconsistent results.
-
Reference Electrode: Check that your reference electrode is functioning correctly and that the filling solution is not contaminated. A drifting reference potential can lead to shifts in peak positions.
-
Degradation of the Analyte: Repeated cycling can sometimes lead to the degradation of the electroactive species. You may observe a decrease in peak current over subsequent scans.[4] Try using a fresh solution or reducing the number of cycles.
-
Solution Purity: Impurities in the solvent or supporting electrolyte can be electroactive and give rise to unexpected peaks. Use high-purity solvents and electrolytes.
Q2.3: In my redox flow battery experiment, I am observing a rapid decay in capacity. What are the potential causes?
-
Electrolyte Instability: The stability of anthraquinone-based electrolytes can be dependent on the state of charge (SoC). Enhanced capacity decay has been observed in fully charged electrolytes.[3] Operating at a lower SoC may improve stability.[3]
-
Molecular Degradation: Degradation of the anthraquinone molecules, potentially through the formation of inactive dimers or other byproducts, can lead to a loss of capacity.[3]
-
Electrolyte Crossover: Permeation of the electroactive species across the membrane separating the two half-cells will result in capacity fade.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
-
Weigh the desired amount of this compound using an analytical balance.
-
Add the solid to a volumetric flask.
-
Add a portion of deionized water (or the desired solvent) and swirl to dissolve the solid.
-
If necessary, use a magnetic stirrer and a stir bar to aid dissolution. Gentle heating or sonication can be applied if the compound does not dissolve readily at room temperature.
-
Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Invert the flask several times to ensure a homogeneous solution.
-
Store the solution in a well-sealed container, protected from light.
Protocol 2: Cyclic Voltammetry (CV) of this compound
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M KCl or H₂SO₄) in the desired solvent (typically water).
-
Analyte Solution: Prepare a solution of this compound (e.g., 1-10 mM) in the supporting electrolyte solution.
-
Electrochemical Cell Setup:
-
Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Polish the working electrode with alumina slurry, rinse with deionized water, and sonicate in deionized water and then the solvent to be used.
-
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
CV Measurement:
-
Set the potential window to scan over the expected redox events of the anthraquinone.
-
Set the scan rate (e.g., 50-100 mV/s).
-
Run the cyclic voltammogram for a few cycles until a stable response is obtained.
-
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (Epa, Epc) and peak currents (ipa, ipc).
Data Presentation
Table 1: Solubility of Anthraquinone Sulfonate Salts
| Compound | Counter-ion | Solubility |
| Anthraquinone-1,8-disulfonic acid | - | 400 g/L (in water at 18°C)[1] |
| This compound | K⁺ | Slightly soluble in water[1] |
| Anthraquinone-1,5-disulfonic acid disodium salt | Na⁺ | Soluble in hot water[1] |
| Anthraquinone-2,7-disulfonic acid disodium salt | Na⁺ | Soluble in water |
Visualizations
Diagram 1: General Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for a typical cyclic voltammetry experiment.
Diagram 2: Simplified Signaling Pathway for Anthraquinone-Induced Apoptosis
References
Impact of pH on the performance of Anthraquinone-1,8-disulfonic acid dipotassium salt
Welcome to the technical support center for Anthraquinone-1,8-disulfonic acid dipotassium salt. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on the impact of pH on the compound's performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound used in a variety of research and industrial applications. Due to its redox properties, it is particularly noted for its use as a negative electrolyte (negolyte) in aqueous organic redox flow batteries.[1] It also serves as a valuable intermediate in the synthesis of dyes and other functional materials.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is significantly influenced by pH. The dipotassium salt form is slightly soluble in water. However, the free acid form, which predominates at low pH, is highly water-soluble.[1] This is because the sulfonate groups (-SO₃⁻) are fully protonated to sulfonic acid groups (-SO₃H) in acidic conditions, which can readily form hydrogen bonds with water, enhancing solubility. As the pH increases, the sulfonic acid groups deprotonate, and the formation of the dipotassium salt can lead to precipitation, especially in the presence of high concentrations of potassium ions due to the common ion effect.
Q3: How does pH impact the stability of this compound?
While generally stable under ambient conditions, the stability of this compound can be affected by pH, especially at extreme acidic or alkaline conditions and in the presence of light or strong oxidizing agents.[1] In highly acidic or alkaline solutions, anthraquinone derivatives can undergo degradation, which may involve desulfonation or modification of the anthraquinone core. For instance, studies on other anthraquinone sulfonates have shown that degradation can occur under both acidic and alkaline conditions, with the degradation pathway being pH-dependent.
Q4: What are the expected changes in the UV-Vis spectrum of this compound with varying pH?
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Incomplete dissolution or precipitation of the compound.
-
Question: I am having trouble dissolving this compound in water, or it precipitates out of solution during my experiment. What could be the cause and how can I fix it?
-
Answer:
-
Cause 1: pH of the solution. As mentioned in the FAQs, the solubility is highly pH-dependent. If your solution is neutral to slightly alkaline, the dipotassium salt may have limited solubility.
-
Solution 1: Try acidifying the solution by adding a small amount of a suitable acid (e.g., HCl, H₂SO₄). This will convert the salt to the more soluble free acid form.
-
Cause 2: Common ion effect. If your solution already contains a high concentration of potassium ions, this can suppress the dissolution of the dipotassium salt.
-
Solution 2: If possible, use a different acid for pH adjustment that does not introduce common ions. Alternatively, consider using the free acid form of the compound if available.
-
Cause 3: Temperature. Solubility of many compounds increases with temperature.
-
Solution 3: Gentle heating and stirring can aid in dissolution. However, be cautious about potential degradation at elevated temperatures.
-
Issue 2: Inconsistent or unexpected electrochemical measurements (e.g., in cyclic voltammetry).
-
Question: My cyclic voltammetry results for this compound are not reproducible, or the peak potentials are shifting unexpectedly. What could be the problem?
-
Answer:
-
Cause 1: pH drift. The redox potential of anthraquinones is highly sensitive to pH due to the involvement of protons in the redox reaction. If the pH of your electrolyte is not well-buffered, it can change during the experiment, leading to shifting peak potentials.
-
Solution 1: Use a well-buffered electrolyte and verify the pH before and after your experiment.
-
Cause 2: Electrode surface fouling. Adsorption of the compound or its degradation products onto the electrode surface can passivate the electrode and lead to poor reproducibility.
-
Solution 2: Polish the electrode surface between experiments according to standard procedures for your electrode material.
-
Cause 3: Degradation of the compound. At extreme pH values or after prolonged exposure to air (oxygen), the compound may degrade, leading to the appearance of new, unexpected redox peaks or a decrease in the current of the main peaks.
-
Solution 3: Prepare fresh solutions for each experiment and consider deaerating the electrolyte with an inert gas (e.g., nitrogen or argon) before and during the measurement.
-
Data Presentation
Table 1: pH-Dependent Properties of Anthraquinone-1,8-disulfonic acid
| Property | Acidic pH (e.g., pH < 3) | Neutral pH (e.g., pH 7) | Alkaline pH (e.g., pH > 9) |
| Predominant Species | Anthraquinone-1,8-disulfonic acid | Anthraquinone-1,8-disulfonate, dipotassium salt | Anthraquinone-1,8-disulfonate, dipotassium salt |
| Solubility in Water | High | Low to moderate | Low to moderate |
| Expected Redox Potential | More positive | More negative | More negative |
Note: This table is a qualitative summary based on the general behavior of anthraquinone sulfonates. Specific quantitative data for the 1,8-dipotassium salt isomer is limited in publicly available literature.
Experimental Protocols
Protocol 1: Preparation of Anthraquinone-1,8-disulfonic acid Solutions at Various pH Values
This protocol describes how to prepare solutions of Anthraquinone-1,8-disulfonic acid at different pH values for subsequent analysis.
Materials:
-
This compound
-
Deionized water
-
Buffer solutions (e.g., phosphate, citrate, borate) or dilute HCl and NaOH solutions
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a desired amount of this compound.
-
To prepare a stock solution in the more soluble acidic form, dissolve the compound in a known volume of deionized water and adjust the pH to ~2-3 with dilute HCl while stirring.
-
If a neutral or alkaline stock solution is required and solubility is an issue, consider starting with the free acid form of the compound and neutralizing it to the desired pH.
-
-
pH Adjustment:
-
For preparing solutions at specific pH values, it is recommended to use a buffer system to maintain a stable pH.
-
Alternatively, for unbuffered solutions, slowly add dilute HCl or NaOH to an aqueous suspension of the compound while monitoring the pH with a calibrated pH meter until the desired pH is reached and the compound dissolves.
-
-
Final Dilution:
-
Once the desired pH and dissolution are achieved, transfer the solution to a volumetric flask and dilute to the final desired concentration with deionized water or the appropriate buffer.
-
Protocol 2: UV-Vis Spectroscopic Analysis of pH-Dependent Spectral Changes
This protocol outlines the steps to observe the effect of pH on the UV-Vis absorption spectrum of Anthraquinone-1,8-disulfonic acid.
Materials:
-
Solutions of Anthraquinone-1,8-disulfonic acid at various pH values (prepared as in Protocol 1)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the same buffer or solvent used to prepare your sample solutions at a specific pH.
-
Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of your sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Repeat for Different pH Values:
-
Repeat steps 2 and 3 for each of the solutions prepared at different pH values.
-
-
Data Analysis:
-
Compare the obtained spectra. Note any shifts in the maximum absorption wavelength (λmax) and changes in absorbance values as a function of pH.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Relationship between pH and the solubility of Anthraquinone-1,8-disulfonic acid.
Caption: A typical experimental workflow for investigating the impact of pH.
Caption: A troubleshooting decision tree for addressing precipitation problems.
References
Strategies to minimize capacity fade in anthraquinone-based flow batteries
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize capacity fade in anthraquinone-based flow batteries.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of capacity fade in anthraquinone-based flow batteries?
A1: Capacity fade in these systems is primarily due to the chemical and electrochemical degradation of the anthraquinone molecules. Key mechanisms include:
-
Tautomerization: The reduced form of some anthraquinone derivatives can tautomerize to form an electrochemically inactive species called anthrone.[1]
-
Dimerization: Reduced anthraquinone molecules can sometimes form dimers, which can be electrochemically oxidized back to the active form, but this process may not be fully reversible under all conditions.[2][3]
-
Aggregation: At high concentrations, some anthraquinone molecules, like anthraquinone disulfonic acid (AQDS), can aggregate, which is hypothesized to be linked to a reduction in capacity.[4]
-
Protodesulfonation: In strongly acidic conditions, some sulfonated anthraquinones can undergo a slow process of "protodesulfonation," leading to capacity loss.[5]
-
Michael Addition: For certain anthraquinone derivatives, Michael addition reactions can occur, leading to irreversible degradation.[6][7]
-
Oxygen Ingress: The presence of oxygen can lead to the oxidation of the reduced anthraquinone species, which can either regenerate the active material from some degradation products or lead to other side reactions.[8]
Q2: My battery is showing a rapid decline in discharge capacity over the first few cycles. What should I investigate first?
A2: An initial rapid capacity drop often points to issues beyond intrinsic molecular degradation. Here’s a checklist of potential initial problems:
-
System Leaks: Check all seals and connections for any potential air (oxygen) leaks, which can cause unintended oxidation of the electrolyte.[8]
-
State of Charge (SOC) Imbalance: An imbalance between the anolyte and catholyte can lead to a rapid decrease in usable capacity. Consider incorporating a rebalancing procedure.[8]
-
Electrolyte Crossover: Though typically a slower process, significant initial crossover of the active species through the membrane can lead to capacity fade. This can be mitigated by using membranes with lower permeability.[5]
-
Operating Conditions: Extreme operating temperatures or states of charge can accelerate degradation.[1][8] Ensure your experimental parameters are within the recommended range for your specific anthraquinone derivative.
Q3: How can I mitigate the chemical degradation of my anthraquinone electrolyte?
A3: Several strategies can be employed to minimize chemical degradation:
-
Mixed-Redox-Active Organics: Introducing a second, more stable anthraquinone derivative can create a regeneration pathway. For instance, adding 4,4′-((9,10-anthraquinone-2,6-diyl)dioxy)dibutyrate (DBEAQ) to a 2,6-dihydroxyanthraquinone (DHAQ) electrolyte has been shown to significantly reduce the capacity fade rate by enabling in-situ regeneration of the active species.[2][9][10]
-
Molecular Functionalization: Attaching specific functional groups to the anthraquinone core can enhance its stability. For example, adding –CH2CO2− groups has been shown to suppress disproportionation reactions.[11] Similarly, quaternary ammonium groups can improve cycling stability.[12]
-
pH Optimization: The stability of anthraquinone derivatives is often pH-dependent. Operating at an optimal pH can significantly reduce degradation rates. For instance, high pH has been shown to suppress the decomposition of some anthraquinone negolytes.[13][14]
-
Electrochemical Regeneration: Periodically applying a specific voltage protocol can electrochemically regenerate degraded anthraquinone species. For example, an additional discharge step to a specific voltage can oxidize degradation products back to the active form.[3][15]
Q4: Can I regenerate an electrolyte that has already degraded?
A4: Yes, in some cases. For degradation pathways involving the formation of anthrone or certain dimers, electrochemical regeneration protocols have proven effective.[3][15] This typically involves holding the cell at a specific potential to promote the re-oxidation of the degraded species back to the active anthraquinone.[3] Purging the electrolyte with oxygen has also been reported to partially restore capacity by oxidizing anthrone back to anthraquinone.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action(s) | Expected Outcome |
| Rapid and continuous capacity fade from the first cycle | Oxygen leakage into the system | 1. Check all seals and connections for air tightness.2. Purge electrolyte reservoirs with an inert gas (e.g., nitrogen, argon) before and during operation.[8] | Stabilization of battery performance and prevention of unintended oxidation.[8] |
| Gradual and steady capacity fade over many cycles | Chemical degradation of the anthraquinone molecule (e.g., tautomerization to anthrone) | 1. Analyze the electrolyte using UV-Vis spectroscopy or HPLC to identify degradation products.[8]2. Implement a mixed-electrolyte strategy by adding a stabilizing anthraquinone derivative.[2][9]3. Introduce an electrochemical regeneration step into your cycling protocol.[3] | Reduced rate of capacity fade and identification of the degradation pathway.[8] |
| Capacity fade is more pronounced at higher temperatures | Accelerated chemical degradation | 1. Lower the operating temperature of the battery.[8]2. Select or synthesize more thermally stable anthraquinone derivatives. | Reduced degradation rate.[8] |
| Capacity fade is higher at a high state of charge (SOC) | Increased instability of the fully reduced anthraquinone species | 1. Limit the operating SOC window (e.g., avoid charging to 100%).[8]2. Studies have shown very good stability at 50% SOC or lower.[1] | Slower rate of capacity fade.[8] |
| Low solubility and capacity retention | Self-aggregation of anthraquinone molecules | 1. Use a mixture of different anthraquinone derivatives, such as alizarin and alizarin red S, to suppress aggregation.[16] | Enhanced solubility and capacity retention.[16] |
Quantitative Data on Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of different strategies to minimize capacity fade.
Table 1: Effect of Mixed-Redox-Active Electrolytes on Capacity Fade Rate
| Primary Anthraquinone | Additive | Concentration | Original Fade Rate (%/day) | New Fade Rate (%/day) | Reference |
| 0.1 M DHAQ | 0.1 M DBEAQ | 0.1 M | 4.7 | 0.9 | [2][9][10] |
| 0.1 M DHAQ | 0.2 M DBEAQ | 0.2 M | 4.7 | 0.43 | [2][9] |
Table 2: Impact of Molecular Functionalization and Operating Conditions
| Anthraquinone Derivative | Key Feature/Condition | Capacity Fade Rate (%/day) | Reference |
| 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) | –CH2CO2− functional groups | 0.03 | [11] |
| 2-2PEAQ | Single branched-chain substitution with electrochemical regeneration | <0.01 | [15] |
| 2,6-D2PEAQ | Branched side chains | <0.02 | [15] |
| Anthraquinone disulfonic acid (AQDS) isomers | 50% SOC at 40°C | 0.02 | [1] |
| 3,3′-(phenazine‐1,6‐diylbis(azanediyl))dipropionic acid (1,6‐DPAP) | Paired with ferrocyanide at pH 8 | ~0.0014 (0.5%/year) | [17] |
Experimental Protocols
Protocol 1: Diagnosis of Anthrone Formation using UV-Vis Spectroscopy
Objective: To detect the presence of anthrone, a common degradation product, in a cycled anthraquinone electrolyte.
Methodology:
-
Baseline Spectrum: Prepare a fresh, uncycled solution of your anthraquinone electrolyte at the experimental concentration. Take a small, degassed sample and record its UV-Vis spectrum. This will serve as your reference.
-
Sample Collection: After a predetermined number of cycles (e.g., 10, 25, 50), pause the battery experiment. Carefully extract a small, degassed sample of the anolyte.
-
Spectroscopic Analysis: Record the UV-Vis spectrum of the cycled electrolyte sample.
-
Data Comparison: Compare the spectrum of the cycled electrolyte to the baseline spectrum. A shift in the absorption peaks or the appearance of new peaks can indicate the formation of new chemical species, such as anthrone.[8]
Protocol 2: Electrochemical Regeneration of a Degraded Anthraquinone Electrolyte
Objective: To restore lost capacity by electrochemically converting inactive degradation products back to the active anthraquinone molecule.
Methodology:
-
Establish Baseline Fade: Cycle the battery under normal operating conditions for a set number of cycles (e.g., 50) to establish a consistent capacity fade rate.
-
Regeneration Step: After the charge cycle, instead of proceeding directly to the next discharge, introduce a potential hold step. The specific voltage should be determined based on the redox potential of the degradation product-to-anthraquinone conversion, which may require some preliminary cyclic voltammetry studies. For some systems, an additional discharge step to a specific voltage (e.g., -0.1 V) has been shown to be effective.[3]
-
Duration of Hold: The duration of the voltage hold will depend on the concentration of the degraded species and the cell architecture. Monitor the current during the hold; the regeneration is complete when the current decays to a near-zero value.
-
Resume Cycling: After the regeneration step, resume normal charge-discharge cycling.
-
Analyze Recovery: Compare the capacity of the cycle immediately following the regeneration step to the capacity of the cycle just before. A significant increase in capacity indicates successful regeneration. Calculate the percentage of capacity recovery.[3]
Visualizations
Caption: A logical workflow for troubleshooting capacity fade in anthraquinone flow batteries.
Caption: Key degradation and regeneration pathways for anthraquinone molecules in flow batteries.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. Understanding capacity fade in organic redox-flow batteries by combining spectroscopy with statistical inference techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-performance anthraquinone with potentially low cost for aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Challenges and advances in redox flow batteries utilizing sustainable and cost-effective non-vanadium active materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Anthraquinone-1,8-disulfonic acid and Vanadium in Redox Flow Batteries
For Researchers, Scientists, and Drug Development Professionals
The landscape of large-scale energy storage is continually evolving, with redox flow batteries (RFBs) emerging as a promising technology. Among the various chemistries being explored, all-vanadium redox flow batteries (VRFBs) have been the most commercially developed. However, the high cost and price volatility of vanadium have spurred research into alternative, cost-effective, and sustainable redox-active materials. Organic molecules, particularly anthraquinone derivatives, have garnered significant attention. This guide provides an objective comparison of the performance of Anthraquinone-1,8-disulfonic acid (AQS) and its derivatives against the benchmark vanadium-based systems, supported by experimental data.
Quantitative Performance Comparison
The performance of a redox flow battery is characterized by several key metrics. The following table summarizes the typical performance parameters for both AQS-based and vanadium-based systems, compiled from various studies. It is important to note that performance can vary significantly based on specific molecular structures, electrolyte composition, operating conditions, and cell design.
| Performance Metric | Anthraquinone-1,8-disulfonic acid (and derivatives) | All-Vanadium |
| Energy Density | 10-64 Wh L⁻¹[1][2] | 20-50 Wh L⁻¹ |
| Power Density | ~1.4 W cm⁻² (for AQDS)[3] | 0.1-1.0 W cm⁻² |
| Coulombic Efficiency | >99% | 90-98%[4] |
| Voltage Efficiency | 60-85% | 80-90% |
| Energy Efficiency | 70-80%[5] | 70-85%[6][7] |
| Cycle Life (Capacity Fade) | Varies significantly with molecular structure and conditions (e.g., 0.02% to 2.45% per day for some derivatives)[8][9] | >10,000-20,000 cycles (low fade rate)[6] |
| Cell Voltage (OCV) | 0.9 - 1.2 V[1][10][11] | 1.2-1.6 V[6] |
| Cost | Potentially lower due to earth-abundant elements | High and volatile, linked to vanadium market price |
| Operating pH | Can be operated in acidic, neutral, or alkaline conditions[3][11] | Typically acidic (sulfuric acid)[7] |
Experimental Protocols
Standardized testing protocols are crucial for the accurate evaluation and comparison of different redox flow battery chemistries. The following outlines a general experimental methodology for characterizing the performance of both AQS and vanadium flow batteries.
Electrolyte Preparation:
-
AQS System: Anthraquinone-1,8-disulfonic acid dipotassium salt and other derivatives are dissolved in a suitable aqueous electrolyte, which can be acidic, neutral, or alkaline (e.g., H₂SO₄, KOH).[3][11] The concentration of the redox-active species is a key parameter and is typically in the range of 0.5 M to 2.0 M.[1]
-
Vanadium System: Vanadium (IV) sulfate oxide (VOSO₄) is dissolved in a sulfuric acid solution (typically 2-5 M) to create both the anolyte and catholyte. The initial electrolyte is then electrochemically charged to generate the V²⁺/V³⁺ anolyte and VO²⁺/VO₂⁺ catholyte.[7]
Cell Assembly:
A typical laboratory-scale flow battery cell consists of two graphite felt electrodes, a proton exchange membrane (e.g., Nafion), and bipolar plates with flow fields.[12] The active area of the electrodes can range from 5 cm² to 50 cm².[4][13] The components are compressed to ensure good electrical contact and prevent leakage.
Electrochemical Testing:
-
Cyclic Voltammetry (CV): CV is used to determine the redox potentials and electrochemical reversibility of the active species. This is typically performed in a three-electrode setup.
-
Galvanostatic Cycling: The battery is charged and discharged at a constant current density (e.g., 20-150 mA cm⁻²) to evaluate its coulombic, voltage, and energy efficiencies, as well as its capacity retention over multiple cycles.[7][8] The cycling is performed between set voltage limits.
-
Polarization Curve: The cell voltage is measured at various current densities to determine the power density and to analyze the different sources of voltage loss (ohmic, activation, and mass transport).[6]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the internal resistance and reaction kinetics of the battery.
Visualizing the Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: A generalized workflow for the experimental evaluation of redox flow batteries.
Caption: A simplified comparison of the electrochemical reactions in AQS and Vanadium RFBs.
Concluding Remarks
Anthraquinone-based redox flow batteries present a compelling alternative to the established all-vanadium systems, primarily due to the potential for lower cost and the use of earth-abundant materials. While vanadium batteries currently exhibit longer cycle life and higher cell voltage in typical configurations, ongoing research into novel anthraquinone derivatives is rapidly closing the performance gap.[1][14] The stability of organic molecules remains a key challenge, with degradation mechanisms being an active area of investigation.[15][16] For researchers and professionals in the field, the choice between these two chemistries will depend on the specific application requirements, balancing factors such as cost, lifespan, energy density, and environmental impact. The continued development of high-performance, stable, and cost-effective organic redox-active materials holds the key to the widespread adoption of redox flow batteries for grid-scale energy storage.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. inohub.sk [inohub.sk]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-performance anthraquinone with potentially low cost for aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. New organic flow battery brings decomposing molecules back to life [seas.harvard.edu]
Validation of Electrochemical Data for Anthraquinone-1,8-disulfonic acid dipotassium salt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of Anthraquinone-1,8-disulfonic acid dipotassium salt (AQDS), a prominent organic electroactive compound. The performance of AQDS is benchmarked against other key anthraquinone derivatives, offering researchers a comprehensive resource for evaluating its suitability in various applications, including aqueous organic redox flow batteries (RFBs). This document summarizes key quantitative data, details experimental protocols for validation, and presents logical workflows for data verification.
Comparative Electrochemical Data of Anthraquinone Derivatives
The electrochemical behavior of anthraquinone derivatives is pivotal for their application in energy storage and as redox mediators. The following table summarizes key performance indicators for AQDS and its common alternatives, providing a basis for objective comparison.
| Compound | Redox Potential (E½ vs. Ag/AgCl) | Peak-to-Peak Separation (ΔEp) | Notes |
| This compound (AQDS) | ~ -0.4 V to -0.6 V (pH dependent) | ~30 mV (ideal) | Two-electron transfer at low concentrations. Complex behavior at higher concentrations due to dimerization.[1] Redox potential is influenced by solution pH. |
| Anthraquinone-2,6-disulfonic acid (2,6-AQDS) | ~0.02 V | ~30 mV | Exhibits well-resolved, reversible redox peaks, indicative of a two-electron reduction.[2] Its electrochemical behavior is very similar to 2,7-AQDS.[2] |
| Anthraquinone-2,7-disulfonic acid (2,7-AQDS) | ~0.217 V vs. SHE | ~30 mV | Considered a benchmark active material for aqueous organic redox flow batteries, demonstrating near-ideal electrochemical reversibility at low concentrations.[1][2] |
| Anthraquinone-2-sulfonic acid (AQS) | ~ -0.46 V | Reversible redox peaks observed | Shows a more negative redox potential compared to AQDS.[3] The introduction of hydroxyl (-OH) or amino (-NH2) groups can further tune the redox potential.[3] |
Experimental Protocol: Cyclic Voltammetry for Aqueous Organic Redox Species
Cyclic Voltammetry (CV) is a fundamental electrochemical technique to characterize the redox properties of compounds like AQDS. It provides information on redox potentials, electrochemical reversibility, and reaction kinetics.
Objective: To determine the standard redox potential and assess the electrochemical reversibility of an aqueous solution of this compound.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell setup:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl in saturated KCl)
-
Counter Electrode (e.g., Platinum wire)
-
-
This compound
-
Supporting electrolyte (e.g., 0.1 M KCl or a suitable buffer solution)
-
Deionized water
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any residual polishing material.
-
Dry the electrode surface carefully.
-
-
Electrolyte Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M KCl) in deionized water.
-
Prepare the analyte solution by dissolving a known concentration of AQDS (e.g., 1-10 mM) in the supporting electrolyte solution. The concentration may be varied to study its effect on the electrochemical behavior.[1]
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell, ensuring the electrodes are immersed in the analyte solution.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV scan:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potentials (Upper and Lower): Define the potential window to be scanned. This window should be wide enough to encompass the redox events of interest.
-
Scan Rate: The speed at which the potential is swept (e.g., 50 mV/s). A range of scan rates should be investigated to study the kinetics of the redox process.
-
Number of Cycles: Typically 3-5 cycles are run to ensure a stable voltammogram is obtained.
-
-
Initiate the CV scan and record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
From the stable cyclic voltammogram, determine the cathodic peak potential (Epc) and anodic peak potential (Epa).
-
Calculate the half-wave potential (E½) as (Epc + Epa) / 2, which is an approximation of the standard redox potential.
-
Determine the peak-to-peak separation (ΔEp) = |Epa - Epc|. For a reversible two-electron transfer, ΔEp should be close to 29.5 mV at 25°C.
-
Analyze the ratio of the anodic peak current (ipa) to the cathodic peak current (ipc). For a reversible process, this ratio should be close to 1.
-
Diagrams
Experimental Workflow for Electrochemical Validation
The following diagram illustrates a typical workflow for the electrochemical validation of a redox-active compound like AQDS.
Caption: Workflow for electrochemical validation of redox-active compounds.
Logical Relationship of Data Validation
This diagram outlines the logical steps and considerations in validating electrochemical data.
Caption: Logical flow for the validation of electrochemical data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of th ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01717B [pubs.rsc.org]
- 3. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of Anthraquinone-1,8-disulfonic acid dipotassium salt
This guide provides a comparative analysis of the spectroscopic data for Anthraquinone-1,8-disulfonic acid dipotassium salt against its parent compound, anthraquinone, and its isomers. This document is intended for researchers, scientists, and professionals in drug development, offering a cross-referenced look at key analytical data.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for this compound and related compounds. Due to the limited public availability of experimental NMR and Mass Spectrometry data for the sulfonated derivatives, this guide includes data for the parent anthraquinone compound as a reference point for expected spectral regions.
Table 1: UV-Visible Spectroscopy Data
| Compound | λ_max_ (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| This compound | 254[1] | 12,400[1] | Aqueous Solution |
| Anthraquinone | ~251 | ~45,000 - 56,800 | Ethanol |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Peaks (cm⁻¹) | Description |
| This compound | Data not publicly available | Expected peaks: C=O stretch (~1675), SO₃⁻ symmetric & asymmetric stretches (~1040 & ~1200), C=C aromatic stretch (~1590, 1450). |
| Anthraquinone | ~1675, ~1590, ~1330, ~1300, ~930, ~695 | C=O stretch, C=C aromatic stretch, C-C skeletal, C-H in-plane bend, C-H out-of-plane bend. |
| Anthraquinone-1,5-disulfonic acid disodium salt hydrate | Data available on SpectraBase[2] | Expected peaks similar to the 1,8-isomer. |
| Anthraquinone-2,6-disulfonic acid disodium salt | Data available on PubChem[3] | Expected peaks similar to the 1,8-isomer. |
| Anthraquinone-2,7-disulfonic acid disodium salt | Data available on ChemicalBook[4] | Expected peaks similar to the 1,8-isomer. |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Solvent |
| This compound | Data not publicly available | Data not publicly available | D₂O (expected) |
| Anthraquinone | ~8.32 (m, 4H), ~7.81 (m, 4H)[5] | ~183.2 (C=O), ~134.3, ~133.5, ~127.3[6] | CDCl₃ |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Weight ( g/mol ) | Key m/z values | Ionization Method |
| This compound | 444.51[1] | Data not publicly available | ESI⁻ (expected) |
| Anthraquinone | 208.21 | 208 (M⁺), 180, 152 | EI |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
UV-Visible Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λ_max_) and the molar absorptivity (ε) of the analyte.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., water for the dipotassium salt, ethanol for anthraquinone) of a known concentration. Perform serial dilutions to obtain a series of standards of decreasing concentrations. A blank sample containing only the solvent is also prepared.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.
-
Baseline Correction: Set the desired wavelength range (e.g., 200-800 nm). Place the blank sample in the spectrophotometer and perform a baseline correction to zero the absorbance of the solvent and the cuvette.
-
Data Acquisition: Replace the blank with the sample cuvette, starting with the lowest concentration. Start the scan to obtain the absorbance spectrum.
-
Analysis: Identify the λ_max_ from the spectrum. Using the absorbance at λ_max_ for the different concentrations, construct a calibration curve according to the Beer-Lambert Law to determine the molar absorptivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Background Scan: Perform a background scan to record the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Initiate the scan to collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-25 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O for the water-soluble salt, CDCl₃ for anthraquinone) in a clean vial.
-
Transfer: Carefully transfer the solution into a clean NMR tube to a height of about 4-5 cm.
-
Data Acquisition: Insert the NMR tube into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus, and acquiring the data using appropriate pulse sequences.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to an internal standard like TMS or to the residual solvent peak).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the structure through fragmentation patterns.
Methodology (Electrospray Ionization - ESI for the salt):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile/water).
-
Infusion: The solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump.
-
Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions (e.g., [M-2K+H]⁻).
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative intensity against the m/z ratio.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic data acquisition and analysis.
Logical Diagram for Comparative Spectroscopic Analysis
Caption: Logical approach for cross-referencing spectroscopic data.
References
- 1. This compound | 14938-42-2 | Benchchem [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Sodium anthraquinone-2,6-disulfonate | C14H6Na2O8S2 | CID 70070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anthraquinone-2,7-disulfonic Acid Disodium Salt(853-67-8) IR Spectrum [chemicalbook.com]
- 5. Anthraquinone(84-65-1) 1H NMR spectrum [chemicalbook.com]
- 6. Anthraquinone(84-65-1) 13C NMR [m.chemicalbook.com]
Comparative analysis of different synthesis routes for Anthraquinone-1,8-disulfonic acid dipotassium salt
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
The synthesis of Anthraquinone-1,8-disulfonic acid dipotassium salt, a key intermediate in the production of various dyes and functional materials, can be approached through several synthetic routes. This guide provides a comparative analysis of the most common methodologies, offering insights into their respective advantages and disadvantages, supported by experimental data to inform process development and optimization. The primary routes discussed are the direct sulfonation of anthraquinone and a multi-step synthesis commencing from 1,8-dinitroanthraquinone.
Executive Summary of Synthesis Routes
The selection of an optimal synthesis route for this compound is contingent on a variety of factors including desired purity, acceptable yield, and environmental considerations. The direct sulfonation of anthraquinone is the most established method, though it necessitates the use of a mercury catalyst and results in a mixture of isomers requiring separation. An alternative, though less detailed in readily available literature, involves the conversion of 1,8-disubstituted anthraquinone precursors.
| Parameter | Route 1: Direct Sulfonation of Anthraquinone | Route 2: From 1,8-Disubstituted Anthraquinone (Conceptual) |
| Starting Material | Anthraquinone | 1,8-Dinitroanthraquinone or 1,8-Dichloroanthraquinone |
| Key Reagents | Oleum (fuming sulfuric acid), Mercury catalyst (e.g., HgO) | Reagents for conversion of nitro/chloro groups to sulfonic acid |
| Reported Yield | High overall yield of mixed isomers.[1] | Potentially high yield of the specific 1,8-isomer. |
| Product Purity | Requires separation from the 1,5-isomer.[2] | High purity of the 1,8-isomer is theoretically achievable. |
| Key Challenges | Use of toxic mercury catalyst, Isomer separation.[2] | Multi-step process, potentially harsh reaction conditions. |
| Environmental Impact | Significant due to mercury waste. | Dependent on the specific reagents and byproducts of the conversion steps. |
Synthesis Route 1: Direct Sulfonation of Anthraquinone
This widely utilized method involves the direct sulfonation of anthraquinone using oleum in the presence of a mercury catalyst. The mercury salt is crucial for directing the sulfonation to the alpha positions (1, 5, and 8). This process typically yields a mixture of anthraquinone-1,5-disulfonic acid and anthraquinone-1,8-disulfonic acid.[2]
Experimental Protocol:
Step 1: Sulfonation of Anthraquinone
-
In a reaction vessel equipped with a stirrer and temperature control, a mixture of anthraquinone and a catalytic amount of mercuric oxide (HgO) is prepared.
-
Oleum (fuming sulfuric acid, typically 20-30% SO₃) is slowly added to the mixture while maintaining the temperature between 120-160°C.[1]
-
The reaction is stirred at this temperature for several hours until the sulfonation is complete. The progress of the reaction can be monitored by techniques such as HPLC.
Step 2: Separation of Isomers
-
The reaction mixture containing the mixed disulfonic acids is carefully diluted with water.
-
The separation of the 1,5- and 1,8-isomers can be achieved by fractional crystallization. The different solubilities of the potassium salts of these isomers in aqueous solutions are exploited.
-
The mother liquor, enriched with the more soluble 1,8-isomer, is collected for the next step.
Step 3: Formation and Isolation of the Dipotassium Salt
-
To the aqueous solution containing the enriched anthraquinone-1,8-disulfonic acid, a potassium salt solution (e.g., potassium chloride or potassium sulfate) is added.
-
The mixture is cooled to induce the precipitation of this compound.
-
The precipitate is collected by filtration, washed with a cold potassium salt solution to remove impurities, and then dried to yield the final product.
Caption: Workflow for the direct sulfonation of anthraquinone.
Synthesis Route 2: From 1,8-Disubstituted Anthraquinone (Conceptual)
An alternative approach involves starting with an anthraquinone molecule that already possesses substituents at the 1 and 8 positions, which can then be converted into sulfonic acid groups. This method, while conceptually offering higher selectivity for the 1,8-isomer, is less commonly detailed in readily available literature for the direct synthesis of the disulfonic acid. The following outlines a conceptual pathway based on known chemical transformations.
Experimental Protocol (Conceptual):
Step 1: Preparation of 1,8-Disubstituted Anthraquinone
This route would begin with a precursor such as 1,8-dinitroanthraquinone or 1,8-dichloroanthraquinone. These can be synthesized from anthraquinone through nitration or chlorination, respectively.
Step 2: Conversion to Sulfonic Acid Groups
The conversion of nitro or chloro groups to sulfonic acid groups is a challenging transformation that may require harsh reaction conditions. For instance, the nitro groups could potentially be reduced to amino groups, followed by diazotization and subsequent reaction with a sulfite, a variation of the Piria reaction. The direct nucleophilic substitution of chloro groups with sulfite is also a possibility, likely requiring high temperatures and pressures.
Step 3: Isolation of the Dipotassium Salt
Following the successful conversion, the resulting anthraquinone-1,8-disulfonic acid would be in the reaction mixture. The isolation of the dipotassium salt would proceed similarly to Route 1, involving precipitation with a potassium salt, filtration, and drying.
Caption: Conceptual workflow starting from a 1,8-disubstituted anthraquinone.
Conclusion
The direct sulfonation of anthraquinone remains the most practical and well-documented method for the synthesis of this compound, despite the significant drawbacks of mercury use and the need for isomer separation. The development of mercury-free catalytic systems or more efficient separation techniques would greatly enhance the appeal of this route. The alternative route starting from 1,8-disubstituted precursors is theoretically promising for achieving high selectivity but requires substantial process development to establish its feasibility and efficiency. Researchers and drug development professionals should carefully consider these factors when selecting a synthesis strategy for this important chemical intermediate.
References
Benchmarking the Catalytic Prowess of Anthraquinone-1,8-disulfonic acid dipotassium salt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic activity of Anthraquinone-1,8-disulfonic acid dipotassium salt against other relevant catalysts. The focus is on its performance as a redox catalyst in electrochemical systems, a primary area of its application, with additional insights into its potential in photocatalytic oxidations. Experimental data from closely related anthraquinone derivatives are presented to establish a performance benchmark, alongside detailed experimental protocols to enable reproducible research.
I. Electrochemical Performance as a Redox Catalyst
This compound and its isomers are recognized for their efficacy as redox mediators, particularly in aqueous organic redox flow batteries (AORFBs) and as electron shuttles in bioelectrochemical systems. Their catalytic function lies in their ability to undergo reversible two-electron reduction and oxidation. While specific comparative data for the 1,8-disulfonate isomer is limited in publicly accessible literature, extensive research on its close analogs, anthraquinone-2-sulfonate (AQS) and anthraquinone-2,6-disulfonate (AQDS), provides a robust benchmark for performance evaluation.
Comparative Data of Anthraquinone Derivatives as Electron Shuttles
The following table summarizes the electrochemical performance of AQS and AQDS in facilitating extracellular electron transfer in Shewanella oneidensis MR-1, a model organism for microbial electrosynthesis. This data is crucial for understanding the efficiency of these compounds as electron shuttles.
| Electron Shuttle (ES) | Maximum Current Density (mA/cm²) | Total Charge (Coulombs) | Coulombic Efficiency (%) | Redox Potential (V vs. Ag/AgCl) |
| Anthraquinone-2-sulfonate (AQS) | 2.04 | 188.9 ± 14.6 | 77.4 ± 2.4 | -0.46 |
| Anthraquinone-2,6-disulfonate (AQDS) | 1.85 | 124.3 ± 6.8 | 71.5 ± 1.5 | -0.42 |
| Neutral Red (NR) | 1.98 | 168.6 ± 17.8 | 81.3 | -0.50 |
| Riboflavin (RF) | 1.92 | 180.4 ± 17.5 | - | -0.48 |
| Benzyl Viologen (BV) | 1.88 | 150.6 ± 6.5 | >97 | -0.58 |
| Phenazine Methosulfate (PMS) | 0.45 | 41.6 ± 0.8 | 75.6 | -0.24 |
| No Shuttle (Control) | 0.02 | - | - | - |
Data adapted from a study on electron shuttles in Shewanella oneidensis MR-1.[1][2]
Analysis: The data indicates that AQS exhibits the highest current density and total charge transferred among the tested anthraquinone derivatives, surpassing even some commonly used electron shuttles like Benzyl Viologen in these aspects.[1][2] Its Coulombic efficiency is also competitive. The slightly more negative redox potential of AQS compared to AQDS may contribute to its enhanced performance in this specific biological system.[1][2] It is anticipated that this compound would exhibit a similar redox potential and performance, with minor variations attributable to the different positions of the sulfonate groups.
Experimental Protocol: Evaluation of Electron Shuttle Performance in a Bioelectrochemical System
This protocol outlines the methodology for assessing the catalytic activity of water-soluble redox mediators like this compound in a microbial electrosynthesis (MES) reactor.
1. MES Reactor Setup:
-
A two-chamber bioelectrochemical system is utilized, with a working volume of 135 ml for each chamber.[3]
-
The working electrode is a carbon cloth (4 cm² surface area).
-
A platinum wire serves as the counter electrode, and an Ag/AgCl electrode (in 3M KCl) is used as the reference electrode.[3]
2. Inoculation and Operation:
-
The cathode chamber is inoculated with a culture of Shewanella oneidensis MR-1.
-
A potential of -0.65 V (vs. Ag/AgCl) is applied to the working electrode.
-
The electron shuttle compound (e.g., this compound) is added to the cathode chamber at a final concentration of 100 µM.
3. Data Collection and Analysis:
-
Current Density: The current generated is continuously monitored and recorded, then normalized to the surface area of the working electrode.
-
Total Charge: The total charge transferred over a specific period (e.g., 8 hours) is calculated by integrating the current over time.
-
Coulombic Efficiency: This is determined by comparing the total charge transferred to the theoretical charge required for the formation of the measured products (e.g., succinate from fumarate reduction). Product concentrations are quantified using techniques like High-Performance Liquid Chromatography (HPLC).
-
Cyclic Voltammetry (CV): CV is performed to determine the redox potential of the electron shuttle under the experimental conditions.
References
- 1. Selective Photooxidation Reactions using Water‐Soluble Anthraquinone Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to Anthraquinone-1,8-disulfonic acid dipotassium salt in Experimental Applications
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Anthraquinone-1,8-disulfonic acid dipotassium salt and its alternatives in key research applications, with a focus on providing the detailed experimental data and protocols necessary to ensure consistent and reliable outcomes.
This compound is a synthetic compound utilized in diverse research fields, from energy storage to cancer research. Its efficacy and the reproducibility of experiments involving it are critically influenced by the purity of the compound and the specific experimental protocols employed. This guide will delve into its applications in redox flow batteries and as a potential anticancer agent, comparing its performance with relevant alternatives and providing detailed methodologies to aid in experimental design.
Section 1: Application in Aqueous Organic Redox Flow Batteries
Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage. Anthraquinone derivatives, including this compound, have emerged as potential alternatives to traditional vanadium-based systems due to their potential for high performance and affordability.[1] The reproducibility of battery performance is highly dependent on the purity of the electrolyte and the operating conditions.
Comparative Performance Data
The following table summarizes key performance metrics for this compound and its common alternatives in AORFBs. It is important to note that direct comparisons can be challenging due to variations in experimental setups.
| Compound/System | Peak Power Density (mW cm⁻²) | Coulombic Efficiency (%) | Energy Efficiency (%) | Capacity Fade Rate (% per day/cycle) |
| This compound | Data not explicitly available in direct comparison | Not specified | Not specified | Not specified |
| Mixture of sulfonated anthraquinones (including 2,6- and 2,7-AQDS) | 335 (at 90% SOC)[2] | 99.6 (after 10 cycles)[2] | 65.7 (after 10 cycles)[2] | 0.4% (capacity retention of 99.6% after 10 cycles)[2] |
| 2,7-Anthraquinone-disulfonic acid (2,7-AQDS) | 320 (at 90% SOC)[2] | 99.7 (after 10 cycles)[2] | 67.2 (after 10 cycles)[2] | 0.3% (capacity retention of 99.7% after 10 cycles)[2] |
| Iron-AQDS Flow Battery | 194 | 99.63 (average)[3] | Not specified | 7.6 x 10⁻⁵ % per cycle[3] |
| Vanadium Redox Flow Battery (VRFB) | ~1600 (typical) | >95 (typical) | ~80-90 (typical) | <0.1% per day (typical) |
Note: The performance of anthraquinone-based systems can be comparable to or even exceed that of pure 2,7-AQDS, especially when considering the significantly lower cost of using a mixture of derivatives.[2] However, vanadium systems currently offer higher power densities.
Experimental Protocol: Synthesis and Purification of this compound
Reproducible performance in AORFBs begins with a well-defined and pure active material. The following is a generalized protocol for the synthesis and neutralization of Anthraquinone-1,8-disulfonic acid.
Synthesis:
-
Sulfonation: Anthraquinone is sulfonated using concentrated sulfuric acid or oleum, with mercury sulfate acting as a catalyst to promote sulfonation at the 1 and 8 positions.[1] The reaction is typically carried out at temperatures between 140-160°C.[1]
-
Cooling and Dilution: The reaction mixture is cooled to approximately 50°C and then diluted with ice water. This step helps to precipitate any unreacted anthraquinone.[1]
-
Filtration: The solution is filtered to remove insoluble residues.[1]
Neutralization:
-
Neutralization: The filtered solution is neutralized by the dropwise addition of a 45% (w/v) potassium hydroxide solution to a pH of 7-8. The temperature should be maintained below 30°C during this process.[1]
-
Crystallization: The neutralized solution is concentrated under reduced pressure and then cooled to 5°C to facilitate the precipitation of the dipotassium salt.[1]
-
Purification: The resulting crystals are typically purified by recrystallization from aqueous solutions to remove byproducts and unreacted starting materials.[1]
Section 2: Application in Cancer Research
Certain anthraquinone derivatives have demonstrated potential as anticancer agents by inducing apoptosis (programmed cell death) in cancer cells.[4][5] The reproducibility of in vitro anticancer assays is highly dependent on standardized cell culture techniques and precise execution of the experimental protocols.
Experimental Workflow for Assessing Anticancer Activity
The following workflow outlines the key steps in evaluating the anticancer properties of anthraquinone derivatives.
References
A Comparative Guide to In-situ and Ex-situ Characterization of Anthraquinone-1,8-disulfonic acid dipotassium salt
For Researchers, Scientists, and Drug Development Professionals
Anthraquinone-1,8-disulfonic acid dipotassium salt (AQDS-1,8-K2) is a promising organic molecule for various applications, including as a redox-active species in aqueous redox flow batteries.[1][2] A thorough characterization of its electrochemical behavior and stability is crucial for optimizing its performance and lifetime. This guide provides a comparative overview of in-situ and ex-situ characterization techniques, offering insights into their respective advantages, limitations, and experimental considerations.
At a Glance: In-situ vs. Ex-situ Characterization
In-situ and ex-situ characterization methods provide complementary information about the properties and behavior of AQDS-1,8-K2. In-situ techniques offer real-time monitoring of the system under operating conditions, while ex-situ methods provide detailed analysis of the material's properties outside of its operational environment.[3][4]
| Feature | In-situ Characterization | Ex-situ Characterization |
| Definition | Analysis of the material within its operational environment (e.g., inside an electrochemical cell during cycling).[3] | Analysis of the material after removal from its operational environment.[4] |
| Key Advantage | Provides real-time information on dynamic processes and intermediates.[5] | Allows for a wider range of high-resolution analytical techniques. |
| Key Disadvantage | Can be technically challenging to implement and may have limitations in resolution and sensitivity. | May not accurately represent the material's state during operation due to relaxation or reaction with the environment upon removal.[3] |
| Typical Information | Reaction kinetics, intermediate species, structural changes during operation, state of charge (SOC) monitoring.[1][5] | Crystal structure, morphology, elemental composition, post-cycling degradation products.[6] |
| Risk of Artifacts | Potential for cell design to influence the measurement. | High risk of sample alteration during disassembly, washing, and transfer.[3] |
In-depth Comparison of Characterization Techniques
The choice between in-situ and ex-situ characterization depends on the specific information required. The following table summarizes key techniques and their applications for AQDS-1,8-K2.
| Technique | In-situ Quantitative Data | Ex-situ Quantitative Data |
| UV-Vis Spectroscopy | Real-time concentration of oxidized and reduced species, State of Charge (SOC).[1][5] | Total concentration of AQDS-1,8-K2, identification of stable degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification and quantification of transient intermediates and degradation products during operation.[5] | Detailed structural elucidation of starting material and degradation products. |
| X-ray Diffraction (XRD) | Real-time changes in crystal structure and phase transitions of solid electrodes (if applicable).[3][4] | Precise determination of the crystal structure and phase purity of the pristine and cycled material.[6] |
| Raman Spectroscopy | Vibrational modes of molecules at the electrode-electrolyte interface, identification of intermediate species.[7] | Characterization of the molecular structure of the bulk material. |
| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance, double-layer capacitance, and diffusion limitations under operating conditions. | Not typically performed ex-situ. |
| High-Performance Liquid Chromatography (HPLC) | Not applicable. | Quantification of AQDS-1,8-K2 and its degradation products in the electrolyte.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in functional groups at the electrode surface. | Identification of functional groups and molecular structure of the pristine and degraded material.[8] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data.
In-situ UV-Vis Spectroscopy for SOC Monitoring
This protocol describes the in-situ monitoring of the concentration of oxidized and reduced AQDS-1,8-K2 in a flow cell.
Objective: To determine the state of charge (SOC) of the electrolyte in real-time.
Materials:
-
Spectrophotometer with a flow-through cuvette holder.
-
Peristaltic pump.
-
Electrochemical cell (flow battery).
-
AQDS-1,8-K2 electrolyte solution.
-
Reference electrolyte.
-
Tubing and connectors.
Procedure:
-
Assemble the flow battery with the AQDS-1,8-K2 electrolyte.
-
Connect the electrolyte reservoir to the flow-through cuvette of the spectrophotometer using a peristaltic pump.
-
Connect the outlet of the cuvette back to the electrolyte reservoir to create a closed loop.
-
Record the UV-Vis spectrum of the electrolyte at 0% SOC (fully discharged).
-
Begin charging the flow battery at a constant current.
-
Continuously record the UV-Vis spectra of the flowing electrolyte at set time intervals.
-
The concentration of the oxidized and reduced forms of AQDS-1,8-K2 can be determined by monitoring the absorbance at their respective λmax values.[5]
-
Correlate the changes in absorbance with the charge passed to calculate the SOC in real-time.
Ex-situ High-Performance Liquid Chromatography (HPLC) for Degradation Analysis
This protocol details the ex-situ analysis of a cycled AQDS-1,8-K2 electrolyte to quantify degradation products.
Objective: To identify and quantify the parent compound and any degradation products after electrochemical cycling.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis).
-
Analytical column (e.g., C18).
-
Mobile phase (e.g., a mixture of methanol and water).
-
Syringe filters.
-
Vials.
-
Cycled AQDS-1,8-K2 electrolyte.
-
Pristine AQDS-1,8-K2 standard solutions of known concentrations.
Procedure:
-
After cycling the flow battery for the desired duration, carefully extract a sample of the AQDS-1,8-K2 electrolyte.
-
Filter the electrolyte sample through a syringe filter to remove any particulate matter.
-
Prepare a series of standard solutions of pristine AQDS-1,8-K2 of known concentrations.
-
Inject the standard solutions into the HPLC to generate a calibration curve.
-
Inject the filtered electrolyte sample into the HPLC.
-
Analyze the resulting chromatogram to identify the peak corresponding to AQDS-1,8-K2 and any new peaks corresponding to degradation products.
-
Use the calibration curve to quantify the concentration of the remaining AQDS-1,8-K2 and estimate the concentration of degradation products (if standards are available).[1]
Visualizing the Workflow
The following diagrams illustrate the logical flow of in-situ and ex-situ characterization processes.
Caption: Workflow for in-situ characterization of AQDS-1,8-K2.
Caption: Workflow for ex-situ characterization of AQDS-1,8-K2.
Signaling Pathways and Logical Relationships
The relationship between in-situ and ex-situ characterization can be visualized as a complementary loop, where in-situ observations guide more detailed ex-situ investigations.
Caption: Complementary nature of in-situ and ex-situ characterization.
References
- 1. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative studies between in situ XRD and operando XRD | Universal Lab Blog [universallab.org]
- 4. biologic.net [biologic.net]
- 5. Monitoring chemical processes in redox flow batteries employing in situ and in operando analyses - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D5EE01311A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Experimental Findings and DFT Calculations for Anthraquinone-1,8-disulfonic acid dipotassium salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating experimental findings with Density Functional Theory (DFT) calculations, focusing on Anthraquinone-1,8-disulfonic acid dipotassium salt. The objective is to demonstrate the synergy between theoretical and experimental approaches in the structural and spectroscopic characterization of molecules.
Introduction
This compound is a water-soluble derivative of anthraquinone. Its chemical structure lends itself to applications in various fields, including as an intermediate in dye synthesis and in electrochemical energy storage. Accurate characterization of its molecular structure and electronic properties is crucial for its application and for the development of new materials. DFT calculations serve as a powerful tool to complement and validate experimental data obtained from techniques such as Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy, as well as X-ray crystallography. This guide outlines the protocols for these techniques and presents a comparative analysis of the expected data.
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups and vibrational modes of the molecule.
-
Methodology:
-
A small amount of finely ground this compound is mixed with potassium bromide (KBr) powder in a mortar and pestle.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
2. Raman Spectroscopy
-
Objective: To obtain complementary vibrational information to FTIR, particularly for non-polar bonds.
-
Methodology:
-
A small amount of the crystalline powder of this compound is placed on a microscope slide.
-
The sample is positioned under the objective of a Raman microscope.
-
The sample is excited using a laser source (e.g., 785 nm) to minimize fluorescence.
-
The scattered light is collected and analyzed by the spectrometer.
-
The spectrum is recorded over a range of Raman shifts, typically from 100 to 3500 cm⁻¹.
-
3. UV-Vis Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Methodology:
-
A dilute solution of this compound is prepared in deionized water.
-
A quartz cuvette is filled with the solution.
-
The absorbance spectrum is recorded using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm.
-
A baseline spectrum of the solvent (deionized water) is recorded and subtracted. For this molecule, absorption maxima are expected in the 250–350 nm range.
-
4. Single-Crystal X-ray Diffraction
-
Objective: To determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles of the molecule in its crystalline state.
-
Methodology:
-
Single crystals of this compound are grown from a suitable solvent (e.g., water) by slow evaporation.
-
A suitable crystal is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer with a specific X-ray source (e.g., Mo Kα radiation).
-
The collected data are processed to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, and bond angles.
-
DFT Calculation Protocol
-
Objective: To theoretically predict the molecular geometry, vibrational frequencies, and electronic transitions of Anthraquinone-1,8-disulfonic acid.
-
Methodology:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Model Building: The initial molecular structure of the anthraquinone-1,8-disulfonate anion is built.
-
Geometry Optimization: The structure is optimized to find the lowest energy conformation. A common level of theory for such molecules is the B3LYP functional with a 6-31G(d) or larger basis set.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain theoretical IR and Raman spectra.
-
Electronic Excitation Calculation: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which can be correlated with the experimental UV-Vis spectrum.
-
Solvent Effects: For calculations intended to be compared with solution-phase experiments (like UV-Vis), a solvent model (e.g., Polarizable Continuum Model - PCM) for water can be included.
-
Data Presentation and Comparison
The following tables provide a template for comparing the experimental and DFT-calculated data. Due to the lack of a complete, published dataset for this compound, representative values for key parameters are included for illustrative purposes based on studies of similar anthraquinone derivatives.
Table 1: Comparison of Molecular Geometry (Bond Lengths and Angles)
| Parameter | Experimental (X-ray) | DFT Calculation (B3LYP/6-31G(d)) |
| Bond Lengths (Å) | ||
| C=O | Value | Value |
| C-S | Value | Value |
| S=O | Value | Value |
| **Bond Angles (°) ** | ||
| O=C-C | Value | Value |
| C-S-O | Value | Value |
| O=S=O | Value | Value |
Note: "Value" indicates where experimental or calculated data would be presented.
Table 2: Comparison of Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FTIR) | Experimental (Raman) | DFT Calculation (Scaled) |
| C=O stretch | Value | Value | Value |
| SO₃ symmetric stretch | Value | Value | Value |
| SO₃ asymmetric stretch | Value | Value | Value |
| Aromatic C=C stretch | Value | Value | Value |
| C-S stretch | Value | Value | Value |
Note: "Value" indicates where experimental or calculated data would be presented. DFT frequencies are often scaled to better match experimental values.
Table 3: Comparison of Electronic Transitions (UV-Vis)
| Transition | Experimental λmax (nm) | DFT Calculation λmax (nm) |
| π → π | ~250-350 | Value |
| n → π | Value | Value |
Note: "Value" indicates where experimental or calculated data would be presented.
Visualizations
Workflow for Comparing Experimental and DFT Data
Caption: Workflow for validating experimental data with DFT calculations.
Signaling Pathway of a Hypothetical Drug Interaction
While not directly related to the physicochemical comparison, for drug development professionals, understanding how such a molecule might interact in a biological system is crucial. The following diagram illustrates a hypothetical signaling pathway inhibition.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
The Economic and Performance Landscape of Anthraquinone-1,8-disulfonic acid dipotassium salt for Grid-Scale Energy Storage
A comparative analysis of Anthraquinone-1,8-disulfonic acid dipotassium salt (AQDS-K) against established redox flow battery chemistries reveals its significant potential to lower the cost of grid-scale energy storage. This guide provides a detailed cost-performance breakdown, experimental validation protocols, and a comparative assessment with Vanadium and Zinc-Bromine systems.
The transition to renewable energy sources necessitates robust and cost-effective energy storage solutions to ensure grid stability. Redox flow batteries (RFBs) are a promising technology for large-scale energy storage due to their decoupled energy and power capacities. While all-vanadium redox flow batteries (VRFBs) are the most mature technology in this space, the high and volatile cost of vanadium has driven research into alternative, earth-abundant materials. Organic molecules, particularly quinone derivatives like this compound (AQDS-K), have emerged as a compelling alternative, offering the promise of lower costs without compromising performance.
This guide provides a comprehensive cost-performance analysis of AQDS-K in aqueous organic redox flow batteries (AORFBs), comparing it with the established VRFB and Zinc-Bromine (Zn-Br) flow battery technologies. The information presented is intended for researchers, scientists, and professionals in the field of energy storage and materials science.
Comparative Performance and Cost Analysis
The following tables summarize the key performance indicators and cost metrics for AQDS-based, Vanadium, and Zinc-Bromine redox flow batteries. It is important to note that much of the available literature focuses on the disodium salt of anthraquinone disulfonic acid (AQDS-Na) or a mixture of its isomers. Due to the limited availability of specific data for the dipotassium salt (AQDS-K), the data for AQDS-Na is used as a close proxy in this analysis.
| Performance Metric | Anthraquinone Disulfonic Acid (AQDS) | All-Vanadium (VRFB) | Zinc-Bromine (Zn-Br) |
| Cell Voltage (V) | ~1.2[1] | 1.2 - 1.6 | ~1.8[2] |
| Energy Density (Wh/L) | 25.2 (for a specific AQDS derivative)[1] | 15 - 35 | 60 - 85 |
| Power Density (W/cm²) | 0.14 - 1.4[1] | 0.05 - 0.16 | ~0.12 |
| Energy Efficiency (%) | 77 - 83[3] | 80 - 90 | 70 - 80[4] |
| Cycle Life (Cycles) | >500 (with minimal capacity fade)[5] | >10,000 | 2,000 - 3,000 |
| Capacity Fade (%/day) | ~0.02 (at 50% SoC)[3] | <0.1 | ~0.1 |
| Cost Metric | Anthraquinone Disulfonic Acid (AQDS) | All-Vanadium (VRFB) | Zinc-Bromine (Zn-Br) |
| Electrolyte Cost ($/kWh) | ~54[5] | 80 - 150 | 40 - 60 |
| System Capital Cost ($/kWh) | ~66 (projected at scale)[5] | 350 - 500 | 300 - 500 |
| Levelized Cost of Storage ($/kWh) | Not widely reported | ~0.160 (projected to be lower)[6] | ~0.20[4] |
Experimental Protocols
To ensure the reliable evaluation and comparison of AQDS-K based flow batteries, standardized experimental protocols are crucial. The following section outlines a general methodology for the electrochemical characterization of an AQDS-K anolyte in a laboratory-scale redox flow battery.
Electrolyte Preparation
-
Anolyte Preparation: Dissolve a precise amount of this compound in a supporting electrolyte solution (e.g., 1 M H₂SO₄) to achieve the desired molar concentration. Stir the solution until the salt is fully dissolved.
-
Catholyte Preparation: Prepare the catholyte solution. For an AQDS-Bromine system, a common catholyte is a solution of hydrobromic acid (HBr) and bromine (Br₂). The concentration should be stoichiometrically matched to the anolyte.
-
Electrolyte Characterization: Before cell assembly, characterize the initial properties of both electrolytes, including pH, conductivity, and viscosity.
Flow Cell Assembly
-
Components: A typical lab-scale flow cell consists of two graphite felt electrodes, a proton exchange membrane (e.g., Nafion™), two end plates with flow channels, and current collectors.
-
Assembly: Assemble the cell in a layered structure: end plate, current collector, graphite felt electrode, membrane, second graphite felt electrode, current collector, and the second end plate. Ensure proper sealing to prevent leaks.
-
System Connection: Connect the cell to two separate reservoirs containing the anolyte and catholyte. Use peristaltic pumps to circulate the electrolytes through the cell.
Electrochemical Testing
-
Cyclic Voltammetry (CV): Perform CV on the AQDS-K anolyte using a three-electrode setup to determine its redox potentials and electrochemical reversibility.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at various states of charge (SoC) to analyze the internal resistance and charge transfer kinetics of the cell.
-
Galvanostatic Cycling: Cycle the battery at a constant current density (e.g., 100 mA/cm²) between defined voltage limits. Record the charge and discharge capacities, voltage profiles, and calculate the coulombic, voltage, and energy efficiencies over multiple cycles.
-
Polarization (Load Curve) Measurement: Measure the cell voltage at different current densities to determine the peak power density of the battery.
-
Capacity Fade Analysis: Perform long-term cycling tests (hundreds of cycles) to evaluate the capacity retention and stability of the AQDS-K anolyte.
Visualizing the Process and Logic
To better understand the underlying mechanisms and experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
This compound presents a highly promising avenue for reducing the cost of redox flow batteries, a critical step towards the widespread adoption of renewable energy. While its energy density is currently lower than that of Zinc-Bromine systems, its significantly lower projected capital cost and the use of earth-abundant materials make it a strong contender for grid-scale applications. Further research and development, particularly in optimizing cell design and electrolyte composition, will be crucial to fully realize the potential of AQDS-K and other organic flow battery chemistries. The standardized experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these emerging technologies, facilitating direct and meaningful comparisons with established systems.
References
- 1. Cost structure analysis and efficiency improvement and cost reduction route of all vanadium flow batteries-Shenzhen ZH Energy Storage - Zhonghe VRFB - Vanadium Flow Battery Stack - Sulfur Iron Battery - PBI Non-fluorinated Ion Exchange Membrane - Manufacturing Line Equipment - LCOS LCOE Calculator [z-henergy.com]
- 2. pv-magazine.com [pv-magazine.com]
- 3. Understanding Aqueous Organic Redox Flow Batteries: A Guided Experimental Tour from Components Characterization to Final Assembly [dspace.zcu.cz]
- 4. rsc.org [rsc.org]
- 5. vanadium redox flow batteries | Vanitec [vanitec.org]
- 6. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Anthraquinone-1,8-disulfonic Acid Dipotassium Salt
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Anthraquinone-1,8-disulfonic Acid Dipotassium Salt, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions:
Prior to handling, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid direct contact with skin and eyes, and prevent inhalation of any dust or aerosols.[2]
Spill Management Protocol
In the event of a spill, the following steps should be taken to ensure safe and effective cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[2][3]
-
Cleanup: Carefully sweep up or absorb the spilled material with an inert substance (e.g., sand, vermiculite).
-
Collection: Place the contained material into a suitable, clearly labeled, and closed container for disposal.[2][4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Personal Hygiene: Wash hands thoroughly after handling the material.[3]
Waste Disposal Procedures
The disposal of this compound must be conducted in strict adherence to all applicable federal, state, and local environmental regulations.[3][4]
-
Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3]
-
Containerization: Store the waste material in its original container or a compatible, well-labeled, and tightly sealed container. Do not reuse empty containers; they should be disposed of as unused product.[3]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved waste disposal company.[3][5] Improper disposal into the environment must be strictly avoided.[2]
| Parameter | Guideline | Source |
| Waste Classification | Must be determined by the waste generator in accordance with EPA 40 CFR 261.3 and local regulations. | [3] |
| Disposal Method | Dispose of contents and container at an approved waste disposal plant. | [3][5] |
| Environmental Precautions | Do not allow the product to enter drains, waterways, or soil. | [3] |
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Anthraquinone-1,8-disulfonic Acid Dipotassium Salt
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Anthraquinone-1,8-disulfonic Acid Dipotassium Salt (CAS 14938-42-2) in a laboratory setting.[1] The following information is compiled to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 14938-42-2 |
| Molecular Formula | C₁₄H₆K₂O₈S₂ |
| Appearance | Typically a solid or powder. |
| Hazards | May cause skin and eye irritation.[1] When heated to decomposition, it may emit toxic fumes of sulfur oxides (SOx) and potassium oxide (K₂O).[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent exposure. Always wear the following when handling this chemical:
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles with side protection. | Conforming to EN166 or ANSI Z87.1. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). | Tested according to EN 374. Inspect before use. |
| Lab coat or chemical-resistant coveralls. | To prevent skin contact. | |
| Respiratory Protection | NIOSH-approved respirator. | Required when dusts are generated or if ventilation is inadequate. |
Operational and Handling Plan
Adherence to the following step-by-step procedures is crucial for safe handling:
2.1. Preparation
-
Ensure an eyewash station and safety shower are readily accessible.[2][3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Read and understand all safety precautions before handling.[6]
2.2. Handling
-
Weigh and handle the solid material in a way that prevents dust dispersal.
-
Wash hands thoroughly after handling and before breaks.[7][8]
-
Do not eat, drink, or smoke in the handling area.[4]
2.3. Storage
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5] |
Accidental Release Measures
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE as outlined in Section 1.
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[4][8]
-
Prevent the material from entering drains or waterways.[4][7][8][9]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Characterization
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[4]
4.2. Disposal Procedure
-
Dispose of contents and container at an approved waste disposal plant.[4][6]
-
Do not reuse empty containers.[4]
-
Handle uncleaned containers as you would the product itself.
-
Ensure that all chemical waste is properly labeled and stored while awaiting disposal.
Experimental Workflow for Handling this compound
References
- 1. This compound | CAS 14938-42-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. uprm.edu [uprm.edu]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
